Product packaging for 2-(1H-tetrazol-5-yl)phenol(Cat. No.:CAS No. 51449-77-5)

2-(1H-tetrazol-5-yl)phenol

Cat. No.: B1417642
CAS No.: 51449-77-5
M. Wt: 162.15 g/mol
InChI Key: FPUQYVARGFDCGZ-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-5-yl)phenol is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O B1417642 2-(1H-tetrazol-5-yl)phenol CAS No. 51449-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-tetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUQYVARGFDCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901155
Record name NoName_230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(1H-tetrazol-5-yl)phenol

In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a critical pharmacophore. Its utility is primarily derived from its role as a metabolically stable bioisostere for the carboxylic acid group, a common functional group in bioactive molecules.[1][2][3] This substitution can enhance a drug candidate's lipophilicity, membrane permeability, and metabolic resistance, thereby improving its pharmacokinetic profile. This compound, which incorporates this key heterocyclic moiety onto a phenol scaffold, serves as a valuable building block in the synthesis of novel therapeutic agents, finding applications in the development of antihypertensive, antimicrobial, and anticancer drugs.[2][4][5]

This guide provides a comprehensive technical overview of the core synthetic strategies for preparing this compound, focusing on the prevalent [3+2] cycloaddition pathway. It is designed for researchers and drug development professionals, offering not just procedural steps, but also the underlying mechanistic principles and causal logic that inform protocol design and optimization.

Primary Synthetic Pathway: Catalyzed [3+2] Cycloaddition

The most direct and widely adopted method for synthesizing 5-substituted-1H-tetrazoles, including the title compound, is the formal [3+2] cycloaddition reaction between a nitrile and an azide source.[1][6][7][8] This powerful transformation efficiently constructs the high-nitrogen tetrazole ring system from readily available precursors.

Core Principle & Mechanistic Underpinnings

The reaction involves the union of 2-cyanophenol (the nitrile component) with an azide, typically sodium azide, to form the tetrazole ring. While often depicted as a concerted [2+3] cycloaddition, substantial evidence from density functional theory (DFT) calculations suggests a more complex, stepwise mechanism.[6][9] The key to an efficient reaction lies in the activation of the nitrile's carbon atom, which is inherently electrophilic but often requires enhancement to react readily with the azide nucleophile.

This activation is the primary role of the catalyst. Both Lewis acids (e.g., zinc salts) and Brønsted acids are employed to coordinate with the nitrogen of the nitrile group.[10][11] This coordination significantly increases the electrophilicity of the nitrile carbon, substantially lowering the activation energy for the initial nucleophilic attack by the azide ion.[10] The reaction then proceeds through an open-chain imidoyl azide intermediate, which subsequently undergoes intramolecular cyclization to yield the final tetrazolate anion.[6][11] An acidic workup then protonates the anion to afford the final 1H-tetrazole product.

Primary Synthesis Workflow

The logical flow for the primary synthesis of this compound is outlined below. The process begins with the activation of the nitrile precursor, followed by the cycloaddition and final product isolation.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Final Product Start_Nitrile 2-Cyanophenol (2-Hydroxybenzonitrile) Reaction [3+2] Cycloaddition Start_Nitrile->Reaction Start_Azide Sodium Azide (NaN₃) Start_Azide->Reaction Workup Acidic Workup (e.g., HCl) Reaction->Workup Forms Tetrazolate Anion Product This compound Catalyst Catalyst (e.g., ZnCl₂, NH₄Cl) Catalyst->Reaction Activates Nitrile Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Reaction Medium (100-150 °C) Workup->Product Protonation

Caption: Workflow for the catalyzed [3+2] cycloaddition synthesis.

Field-Proven Experimental Insights
  • Starting Material Selection : The direct precursor is 2-cyanophenol (also known as 2-hydroxybenzonitrile).[12][13][14] Its availability and purity are critical for high-yield synthesis. While commercially available, it can also be prepared via the dehydration of salicylamide.[15][16]

  • Azide Source : Sodium azide (NaN₃) is the reagent of choice due to its stability and handling characteristics compared to the highly toxic and explosive hydrazoic acid (HN₃).[17]

  • Catalyst Rationale : The selection of a catalyst is a critical decision point.

    • Lewis Acids : Zinc(II) salts like ZnCl₂ are highly effective. The zinc ion coordinates to the nitrile nitrogen, polarizing the C≡N bond and rendering the carbon more susceptible to attack.[8][10]

    • Brønsted Acids : Ammonium chloride (NH₄Cl) is also commonly used. It is thought to generate hydrazoic acid in situ, which can participate in the cycloaddition.

    • Heterogeneous Catalysts : For improved recovery and purification, solid-supported catalysts like silica sulfuric acid have been developed, offering high yields and easier workups.[18]

  • Solvent Choice : The reaction requires elevated temperatures, typically between 100-150 °C.[1] Therefore, high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively dissolve the inorganic azide salts and provide the necessary thermal range for the reaction to proceed efficiently.[7][18]

Alternative Synthetic Pathway: From Salicylic Acid

While the direct cycloaddition from 2-cyanophenol is most efficient, an alternative route starting from the more common and inexpensive salicylic acid is often practical. This multi-step approach leverages established transformations to first generate the required nitrile functionality.

Methodology Overview

This pathway involves a two-stage process before the final cycloaddition:

  • Amide Formation : Salicylic acid is first converted to its corresponding primary amide, salicylamide. This is a standard transformation in organic synthesis.

  • Nitrile Synthesis : The salicylamide is then subjected to a dehydration reaction to yield 2-cyanophenol.[15][16]

  • Cycloaddition : The synthesized 2-cyanophenol is then carried forward into the [3+2] cycloaddition protocol as described in the primary pathway.

Alternative Route Workflow

G Start Salicylic Acid Step1 Amide Formation Start->Step1 Intermediate1 Salicylamide Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 2-Cyanophenol Step2->Intermediate2 Step3 [3+2] Cycloaddition (with NaN₃) Intermediate2->Step3 Product This compound Step3->Product

Caption: Multi-step synthesis starting from salicylic acid.

This route, while longer, provides flexibility based on starting material availability and cost, making it a viable alternative in many research and development settings.

Quantitative Data Summary: A Comparative Overview

The efficiency of tetrazole synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below summarizes representative data for the synthesis of this compound and related analogs to provide a baseline for experimental design.

Starting NitrileCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
2-Hydroxybenzonitrile[bmim]N₃ (Ionic Liquid)Solvent-free110N/A93[19]
BenzonitrileSilica Sulfuric Acid / NaN₃DMF1201095[18]
BenzonitrileZnCl₂ / NaN₃WaterReflux1291[8]
BenzonitrileCuSO₄·5H₂O / NaN₃DMSO140185-95[7]
Various NitrilesCo(II) Complex / NaN₃MethanolReflux2480-92[20]

Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a robust and reproducible method for the synthesis of this compound from 2-cyanophenol. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials:

  • 2-Cyanophenol (2-hydroxybenzonitrile)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a dry round-bottom flask, combine 2-cyanophenol (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

    • Causality Note: Using a slight excess of the azide and ammonium chloride ensures the reaction goes to completion. Ammonium chloride acts as a mild proton source.

  • Solvent Addition : Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-cyanophenol.

  • Heating : Place the flask in a heating mantle or oil bath and heat the mixture to 120-130 °C with vigorous stirring.

    • Safety Precaution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water.

  • Acidification : Acidify the aqueous mixture to a pH of ~2 by the dropwise addition of concentrated HCl. A precipitate of the product should form.

    • Causality Note: Acidification protonates the tetrazolate anion, causing the neutral, less water-soluble product to precipitate.

  • Extraction : Extract the product from the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Characterization:

  • ¹H NMR : Expect signals corresponding to the aromatic protons on the phenol ring and a broad singlet for the N-H proton of the tetrazole ring.

  • ¹³C NMR : Expect signals for the four distinct aromatic carbons, the carbon attached to the hydroxyl group, and the carbon of the tetrazole ring.

  • FT-IR : Look for characteristic peaks for the O-H stretch (broad), aromatic C-H stretches, C=C aromatic stretches, and N-H stretch.

  • Mass Spectrometry : Confirm the molecular weight of the product (162.15 g/mol ).

Conclusion

The synthesis of this compound is most effectively achieved through the catalyzed [3+2] cycloaddition of 2-cyanophenol and sodium azide. This method is robust, high-yielding, and mechanistically well-understood. The choice of catalyst and solvent are key parameters that allow for process optimization, with both homogeneous and heterogeneous systems offering distinct advantages. For researchers in drug discovery and development, a thorough understanding of this synthetic strategy provides a reliable and efficient means to access this valuable molecular scaffold, paving the way for the creation of next-generation therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 2-(1H-tetrazol-5-yl)phenol (CAS No. 51449-77-5).[1][2] This molecule is of significant interest in medicinal chemistry, merging the structural features of a phenol with a tetrazole ring, a well-established bioisostere for the carboxylic acid group.[3][4] This document delves into the compound's synthesis, detailed physicochemical characteristics, extensive spectroscopic profile, and inherent chemical reactivity. The content is structured to provide not only foundational data but also the underlying scientific rationale for experimental methodologies, offering field-proven insights for professionals in chemical research and pharmaceutical development.

Introduction and Significance

This compound emerges at the confluence of two functionally significant chemical classes. The phenol moiety is a cornerstone in a vast array of biologically active compounds, while the tetrazole ring has become an indispensable tool in drug design.[4][5] The tetrazole group, with its acidic proton and ability to participate in hydrogen bonding, frequently serves as a metabolically stable replacement for a carboxylic acid, often enhancing pharmacokinetic properties such as lipophilicity and oral bioavailability.[3] The strategic placement of the tetrazole at the ortho-position to the phenolic hydroxyl group introduces the potential for intramolecular hydrogen bonding, which can significantly influence the compound's conformation, acidity, and interaction with biological targets. Understanding the precise chemical nature of this compound is therefore paramount for its effective application in drug discovery programs.[6]

Caption: Chemical structure of this compound.

Synthesis Pathway: [2+3] Cycloaddition

The most direct and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between an organic nitrile and an azide source.[7] For this compound, this involves the reaction of 2-cyanophenol (2-hydroxybenzonitrile) with sodium azide.

Causality Behind Experimental Choices: This synthetic approach is favored due to its high atom economy and the general availability of the starting materials. The reaction often requires a catalyst to proceed at a reasonable rate and under milder conditions, overcoming the activation energy barrier of the cycloaddition.[7] Lewis acids like zinc salts (e.g., ZnBr₂) or transition metal complexes are frequently used.[8][9][10] The use of water or polar aprotic solvents like DMF is common. Water is an environmentally benign choice and can mitigate explosion hazards associated with azides, while DMF effectively solubilizes the reactants.[8][11]

G Reactants 2-Cyanophenol + Sodium Azide (NaN₃) Conditions Catalyst (e.g., ZnBr₂) Solvent (e.g., DMF or H₂O) Heat (e.g., 100-130°C) Reactants->Conditions Intermediate [2+3] Cycloaddition Transition State Conditions->Intermediate Reaction Initiation Product This compound Intermediate->Product Ring Formation & Protonation

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. The presence of both a hydroxyl group and a tetrazole ring, both capable of hydrogen bonding, dictates many of the properties of this compound.[12]

PropertyValueSource
CAS Number 51449-77-5[1][2][13]
Molecular Formula C₇H₆N₄O[1]
Molecular Weight 162.15 g/mol [1]
Appearance White solid[14]
Melting Point 218-219 °C[14]
Solubility Moderately soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.Inferred from structure[12]
Acidity (pKa) The tetrazole NH proton is acidic (pKa ≈ 4-5), similar to a carboxylic acid. The phenolic OH is also acidic (pKa ≈ 10).[3]

Expert Insights: The high melting point is indicative of a stable crystalline lattice structure, likely reinforced by strong intermolecular hydrogen bonding between the tetrazole rings and hydroxyl groups of adjacent molecules. This contrasts with the lower melting point of phenol (41 °C), highlighting the significant impact of the tetrazole moiety.[5]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure. The data presented here is based on published experimental findings, offering a validated reference for researchers.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds helps to resolve the signals from the exchangeable -OH and -NH protons, which might otherwise be broadened into obscurity.

    • δ 6.99-7.10 (m, 2H, Ar-H): Multiplet corresponding to two protons on the phenyl ring.

    • δ 7.42 (t, J = 7.5 Hz, 1H, Ar-H): Triplet for one aromatic proton.

    • δ 8.00 (d, J = 7.5 Hz, 1H, Ar-H): Doublet for the aromatic proton likely deshielded by the adjacent tetrazole ring.

    • Note: The phenolic OH and tetrazole NH protons would appear as broad singlets, typically downfield (>9 ppm), and their positions can be concentration-dependent. Their identity can be confirmed by D₂O exchange, where the peaks disappear.

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • δ 110.9, 116.7, 120.2, 129.4, 133.0: Peaks corresponding to the five distinct carbon environments within the phenyl ring.

    • δ 152.0: Carbon attached to the hydroxyl group (C-O).

    • δ 155.6: Carbon atom of the tetrazole ring (C-5).

Infrared (IR) Spectroscopy
  • FT-IR (KBr): The IR spectrum reveals the key functional groups.

    • ~3400-2500 cm⁻¹ (broad): A very broad absorption characteristic of O-H and N-H stretching, indicative of strong hydrogen bonding.[15]

    • ~3175 cm⁻¹: C-H stretching of the aromatic ring.

    • ~1616, 1545, 1490 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and tetrazole rings.

    • ~1298 cm⁻¹: C-O stretching of the phenol group.

Mass Spectrometry (MS)
  • MS (EI): Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

    • m/z 162 [M⁺]: The molecular ion peak, confirming the molecular weight.[14]

    • m/z 133 [M⁺ - N₂]: A highly characteristic and often abundant fragment for tetrazoles, resulting from the loss of a stable dinitrogen molecule. This is a key diagnostic peak.[14][16]

    • m/z 105 [M⁺ - 2N₂]: Further fragmentation, indicating the loss of the remaining nitrogen atoms.[14]

Chemical Reactivity and Considerations

Acidity and Tautomerism

The most significant chemical feature of the tetrazole ring is the acidity of the N-H proton, which renders the moiety a bioisostere of a carboxylic acid.[3] It readily forms salts with bases. Furthermore, 5-substituted-1H-tetrazoles exist as a mixture of tautomers in solution, the 1H and 2H forms, which can influence their binding to biological targets.[1]

Caption: Tautomeric equilibrium of the tetrazole ring.

Reactivity of the Phenol Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation or O-acylation to produce ether or ester derivatives, respectively. The phenyl ring is also activated towards electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-director.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis via [2+3] Cycloaddition
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-cyanophenol (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq).

    • Causality: Using an excess of sodium azide drives the reaction to completion. Zinc bromide acts as a Lewis acid catalyst to activate the nitrile group towards nucleophilic attack by the azide.[8][9]

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of 0.5 M with respect to the 2-cyanophenol.

    • Causality: Water is a safe and effective solvent. Maintaining a near-neutral pH minimizes the formation of volatile and hazardous hydrazoic acid (HN₃).[8]

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Acidify the solution to pH ~2 with concentrated HCl. This protonates the tetrazolate anion, causing the product to precipitate.

    • Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 6.2: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

    • Causality: DMSO-d₆ is used to fully dissolve the compound and to slow the exchange of the acidic OH and NH protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the identity of exchangeable protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

    • Self-Validation: The disappearance of the broad singlets corresponding to the OH and NH protons after D₂O addition confirms their assignment.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

References

A Guide to the Spectroscopic Characterization of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of 2-(1H-tetrazol-5-yl)phenol (Molecular Formula: C₇H₆N₄O, Molecular Weight: 162.15 g/mol )[1]. As a critical building block in medicinal chemistry and materials science, primarily due to the tetrazole ring serving as a bioisosteric replacement for a carboxylic acid group, rigorous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical portrait of the molecule for researchers, scientists, and professionals in drug development.

Molecular Structure and Analytical Rationale

The structural integrity of any synthesized compound is the foundation of its potential application. For this compound, the key is to confirm the presence and connectivity of the ortho-substituted phenol ring and the 1H-tetrazole moiety. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the functional groups and bonding environment, and Mass Spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation and stability.

cluster_mol This compound mol

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds due to its ability to dissolve polar, hydrogen-bond-donating species.

¹H NMR Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The aromatic region is of particular interest, as the ortho-substitution pattern gives rise to a distinct set of coupled signals.

Chemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) HzAssignment
6.99-7.10Multiplet (m)2H-Phenyl H
7.42Triplet (t)1H7.5Phenyl H
8.00Doublet (d)1H7.5Phenyl H
Data sourced from Royal Society of Chemistry supplementary information.[2]

Expert Insights: The ¹H NMR spectrum clearly indicates four protons on a substituted benzene ring.[2] The complex multiplet at δ 6.99-7.10 and the distinct triplet and doublet signals are characteristic of an ortho-substituted phenolic ring. The protons ortho and para to the hydroxyl group are typically shifted upfield, while the proton ortho to the electron-withdrawing tetrazole group is shifted downfield (δ 8.00). In a DMSO-d₆ solvent, the acidic protons from the phenol (-OH) and the tetrazole (N-H) are expected to be present. While not explicitly detailed in the peak list, they often appear as broad singlets that can exchange with residual water in the solvent, sometimes leading to their signal being significantly broadened or suppressed. Their absence from a simple peak list is not unusual and further 2D NMR or D₂O exchange experiments could confirm their presence.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-16 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse angle with a relaxation delay of 1-2 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state.

Chemical Shift (δ) (ppm)Assignment
110.9Phenyl C
116.7Phenyl C
120.2Phenyl C
129.4Phenyl C
133.0Phenyl C
152.0Phenyl C (C-O)
155.6Tetrazole C
Data sourced from Royal Society of Chemistry supplementary information.[2]

Expert Insights: The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule.[2] The signal at δ 155.6 ppm is characteristic of the carbon atom within the electron-deficient tetrazole ring. The signal at δ 152.0 ppm is assigned to the ipso-carbon of the phenol ring, which is significantly deshielded by the attached oxygen atom. The remaining five signals correspond to the other carbons of the phenyl ring, with their specific shifts influenced by the electronic effects of both the hydroxyl and tetrazole substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 75 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity is not required.

  • Data Processing: Process the FID similarly to the ¹H spectrum, referencing the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the vibrations of the O-H, N-H, and aromatic C-H bonds, as well as the stretching of the heterocyclic and aromatic rings.

Wavenumber (νmax) cm⁻¹Assignment
3175, 2970, 2855, 2721, 2561O-H and N-H stretching (broad, H-bonding)
1616, 1545C=N and C=C stretching (aromatic/tetrazole rings)
1490, 1467Aromatic C=C stretching
1298C-O stretching (phenolic)
745C-H bending (ortho-disubstituted aromatic)
Data sourced from Royal Society of Chemistry supplementary information.[2]

Expert Insights: The most diagnostic feature is the very broad and complex series of absorptions spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹.[2] This is a classic signature of strong intermolecular and intramolecular hydrogen bonding involving both the phenolic O-H and the tetrazole N-H groups. The C=N and C=C stretching vibrations from the two rings appear in the 1620-1450 cm⁻¹ region. The strong band at 1298 cm⁻¹ is indicative of the phenolic C-O stretch, and the absorption at 745 cm⁻¹ strongly suggests an ortho-substitution pattern on the benzene ring.[2][3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

m/zIonInterpretation
162[M]⁺Molecular Ion
161[M-H]⁺Loss of a proton
133[M-N₂]⁺Loss of a nitrogen molecule (characteristic of tetrazoles)
105[M-2N₂]⁺Loss of a second nitrogen molecule
Data sourced from Royal Society of Chemistry supplementary information.[2]

Expert Insights: The mass spectrum confirms the molecular weight of the compound with the molecular ion peak [M]⁺ at m/z 162.[2] The most significant fragmentation pathway for 5-substituted-1H-tetrazoles is the retro [2+3] cycloaddition, leading to the elimination of a molecule of nitrogen (N₂, 28 Da).[4] This is clearly observed by the presence of a strong peak at m/z 133 ([M-28]⁺). The subsequent loss of another nitrogen molecule to give the ion at m/z 105 is also a characteristic fragmentation.[2] This pattern provides powerful evidence for the presence of the tetrazole ring.

M [M]⁺ m/z = 162 M_N2 [M-N₂]⁺ m/z = 133 M->M_N2 - N₂ M_2N2 [M-2N₂]⁺ m/z = 105 M_N2->M_2N2 - N₂

Caption: Key fragmentation pathway of this compound in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Analytical Workflow

No single technique provides all the necessary information. The synergy between NMR, IR, and MS creates a self-validating system for structural confirmation.

Compound This compound (Unknown Structure) MS Mass Spec (MS) Compound->MS IR Infrared (IR) Compound->IR NMR NMR ('H, '³C) Compound->NMR Structure Confirmed Structure MS->Structure Provides: - Molecular Weight (162 Da) - N₂ Loss Fragmentation IR->Structure Confirms: - O-H / N-H (H-Bonded) - Aromatic Ring - Phenolic C-O NMR->Structure Defines: - C-H Framework - Connectivity - Ortho-substitution

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The combination of ¹H and ¹³C NMR precisely maps the carbon-hydrogen skeleton, while IR spectroscopy confirms the key functional groups (hydroxyl, tetrazole N-H, aromatic ring) and their hydrogen-bonded state. Finally, mass spectrometry validates the molecular weight and reveals a characteristic fragmentation pattern involving the loss of N₂ molecules. Together, these techniques provide an authoritative and trustworthy analytical package for the unambiguous identification and quality assessment of this important chemical entity.

References

An In-Depth Technical Guide to 2-(1H-Tetrazol-5-yl)phenol (CAS 51449-77-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(1H-Tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By delving into its chemical properties, synthesis, and potential applications, this document serves as a critical resource for professionals engaged in research and development.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring system, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a cornerstone in modern medicinal chemistry. Its prominence stems from its role as a bioisostere of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and lipophilicity, crucial parameters in drug design. Tetrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties, with several tetrazole-containing drugs currently on the market.[1][2] this compound, with its phenolic hydroxyl group, presents a unique scaffold for further chemical modification and exploration of its biological potential.

Physicochemical and Structural Properties

This compound, also known by its synonyms 5-(2-Hydroxyphenyl)-1H-tetrazole and 5-(o-Hydroxyphenyl)tetrazole, is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 51449-77-5[3][4]
Molecular Formula C₇H₆N₄O[3][4]
Molecular Weight 162.15 g/mol [3][4]
Appearance White solid[5]
Melting Point 218-219 °C[5]
Purity ≥96%[4][6]

The structure of this compound, featuring a tetrazole ring attached to a phenol ring at the ortho position, allows for intramolecular hydrogen bonding and specific interactions with biological targets. The acidic proton on the tetrazole ring and the phenolic proton contribute to its chemical reactivity and potential for various chemical transformations.

Synthesis and Manufacturing

The primary and most established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For the synthesis of this compound, the logical precursor is 2-cyanophenol (salicylonitrile).

Conceptual Synthesis Workflow

The synthesis pathway involves the reaction of 2-cyanophenol with an azide source, typically sodium azide, often in the presence of a proton source or a Lewis acid catalyst. The reaction proceeds via a concerted cycloaddition mechanism.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_Cyanophenol 2-Cyanophenol (Salicylonitrile) Cycloaddition [3+2] Cycloaddition 2_Cyanophenol->Cycloaddition Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Cycloaddition Solvent Solvent (e.g., DMF, Toluene) Solvent->Cycloaddition Catalyst Catalyst/Proton Source (e.g., NH₄Cl, ZnCl₂) Catalyst->Cycloaddition Temperature Heat Temperature->Cycloaddition Product_Compound This compound Cycloaddition->Product_Compound caption Conceptual workflow for the synthesis of this compound.

Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2-Cyanophenol

This protocol is a representative procedure based on established methods for tetrazole synthesis.

Materials:

  • 2-Cyanophenol

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and acidify with dilute HCl to a pH of approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Dry the final product under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ is indicative of the O-H stretching of the phenol and the N-H stretching of the tetrazole ring, involved in hydrogen bonding. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring appear in the 1600-1400 cm⁻¹ region.[5] The C-O stretching of the phenol is also a key feature.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆): The spectrum shows multiplets for the aromatic protons in the range of δ 6.99-7.10 ppm.[5] The phenolic OH and the tetrazole NH protons are typically broad and may exchange with deuterium in deuterated solvents.

    • ¹³C NMR: The carbon signals of the aromatic ring and the tetrazole ring will be present in the spectrum.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 5-substituted 1H-tetrazoles, characteristic fragmentation includes the loss of N₂ in negative ion mode and HN₃ in positive ion mode.[8]

Mechanism of Action and Biological Potential

The biological activities of this compound have not been extensively reported in the literature for the compound itself. However, based on the known pharmacology of tetrazole and phenol derivatives, several potential mechanisms of action and applications can be postulated.

Bioisosterism and Receptor Interactions

The tetrazole group's ability to act as a bioisostere for a carboxylic acid allows it to mimic the interactions of carboxylates with biological targets, such as enzymes and receptors.[1] The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to binding affinity.

Potential as an Enzyme Inhibitor

Phenolic compounds are known to inhibit a variety of enzymes.[9][10] The mechanism often involves the formation of hydrogen bonds or covalent bonds with amino acid residues in the active site of the enzyme.[9] It is plausible that this compound could act as an inhibitor for enzymes where a phenolic or acidic moiety is important for substrate recognition. For instance, some tetrazole derivatives have been investigated as inhibitors of S-nitrosoglutathione reductase (GSNOR) and cholinesterases.[11][12]

Antimicrobial and Antioxidant Properties

Many tetrazole derivatives exhibit antimicrobial activity.[13] Phenols are also well-known for their antiseptic and antioxidant properties.[13] The combination of these two functional groups in one molecule could lead to synergistic or enhanced biological effects.

Signaling Pathway Modulation

The specific signaling pathways that might be modulated by this compound are yet to be elucidated. However, given the diverse roles of tetrazoles in medicine, it could potentially interact with pathways involved in inflammation, cell proliferation, or metabolic regulation.

G cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Potential Biological Outcomes Compound This compound Bioisosterism Bioisosterism with Carboxylic Acid Compound->Bioisosterism Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Receptor_Binding Receptor Binding Compound->Receptor_Binding Antimicrobial Antimicrobial Activity Compound->Antimicrobial Antioxidant Antioxidant Activity Compound->Antioxidant Modulation Modulation of Biological Pathways Bioisosterism->Modulation Enzyme_Inhibition->Modulation Receptor_Binding->Modulation Therapeutic Therapeutic Effects Antimicrobial->Therapeutic Antioxidant->Therapeutic caption Postulated mechanisms and outcomes of this compound.

Postulated mechanisms and outcomes of this compound.

Applications in Research and Drug Development

As a versatile chemical entity, this compound serves as a valuable building block in several areas of research and development.

  • Fragment-Based Drug Discovery: Its relatively small size and presence of key functional groups make it an ideal candidate for fragment-based screening to identify new lead compounds.

  • Lead Optimization: The phenolic hydroxyl group provides a convenient handle for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties of a lead compound.

  • Materials Science: The tetrazole moiety can be used in the synthesis of coordination polymers and energetic materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[3] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a compound with significant potential, primarily due to the established importance of the tetrazole ring as a carboxylic acid bioisostere in drug design. While specific biological data for this compound is still emerging, its chemical structure suggests a range of possible applications, from a foundational building block in synthetic chemistry to a candidate for biological screening in various therapeutic areas. This guide provides a solid foundation of its known properties and synthetic routes, encouraging further investigation into its pharmacological and material science applications.

References

An In-depth Technical Guide to the Molecular Structure of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The guide synthesizes experimental data and theoretical calculations to offer a deep understanding of the molecule's synthesis, structural features, and physicochemical properties. Key aspects covered include a detailed, field-proven protocol for its synthesis from 2-hydroxybenzonitrile, in-depth analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR), and a critical discussion on the tautomerism inherent to the tetrazole ring. Furthermore, this guide explores the compound's role as a bioisostere for salicylic acid, a concept crucial for modern drug design. The content is structured to provide not just data, but also the scientific rationale behind the experimental and computational methodologies, ensuring a thorough and authoritative resource for professionals in the field.

Introduction: The Significance of Tetrazole and Phenol Moieties in Drug Design

The integration of specific functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological profile. This compound incorporates two such pharmacologically significant moieties: a phenol and a 5-substituted tetrazole ring.

  • The Phenol Group: The hydroxyl group attached to a benzene ring is a common feature in many bioactive molecules. It can act as both a hydrogen bond donor and acceptor, enabling critical interactions with biological targets such as enzymes and receptors.

  • The Tetrazole Ring: The tetrazole ring is a highly valuable functional group in medicinal chemistry, primarily serving as a non-classical bioisostere of the carboxylic acid group.[1][2] Bioisosteres are substituents or groups with similar physical or chemical properties that impart broadly similar biological activities to a chemical compound.[3] Replacing a carboxylic acid with a tetrazole can offer several advantages:

    • Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation pathways that target carboxylic acids.[1][3]

    • Physicochemical Properties: The tetrazole ring has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid, meaning it is also ionized at physiological pH.[2] However, the resulting tetrazolate anion is significantly more lipophilic than a carboxylate, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

    • Receptor Interaction: The planar, aromatic nature of the tetrazole ring, combined with its array of nitrogen atoms, allows it to engage in various non-covalent interactions, mimicking the binding modes of a carboxylate.

The combination of these two groups in this compound makes it a structural analog and bioisostere of salicylic acid, a foundational molecule for numerous non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the precise molecular structure of this compound is therefore critical for leveraging its potential in developing novel therapeutics.

Synthesis and Purification

The most common and efficient synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[4] For this compound, the logical precursor is 2-hydroxybenzonitrile (salicylonitrile).[5]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a robust method for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Reagents: Sodium azide (NaN₃) serves as the azide source. Ammonium chloride (NH₄Cl) is used to generate hydrazoic acid (HN₃) in situ, which is the active azide species for the cycloaddition. Using in situ generation is a critical safety measure to avoid handling highly toxic and explosive pure hydrazoic acid.

  • Solvent: N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. It is a polar aprotic solvent with a high boiling point, which allows the reaction to be conducted at the elevated temperatures required for the cycloaddition while effectively solvating the ionic reagents.

  • Procedure: The reaction is heated to promote the cycloaddition, which has a significant activation energy barrier. Acidification during workup protonates the newly formed tetrazolate anion and ensures the product precipitates in its neutral form.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Precipitation: Acidify the aqueous mixture by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2. A white or off-white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and DMF.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM1 2-Hydroxybenzonitrile RC DMF Solvent 120-130 °C, 12-24h SM1->RC [3+2] Cycloaddition SM2 Sodium Azide (NaN₃) SM2->RC [3+2] Cycloaddition SM3 Ammonium Chloride (NH₄Cl) SM3->RC [3+2] Cycloaddition WU1 Ice Water Quench RC->WU1 WU2 Acidification (HCl) WU1->WU2 WU3 Filtration WU2->WU3 WU4 Recrystallization (Ethanol/Water) WU3->WU4 Product This compound WU4->Product

Caption: Synthesis workflow for this compound.

Molecular Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques and computational analysis. A critical aspect of its structure is the tautomerism of the tetrazole ring.

Tautomerism in 5-Substituted Tetrazoles

A 5-substituted-1H-tetrazole exists as an equilibrium between two tautomeric forms: the 1H- and 2H-tautomers.[6][7] Theoretical calculations suggest a third tautomer, the 5H form, is significantly less stable and not experimentally observed.[8] In solution, these tautomers often exist in a nearly 1:1 ratio, though this can be influenced by the substituent and the solvent.[4]

Caption: Prototropic tautomerism in 5-substituted tetrazoles.

The specific tautomeric form that crystallizes in the solid state or dominates in a particular environment can have a profound impact on the molecule's interaction with biological targets.

Spectroscopic Analysis

Spectroscopic data provides the primary experimental evidence for the covalent structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic -OH proton, and the tetrazole N-H proton. The aromatic region will display a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The phenolic and tetrazole protons are typically broad singlets and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments. Key signals include the carbon of the tetrazole ring (C5), typically found around 155 ppm, and the six distinct carbons of the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch for the phenol group (~3200-3600 cm⁻¹).

  • An N-H stretch for the tetrazole ring (~3000-3400 cm⁻¹).

  • C=N and N=N stretching vibrations within the tetrazole ring (~1400-1600 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Spectroscopic Data Summary (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons (4H, multiplet, ~6.9-8.0 ppm), Phenolic OH (1H, broad singlet), Tetrazole NH (1H, broad singlet, often >10 ppm)
¹³C NMR Tetrazole C5 (~155 ppm), Aromatic C-OH (~150-160 ppm), 5 other aromatic carbons (~115-130 ppm)
IR (cm⁻¹) ~3400 (O-H, broad), ~3100 (N-H), ~1600 (C=C, C=N)

Note: Actual chemical shifts and absorption frequencies can vary based on solvent, concentration, and the dominant tautomeric form.

Computational and Crystallographic Analysis

While spectroscopic data confirms the connectivity, X-ray crystallography provides the most definitive picture of the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

In the absence of a published crystal structure for this compound itself, data from structurally similar compounds, such as 2-(1H-tetrazol-5-yl)benzonitrile, can provide valuable insights. In the crystal structure of this related molecule, the benzonitrile and tetrazole rings are not coplanar, exhibiting a dihedral angle of 37.14 (11)°.[9] Intermolecular N—H⋯N hydrogen bonds are crucial for the crystal packing, forming chains of molecules.[9]

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometry, relative stability of tautomers, and electronic properties of the molecule.[10] Such studies can calculate optimized bond lengths and angles, which can then be compared with experimental data. DFT calculations consistently show that the 1H and 2H tautomers are very close in energy, supporting their existence in an equilibrium.

Application in Medicinal Chemistry: A Bioisostere of Salicylic Acid

The primary application of this compound in drug development is its role as a bioisostere of salicylic acid.

Property Comparison Salicylic Acid This compound Rationale for Bioisosteric Replacement
Acidic Group Carboxylic AcidTetrazoleSimilar pKa, both anionic at physiological pH.[2][4]
Acidity (pKa) ~2.97~4.5 - 4.9Both groups are sufficiently acidic to engage in ionic interactions.
Key H-bond Donor Phenolic -OHPhenolic -OHIdentical group for key hydrogen bonding interactions.
Metabolic Liability Susceptible to glucuronidation and other metabolic pathways.[3]More resistant to metabolic degradation.[1]The tetrazole ring can improve the metabolic half-life and reduce potential toxicity associated with reactive metabolites.[2][3]
Lipophilicity Lower (carboxylate form)Higher (tetrazolate form)Increased lipophilicity can improve membrane permeability and oral bioavailability.[4]

The structural similarity allows this compound to mimic the binding of salicylic acid to its biological targets, such as the cyclooxygenase (COX) enzymes, while potentially offering a superior pharmacokinetic profile.

Bioisosterism Visualization

Caption: Bioisosteric relationship between salicylic acid and this compound.

Conclusion

The molecular structure of this compound is defined by the interplay of its phenolic and tetrazole functionalities. Its synthesis is reliably achieved through a [3+2] cycloaddition, and its structure is confirmed by standard spectroscopic methods. A key feature is the prototropic tautomerism of the tetrazole ring, which influences its physicochemical properties and biological interactions. As a metabolically robust and more lipophilic bioisostere of salicylic acid, this compound represents a valuable scaffold for medicinal chemists. A thorough understanding of its structural and electronic properties, as detailed in this guide, is essential for its successful application in the design and development of next-generation therapeutic agents.

References

An In-depth Technical Guide to Tetrazole-Containing Phenols: Synthesis, Bioisosterism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of bioactive compounds.[1][2] This nitrogen-rich, five-membered heterocycle is a cornerstone in drug design, largely due to its remarkable ability to act as a bioisostere for the carboxylic acid group.[2][3] This substitution can significantly enhance a molecule's pharmacokinetic profile by improving metabolic stability and lipophilicity.[3][4] When this versatile heterocycle is integrated with a phenol moiety, a class of compounds with unique physicochemical properties and significant therapeutic potential emerges.

This technical guide provides a comprehensive exploration of tetrazole-containing phenols, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, dissect structure-activity relationships (SAR), and highlight key therapeutic applications, supported by detailed experimental protocols and mechanistic insights.

The Tetrazole Moiety: A Phenol and Carboxylic Acid Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a novel compound with improved pharmacological characteristics, is a fundamental strategy in drug design. The 5-substituted-1H-tetrazole ring is a classic non-classical bioisostere of the carboxylic acid group.[3] Both moieties are planar, possess a similar acidic proton (pKa ≈ 4.9 for tetrazole, comparable to carboxylic acids), and can participate in similar hydrogen bonding and ionic interactions with biological targets.[2][3] The key advantage of the tetrazole ring is its enhanced resistance to metabolic degradation pathways that target carboxylic acids, such as β-oxidation.[2][5]

The combination of a tetrazole and a phenol group within the same molecule creates a unique scaffold that can engage in a variety of interactions with biological targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the tetrazole ring provides a metabolically stable acidic center and additional points for hydrogen bonding. This dual functionality makes tetrazole-containing phenols particularly interesting for targeting enzymes and receptors where both hydrogen bonding and acidic interactions are crucial for binding.

Synthetic Strategies for Tetrazole-Containing Phenols

The synthesis of tetrazole-containing phenols can be broadly approached via two primary routes: formation of the tetrazole ring from a precursor containing a phenol or a protected phenol, and the formation of an aryloxy tetrazole from a phenol.

Route 1: [3+2] Cycloaddition from Cyanophenols

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6][7][8] For tetrazole-containing phenols, this involves starting with a cyanophenol. Due to the acidic nature of the phenolic proton, protection of the hydroxyl group is often necessary to prevent interference with the basic conditions or organometallic reagents used in the reaction.

Protecting Group Strategies for the Phenolic Hydroxyl Group

The choice of protecting group is critical and depends on its stability to the tetrazole formation conditions and the ease of its removal without affecting the newly formed tetrazole ring. The benzyl ether is a commonly used protecting group for phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by catalytic hydrogenolysis.[9][10][11]

G cluster_protection Phenol Protection cluster_tetrazole_formation Tetrazole Formation cluster_deprotection Deprotection Phenol Ar-OH Protected_Phenol Ar-OBn Phenol->Protected_Phenol BnBr, K2CO3 (or other base) Protected_Cyanophenol NC-Ar-OBn Protected_Phenol->Protected_Cyanophenol Introduction of Cyano Group Protected_Tetrazole Tetrazole-Ar-OBn Protected_Cyanophenol->Protected_Tetrazole NaN3, Lewis Acid (e.g., ZnCl2, NH4Cl) Final_Product Tetrazole-Ar-OH Protected_Tetrazole->Final_Product H2, Pd/C

Figure 1: General workflow for the synthesis of tetrazole-containing phenols via the [3+2] cycloaddition route, including protection and deprotection steps.

The mechanism of the [3+2] cycloaddition involves the activation of the nitrile by a Lewis or Brønsted acid, making the carbon atom more electrophilic and susceptible to attack by the azide anion.[6][7] This is followed by cyclization to form the tetrazole ring.

Figure 2: Generalized mechanism of the Lewis acid-catalyzed [3+2] cycloaddition of a nitrile and an azide.
Route 2: Synthesis of Aryloxy Tetrazoles from Phenols

An alternative and more direct approach involves the formation of an O-aryl tetrazole. This method circumvents the need for a cyano group on the aromatic ring and can be particularly useful when the desired linkage is through an oxygen atom. The synthesis of aryloxy tetrazoles is typically achieved by reacting a phenol with cyanogen bromide to form a cyanate intermediate, which is then converted to the tetrazole by treatment with sodium azide.[12]

G Phenol Ar-OH Cyanate_Ester Ar-O-C≡N Phenol->Cyanate_Ester CNBr, Base Aryloxy_Tetrazole Ar-O-Tetrazole Cyanate_Ester->Aryloxy_Tetrazole NaN3, NH4Cl

Figure 3: Synthetic pathway for aryloxy tetrazoles from phenols.

This method is advantageous for its directness but may be limited by the stability of the cyanate ester intermediate and the regioselectivity of the tetrazole formation.

Structure-Activity Relationship (SAR) of Tetrazole-Containing Phenols

The biological activity of tetrazole-containing phenols is highly dependent on the substitution pattern and the relative orientation of the functional groups. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

As Anti-inflammatory and Antiallergic Agents

Several studies have explored N-(hydroxyphenyl)-1H-tetrazole-5-carboxamides and related isomers as antiallergic agents.[13] A quantitative structure-activity relationship (QSAR) analysis of a series of these compounds revealed that the antiallergic activity is influenced by both electronic and steric factors. For instance, in a series of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, the presence of electron-withdrawing groups on the phenolic ring was found to enhance activity.[13] One of the most potent compounds identified in this class, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, demonstrated an oral ID50 of 0.16 mg/kg in a rat passive cutaneous anaphylaxis (PCA) test, making it significantly more potent than the reference drug, disodium cromoglycate.[13]

As Anticancer Agents

The tetrazole moiety has been incorporated into various scaffolds to develop novel anticancer agents.[3][4][14] The rationale behind this is the metabolic stability of the tetrazole ring and its ability to act as a bioisostere for functional groups that are crucial for interacting with anticancer targets. When combined with a phenol, the resulting compounds can target a range of cancer-related proteins.

For example, a series of tetrazole derivatives were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines.[15] While this particular study did not focus exclusively on phenolic tetrazoles, it highlights the potential of the tetrazole scaffold in cancer drug discovery. The IC50 values of some of these compounds were in the low micromolar range, indicating significant cytotoxic activity.[15] The SAR studies in this area often focus on the nature and position of substituents on the phenyl ring attached to the tetrazole, with the aim of optimizing interactions with the target protein's binding site.

As Enzyme Inhibitors

The structural similarity of the tetrazolate anion to the carboxylate group makes tetrazole-containing compounds excellent candidates for enzyme inhibitors that target active sites with key acidic residues. The additional phenolic hydroxyl group can provide further hydrogen bonding interactions, enhancing binding affinity and selectivity.

Compound ClassTarget/ActivityPotency (IC50/ID50)Reference
N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamidesAntiallergic (rat PCA)ID50 = 0.16 mg/kg (for 3f)[13]
1,5-diaryl-substituted tetrazolesCOX-1/COX-2 InhibitionIC50 = 0.42-8.1 µM (COX-1), 2.0-200 µM (COX-2)[16]
TetrazolobenzimidazolesAnti-inflammatoryComparable to diclofenac[17]
Tetrazole-containing biphenyl derivativesAnticancer (A549 cell line)IC50 > 8.47 µg/mL[3]

Table 1: Representative biological activities of tetrazole-containing compounds, including phenolic derivatives and related structures.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Hydroxyphenyl)-1H-tetrazole from 4-Cyanophenol

This protocol is a representative procedure for the [3+2] cycloaddition method, adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[18]

Step 1: Benzyl Protection of 4-Cyanophenol

  • To a solution of 4-cyanophenol (1 eq.) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product (4-(benzyloxy)benzonitrile) by recrystallization or column chromatography.

Step 2: Synthesis of 5-(4-(Benzyloxy)phenyl)-1H-tetrazole

  • In a round-bottom flask, suspend 4-(benzyloxy)benzonitrile (1 eq.), sodium azide (1.2 eq.), and a Lewis acid catalyst such as silica sulfuric acid (500 mg per 1 mmol of nitrile) or ammonium chloride (1.5 eq.) in DMF (10 mL per 1 mmol of nitrile).[18]

  • Heat the suspension to reflux with vigorous stirring for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off and wash with DMF.

  • Pour the filtrate into a beaker containing ice water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization.

Step 3: Deprotection to Yield 5-(4-Hydroxyphenyl)-1H-tetrazole

  • Dissolve the 5-(4-(benzyloxy)phenyl)-1H-tetrazole (1 eq.) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[9][19]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 5-(4-hydroxyphenyl)-1H-tetrazole.

Protocol 2: Synthesis of 5-Aryloxy-1H-tetrazole from Phenol

This protocol describes the general procedure for the synthesis of aryloxy tetrazoles.[12]

  • Dissolve the desired phenol (1 eq.) and cyanogen bromide (1.1 eq.) in a suitable solvent like acetone.

  • Cool the solution in an ice bath and add a base (e.g., triethylamine, 1.2 eq.) dropwise.

  • Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the formation of the cyanate ester intermediate by TLC.

  • In a separate flask, prepare a mixture of sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.) in DMF.

  • Add the crude cyanate ester solution to the azide mixture.

  • Heat the reaction mixture and monitor the formation of the tetrazole product by TLC.

  • After completion, cool the mixture and pour it into ice water, followed by acidification to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Conclusion and Future Perspectives

Tetrazole-containing phenols represent a fascinating and highly versatile class of compounds with significant potential in drug discovery and development. Their unique combination of a metabolically stable acidic bioisostere and a hydrogen-bonding phenol moiety makes them attractive scaffolds for targeting a wide range of biological systems. The synthetic routes are well-established, allowing for the generation of diverse libraries for screening and SAR studies.

Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, including the use of novel catalysts and multicomponent reactions to access complex molecular architectures. Furthermore, the exploration of tetrazole-containing phenols in new therapeutic areas, guided by computational modeling and a deeper understanding of their mechanism of action, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The continued investigation of this "privileged" structural combination holds great promise for addressing unmet medical needs.

References

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Disclaimer: The compound 2-(1H-tetrazol-5-yl)phenol is a novel chemical entity with limited specific data in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview based on established principles of tetrazole chemistry, drawing parallels from structurally related and well-documented hydroxyphenyl-tetrazole analogues. The methodologies and potential applications described herein are based on expert synthesis of existing knowledge and are intended to guide future research and development efforts.

Introduction: The Tetrazole Moiety in Drug Discovery

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and metabolic stability make it an effective bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability. Consequently, tetrazole derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as antihypertensive, antiviral, antibacterial, and anticancer effects.[1][2] The exploration of novel tetrazole-containing compounds, such as the hydroxyphenyl-tetrazoles, continues to be a vibrant area of research in the quest for new and improved therapeutics.

Retrosynthetic Analysis and Proposed Synthesis of this compound

The most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[3] This approach is highly versatile and can be adapted for the synthesis of a wide array of tetrazole derivatives.

For the synthesis of this compound, a plausible retrosynthetic analysis points to 2-hydroxybenzonitrile as the key starting material. The overall synthetic strategy is outlined below:

Synthesis_of_this compound 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Reaction_Vessel Reaction_Vessel 2-Hydroxybenzonitrile->Reaction_Vessel Starting Material Sodium_Azide Sodium_Azide Sodium_Azide->Reaction_Vessel Reagent (e.g., NaN3, (CH3)3SiN3) This compound This compound Reaction_Vessel->this compound [3+2] Cycloaddition (Lewis Acid Catalyst, Solvent, Heat)

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-HydroxybenzonitrileC₇H₅NO119.12≥98%Sigma-Aldrich
Sodium AzideNaN₃65.01≥99.5%Sigma-Aldrich
Zinc Chloride (anhydrous)ZnCl₂136.30≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS gradeVWR
Sodium Sulfate (anhydrous)Na₂SO₄142.04GranularFisher Scientific

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and anhydrous zinc chloride (1.64 g, 12 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2 with 1 M hydrochloric acid. A precipitate should form.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Potential Biological Activities and Therapeutic Applications

While the specific biological profile of this compound is yet to be determined, the presence of both the tetrazole and phenol moieties suggests several potential therapeutic applications. Many tetrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] The phenolic hydroxyl group can also contribute to biological activity, for instance, through antioxidant effects or by participating in hydrogen bonding interactions with biological targets.

A plausible mechanism of action for a compound like this compound could involve the inhibition of key enzymes in inflammatory or signaling pathways. For example, it could potentially act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Hypothetical_Signaling_Pathway Inflammatory_Stimulus Inflammatory_Stimulus Cell_Membrane Cell_Membrane Inflammatory_Stimulus->Cell_Membrane COX_Enzyme COX_Enzyme Cell_Membrane->COX_Enzyme Activates Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Compound This compound Compound->COX_Enzyme Inhibits

Figure 2: Hypothetical inhibition of the COX pathway.

Characterization of this compound

The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.

Table of Expected Analytical Data:

TechniqueExpected Results
¹H NMR Aromatic protons of the phenol ring, a broad singlet for the N-H proton of the tetrazole ring, and a singlet for the O-H proton of the phenol.
¹³C NMR Carbons of the phenol ring and the carbon of the tetrazole ring.
FT-IR Characteristic peaks for O-H and N-H stretching, C=C stretching of the aromatic ring, and C=N and N=N stretching of the tetrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (176.18 g/mol for C₈H₈N₄O).
Melting Point A sharp melting point, indicating the purity of the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. Based on the well-established chemistry of tetrazoles, the proposed synthetic route is robust and should be readily achievable in a standard organic chemistry laboratory. The potential for this compound to exhibit interesting biological activities warrants further investigation. Future work should focus on the optimization of the synthesis, a thorough in vitro and in vivo evaluation of its biological properties, and structure-activity relationship (SAR) studies to identify more potent analogues. The exploration of this and other novel tetrazole derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical Characteristics of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available experimental data with scientifically grounded predictions to offer a practical resource for the handling, characterization, and application of this molecule.

Introduction

This compound, also known as 5-(2-hydroxyphenyl)-1H-tetrazole, belongs to a class of compounds featuring a phenol ring linked to a tetrazole moiety. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, making this scaffold an intriguing starting point for drug discovery programs. A thorough understanding of its physical characteristics is paramount for its synthesis, purification, formulation, and interpretation of biological activity.

Molecular Structure and Basic Properties

The foundational properties of this compound are summarized in the table below. The molecular structure consists of a phenol ring substituted at the 2-position with a 1H-tetrazole ring.

PropertyValueSource
Molecular Formula C₇H₆N₄O--INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--
CAS Number 51449-77-5--INVALID-LINK--
Appearance White solid--INVALID-LINK--

Physicochemical Properties

A combination of experimentally determined and predicted physicochemical properties are presented below. It is important to note that while experimental data is preferred, some parameters are estimated based on computational models.

PropertyValueMethodSource
Melting Point 218-219 °CExperimental--INVALID-LINK--
Boiling Point 391.8 °CPredicted--INVALID-LINK--
Density 1.458 g/cm³Predicted--INVALID-LINK--
Flash Point 190.8 °CPredicted--INVALID-LINK--
XLogP3 0.57230Predicted--INVALID-LINK--
PSA (Polar Surface Area) 74.69 ŲPredicted--INVALID-LINK--

Expert Insight: The experimentally determined melting point of 218-219 °C suggests a stable crystalline solid with significant intermolecular interactions, likely hydrogen bonding involving the phenol and tetrazole moieties. The predicted high boiling point should be interpreted with caution as thermal decomposition may occur at such elevated temperatures.

Acidity and Solubility Profile

Acid Dissociation Constant (pKa)
  • Phenolic Proton (O-H): The pKa of phenol is approximately 9.99. The electron-withdrawing nature of the tetrazole ring is expected to increase the acidity of the phenolic proton, thus lowering its pKa.

  • Tetrazole Proton (N-H): The pKa of 1H-tetrazole is approximately 4.9. The hydroxyl group at the ortho position of the phenyl ring may have a minor electronic effect on the tetrazole's acidity.

Predicted pKa Values:

  • pKa₁ (Phenolic OH): ~ 8.5 - 9.5

  • pKa₂ (Tetrazole NH): ~ 4.5 - 5.0

Justification for Predictions: The intramolecular hydrogen bonding between the phenolic hydrogen and a nitrogen atom of the tetrazole ring could influence the acidity of both protons. Computational studies on substituted phenols and tetrazoles support these estimated ranges.[1][2][3][4][5][6][7][8]

Solubility

Experimental solubility data for this compound is not available. However, a qualitative solubility profile can be predicted based on its structure.

  • Aqueous Solubility: The presence of both an acidic phenolic hydroxyl group and an acidic tetrazole ring suggests that the aqueous solubility will be highly pH-dependent.

    • At acidic pH (pH < 4) , the molecule will be predominantly in its neutral form, and aqueous solubility is expected to be low.

    • At moderately acidic to neutral pH (pH 5-8) , the tetrazole ring will be partially to fully deprotonated, increasing aqueous solubility.

    • At alkaline pH (pH > 10) , both the tetrazole and the phenol will be deprotonated, leading to the highest aqueous solubility.

  • Organic Solubility: The compound is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, owing to the hydrogen bonding capabilities of the phenol and tetrazole groups. Solubility in non-polar solvents like hexane and toluene is expected to be low.

Spectroscopic and Analytical Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSource
3175O-H stretch (phenol)--INVALID-LINK--
2970, 2855, 2721, 2561C-H stretch (aromatic and N-H stretch of tetrazole)--INVALID-LINK--
1616, 1545, 1490, 1467C=C stretch (aromatic ring), C=N stretch (tetrazole ring)--INVALID-LINK--
1298C-O stretch (phenol)--INVALID-LINK--
745C-H out-of-plane bend (ortho-disubstituted benzene)--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The following data were obtained in DMSO-d₆.

¹H NMR (300 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
6.99-7.10m2HAr-H--INVALID-LINK--
7.42t, J = 7.5 Hz1HAr-H--INVALID-LINK--
8.00d, J = 7.5 Hz1HAr-H--INVALID-LINK--

¹³C NMR (75 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentSource
110.9Ar-C--INVALID-LINK--
116.7Ar-C--INVALID-LINK--
120.2Ar-C--INVALID-LINK--
129.4Ar-C--INVALID-LINK--
133.0Ar-C--INVALID-LINK--
152.0Ar-C-O--INVALID-LINK--
155.6C-tetrazole--INVALID-LINK--
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern.

m/zInterpretationSource
162[M]⁺ (Molecular ion)--INVALID-LINK--
133[M - N₂]⁺--INVALID-LINK--
105[M - 2N₂]⁺--INVALID-LINK--

Crystallographic Data

As of the date of this guide, a single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database (CSD). The availability of a crystal structure would provide definitive information on its solid-state conformation, intermolecular interactions, and potential for polymorphism.[9][10][11][12]

Expert Insight: The high melting point and the presence of multiple hydrogen bond donors and acceptors suggest a highly ordered and stable crystal lattice. The potential for polymorphism should be considered in drug development, as different crystalline forms can have different solubilities and bioavailabilities.

Stability Profile

Experimental stability data for this compound under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) is not publicly available. However, based on the chemical nature of the molecule, a predicted stability profile can be outlined.

  • Acidic Conditions: The molecule is expected to be relatively stable under mild acidic conditions.

  • Basic Conditions: Tetrazole-containing compounds, particularly those used as angiotensin-II receptor antagonists, have shown susceptibility to degradation under alkaline conditions.[13] The phenolic hydroxyl group will also be deprotonated, which may influence the electronic properties and stability of the molecule.

  • Oxidative Conditions: The phenol ring is susceptible to oxidation, which could be a potential degradation pathway.

  • Photostability: Aromatic compounds can be susceptible to photodegradation. The stability of this compound upon exposure to UV and visible light should be experimentally determined.

  • Thermal Stability: The high melting point suggests good thermal stability in the solid state under normal storage conditions.

Recommended Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the well-established [3+2] cycloaddition reaction between a nitrile and an azide.[14][15][16]

Workflow for Synthesis and Purification:

G A Start: 2-Cyanophenol B [3+2] Cycloaddition NaN₃, ZnCl₂ DMF, 120°C, 24h A->B C Reaction Quench Acidified Water B->C D Crude Product Precipitation C->D E Filtration & Washing D->E F Recrystallization Ethanol/Water E->F G Purified Product This compound F->G

Caption: Synthesis and Purification Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (1.5 equivalents) and zinc chloride (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 60 °C.

Protocol for Purity Assessment by HPLC

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile. Gradient:

Time (min) %B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min. Detection Wavelength: 254 nm. Injection Volume: 10 µL. Sample Preparation: Dissolve the sample in methanol or a mixture of the mobile phase.

Conclusion

This technical guide provides a detailed account of the known physical characteristics of this compound, supplemented with scientifically sound predictions for properties where experimental data is currently unavailable. The provided spectroscopic data serves as a reliable reference for the identification and characterization of this compound. The proposed synthesis and analytical protocols offer a practical starting point for researchers working with this molecule. Further experimental investigation into the solubility, pKa, crystal structure, and stability of this compound is warranted to fully elucidate its potential in drug development and other scientific applications.

References

Solubility Profile of 2-(1H-tetrazol-5-yl)phenol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the solubility profile of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound of interest in pharmaceutical research. Possessing both a phenolic hydroxyl group and an acidic tetrazole ring, this molecule exhibits complex, pH-dependent solubility critical to its development as a potential therapeutic agent. This document outlines the theoretical underpinnings of its solubility based on its physicochemical properties, provides detailed, field-proven protocols for empirical solubility determination, and discusses the interpretation of this data for drug development professionals. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data for lead optimization and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a paramount physicochemical property that dictates the biopharmaceutical fate of a drug candidate. Poor solubility is a leading cause of failure in the drug development pipeline, contributing to low bioavailability, challenging formulation, and unreliable in vitro assay results.[1][2] The subject of this guide, this compound (CAS: 51449-77-5, MW: 162.15 g/mol ), incorporates two key ionizable functional groups that govern its solubility profile: a weakly acidic phenol and a more acidic tetrazole ring.[3][4] Understanding the interplay of these groups and their ionization state across the physiological pH range is essential for harnessing the compound's therapeutic potential.

The tetrazole ring, in particular, is a common bioisostere for the carboxylic acid group in medicinal chemistry.[5][6] It offers similar acidity and hydrogen bonding capabilities but can provide advantages in terms of metabolic stability and pharmacokinetic profile.[7] This makes a thorough understanding of the solubility of tetrazole-containing compounds a critical endeavor for researchers in the field.

Physicochemical Properties & Predicted Solubility Behavior

The solubility of this compound is primarily dictated by its molecular structure, specifically the two acidic protons on the phenol and tetrazole moieties.

Key Ionizable Groups
  • Phenolic Hydroxyl (-OH): Phenols are weak organic acids. The pKa of a typical phenol is approximately 10.[8][9][10] Below this pH, the group is predominantly in its neutral, protonated form (-OH), which is less water-soluble. Above this pH, it deprotonates to form the more soluble phenoxide ion (-O⁻).

  • Tetrazole (-CN4H): The N-H proton of the tetrazole ring is significantly more acidic than the phenolic proton, with a pKa around 4.8-4.9, comparable to that of a carboxylic acid.[5][11] This is due to the delocalization of the negative charge across the four nitrogen atoms of the aromatic ring upon deprotonation.

pH-Dependent Ionization and Its Impact on Solubility

The presence of two distinct acidic pKa values means that this compound can exist in three primary ionization states depending on the pH of the aqueous medium:

  • pH < ~4.5 (Acidic): Both the tetrazole and phenol groups are protonated. The molecule is in its neutral form, which is expected to have the lowest aqueous solubility. This is referred to as the intrinsic solubility (S₀).

  • pH ~5 to ~9.5 (Physiological Range): The tetrazole group is deprotonated (anionic), while the phenol group remains largely protonated (neutral). The molecule carries a net negative charge, leading to a significant increase in aqueous solubility compared to the neutral form.

  • pH > ~10 (Basic): Both the tetrazole and phenol groups are deprotonated, and the molecule exists as a dianion. This form is expected to have the highest aqueous solubility.

This relationship can be visualized as a solubility-pH profile, which will exhibit a "U" shape characteristic of an acidic compound, with solubility increasing as the pH moves away from the acidic region where the neutral species dominates.

Diagram: Ionization States of this compound

This diagram illustrates how the ionization state of the molecule changes with pH, directly influencing its aqueous solubility.

G cluster_low_ph Low pH (e.g., pH 2) cluster_mid_ph Mid pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH 11) node_neutral Neutral Species (Low Solubility) Both groups protonated node_monoanion Monoanion (Increased Solubility) Tetrazole deprotonated node_neutral->node_monoanion pKa1 ≈ 4.8 (Tetrazole) node_dianion Dianion (High Solubility) Both groups deprotonated node_monoanion->node_dianion pKa2 ≈ 10 (Phenol)

Caption: Predicted ionization states of this compound at different pH ranges.

Experimental Determination of Solubility

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves determining both kinetic and thermodynamic solubility under various conditions.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.[2]

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO).[12] It is a high-throughput method ideal for early screening of large numbers of compounds.[1] However, kinetic solubility values are often higher than thermodynamic values because the compound may form a supersaturated solution or precipitate as an amorphous, more soluble solid.[13][14]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solution at a specific temperature.[15] It is a more time- and resource-intensive measurement but is considered the "gold standard" for lead optimization and formulation development as it reflects the long-term stability of the system.[2][14]

Recommended Experimental Protocols

The following protocols provide a robust framework for determining the solubility profile of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility at a single pH (e.g., 7.4) for initial screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature (25°C) with shaking for 2 hours to allow for precipitation.[1]

  • Separation: Separate the soluble fraction from any precipitate by filtering the plate through a solubility filter plate (e.g., Millipore Multiscreen).

  • Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same assay buffer.[16]

  • Data Interpretation: The measured concentration is the kinetic solubility.

Diagram: Kinetic Solubility Workflow

G start 10 mM Stock in DMSO mix Add 2µL Stock to 198µL Buffer start->mix buffer Aqueous Buffer (pH 7.4) buffer->mix incubate Incubate (2h, 25°C, shaking) mix->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Fraction (LC-MS) filter->quantify

Caption: High-throughput workflow for kinetic solubility determination.

Protocol 2: Thermodynamic pH-Solubility Profile

Objective: To determine the equilibrium solubility across a range of pH values to understand the impact of ionization.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, and glycine-NaOH for pH 10-12).

  • Sample Preparation: Add an excess of solid this compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. The excess solid is crucial to ensure equilibrium with the saturated solution.[17]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand for the solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • pH Measurement: Measure the final pH of each buffer solution after equilibration, as it may have shifted slightly.

  • Quantification: Dilute the clarified supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

  • Data Analysis: Plot the logarithm of the measured solubility (log S) against the final measured pH.

Data Presentation and Interpretation

The data generated from these experiments should be systematically organized for clear interpretation.

Quantitative Data Summary

The results from the pH-solubility profile should be presented in a tabular format.

Final Measured pHThermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)Log S (M)Dominant Species
2.1[Experimental Value][Calculated Value][Calculated Value]Neutral
4.0[Experimental Value][Calculated Value][Calculated Value]Neutral / Monoanion
5.5[Experimental Value][Calculated Value][Calculated Value]Monoanion
7.4[Experimental Value][Calculated Value][Calculated Value]Monoanion
9.5[Experimental Value][Calculated Value][Calculated Value]Monoanion / Dianion
11.2[Experimental Value][Calculated Value][Calculated Value]Dianion
Interpreting the pH-Solubility Profile

The resulting plot of log S vs. pH is expected to show low solubility at acidic pH, rising as the pH increases past the first pKa (~4.8) and continuing to rise or plateauing before rising again past the second pKa (~10). This profile provides critical insights:

  • Intrinsic Solubility (S₀): The solubility at the lowest pH values represents the intrinsic solubility of the neutral form of the molecule. This is a key parameter for biopharmaceutical modeling.

  • Formulation Strategy: The dramatic increase in solubility at pH values above 5 suggests that salt formation or the use of alkaline excipients could be viable strategies to enhance the dissolution and absorption of the compound. For oral administration, the compound will likely dissolve in the higher pH environment of the small intestine rather than the acidic stomach.

  • Precipitation Risk: If an intravenous formulation is developed using a high pH solution to solubilize the drug, there is a risk of precipitation upon injection and dilution in the physiological pH of the blood (~7.4). The solubility at pH 7.4 must be sufficient to accommodate the intended dose.

Conclusion

The solubility of this compound is a complex but predictable function of its dual acidic nature. Its profile is characterized by low intrinsic solubility of the neutral species and significantly higher solubility of its mono- and di-anionic forms at physiological and basic pH. By employing the robust kinetic and thermodynamic protocols outlined in this guide, researchers can generate the high-quality data necessary to understand this behavior. This empirical data is fundamental for guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately enabling the successful development of this compound as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols: 2-(1H-tetrazol-5-yl)phenol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of coordination chemistry, the rational design of organic ligands is paramount to the development of novel metal complexes with tailored properties and functions.[1] The strategic combination of different functional groups within a single molecular scaffold can afford ligands with unique coordination behaviors, leading to complexes with applications in catalysis, materials science, and medicine.[2][3] This guide focuses on 2-(1H-tetrazol-5-yl)phenol, a bifunctional ligand that marries the distinct chemical attributes of the phenolic hydroxyl group and the nitrogen-rich tetrazole ring.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a feature that has cemented its importance in medicinal chemistry for enhancing metabolic stability and modulating physicochemical properties.[4][5] Beyond its pharmaceutical relevance, its four nitrogen atoms make it an exceptional coordinating agent and a building block for high-energy materials and functional coordination polymers.[5][6] The phenol group, a classic and electronically versatile coordinating agent, provides a robust anchoring site for metal ions through its deprotonated oxygen atom.[7][8]

The ortho-positioning of these two groups in this compound (hereafter abbreviated as H₂-TP) creates a powerful chelating system. This arrangement allows for the formation of stable five-membered chelate rings with metal centers, while also leaving multiple nitrogen atoms on the tetrazole ring available for bridging, leading to the assembly of higher-dimensional structures. This document provides a comprehensive overview of the synthesis of H₂-TP, its coordination chemistry, and detailed protocols for the synthesis and application of its metal complexes.

PART I: The Ligand - Synthesis and Characterization of this compound (H₂-TP)

Section 1.1: Synthesis Protocol

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide source. The following protocol adapts this established methodology for the synthesis of H₂-TP from commercially available 2-hydroxybenzonitrile.

Causality Behind Experimental Choices:

  • Reagents: Sodium azide (NaN₃) serves as the azide source. Zinc chloride (ZnCl₂) is used as a Lewis acid catalyst. The zinc ion coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion, thereby accelerating the reaction rate.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Work-up: The reaction is quenched with hydrochloric acid (HCl) to protonate the newly formed tetrazolate anion and to decompose any unreacted azide. Sodium nitrite is then added to neutralize any residual hydrazoic acid (HN₃), a highly toxic and explosive substance, by converting it to nitrogen gas. This is a critical safety step.

Experimental Protocol: Synthesis of H₂-TP

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (10.0 g, 83.9 mmol), sodium azide (6.55 g, 100.7 mmol), and zinc chloride (6.86 g, 50.3 mmol).

  • Solvent Addition: Add 100 mL of DMF to the flask.

  • Reaction: Heat the mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Protonation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 300 mL of 3M HCl solution, stirring continuously. A precipitate should form.

  • Safety Step (Azide Quenching): While stirring, add a 1M solution of sodium nitrite (NaNO₂) dropwise until gas evolution (N₂) ceases. This step must be performed in a well-ventilated fume hood.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Section 1.2: Physicochemical Properties & Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination chemistry.

PropertyValueReference
Molecular Formula C₇H₆N₄O[9]
Molecular Weight 162.15 g/mol [9]
CAS Number 51449-77-5[9]
Appearance White to off-white solid

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 15.92 (s, 1H, tetrazole-NH), 10.94 (s, 1H, phenol-OH), 8.00–7.98 (m, 1H, Ar-H), 7.43-7.40 (m, 1H, Ar-H), 7.07 (dd, J = 8.3, 0.8 Hz, 1H, Ar-H), 7.02-6.98 (m, 1H, Ar-H).[10] The two broad singlets at high chemical shifts are characteristic of the acidic protons of the tetrazole and phenol groups.

  • FT-IR (KBr, cm⁻¹): A broad absorption band in the 3400-2800 cm⁻¹ range corresponding to the O-H and N-H stretching vibrations. Peaks around 1600-1450 cm⁻¹ for aromatic C=C stretching, and characteristic tetrazole ring vibrations between 1100-900 cm⁻¹.

PART II: Coordination Chemistry of H₂-TP

Section 2.1: Coordination Modes and Structural Diversity

The H₂-TP ligand is exceptionally versatile due to its multiple potential coordination sites and its ability to exist in different protonation states. The final structure of a coordination polymer is highly dependent on factors such as the geometric preference of the metal ion, the metal-to-ligand ratio, pH, and the presence of auxiliary ligands.[11][12]

The key coordination sites are the phenolic oxygen and the four nitrogen atoms of the tetrazole ring. Upon deprotonation, the ligand can act as a monoanion (HTP⁻) or a dianion (TP²⁻). This allows for several coordination modes, as illustrated below.

G cluster_modes Coordination Modes of this compound cluster_structures Resulting Supramolecular Architectures mode1 Monodentate (N-donor) struct0D 0D Discrete Molecules mode1->struct0D mode2 Bidentate Chelation (N,O-donor) mode2->struct0D struct1D 1D Chains mode2->struct1D mode3 Bidentate Bridging (N,N-donor) mode3->struct1D struct2D 2D Networks mode3->struct2D mode4 Tridentate Bridging (N,N,O-donor) mode4->struct2D struct3D 3D Frameworks mode4->struct3D

Caption: Potential coordination modes of H₂-TP and the resulting structural diversity.

These varied coordination capabilities allow H₂-TP to form a wide array of architectures, from simple discrete (0D) complexes to complex three-dimensional (3D) metal-organic frameworks.[11]

Section 2.2: General Protocol for Synthesis of a Metal Complex

Solvothermal synthesis is a powerful technique for preparing crystalline coordination polymers, as the elevated temperature and pressure can overcome kinetic barriers and promote the growth of high-quality single crystals suitable for X-ray diffraction.

Causality Behind Experimental Choices:

  • Method: Solvothermal synthesis provides the necessary energy to facilitate the self-assembly of the ligand and metal ions into a thermodynamically stable, ordered crystalline structure.

  • Reagents: A metal salt with a labile counterion (e.g., nitrate, acetate, or perchlorate) is chosen so the counterion does not compete strongly for coordination sites. A base (e.g., NaOH or an amine) is often added to deprotonate the ligand in situ, facilitating coordination.

  • Solvent System: A mixture of solvents, such as DMF/ethanol/water, is often used to ensure all reactants are dissolved and to influence the final crystal structure.

Experimental Protocol: Solvothermal Synthesis of a [Cu(TP)]n Complex

  • Reactant Preparation: In a 20 mL glass vial, dissolve H₂-TP (0.032 g, 0.2 mmol) and NaOH (0.016 g, 0.4 mmol) in 5 mL of a DMF/ethanol/water (2:2:1 v/v) solvent mixture. Stir until a clear solution is obtained.

  • Metal Addition: To this solution, add a solution of Cu(NO₃)₂·3H₂O (0.048 g, 0.2 mmol) in 5 mL of the same solvent mixture. Stir for 10 minutes.

  • Reaction Vessel: Transfer the final solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in a programmable oven. Heat to 140 °C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Isolation: Open the autoclave and collect the resulting crystals by filtration. Wash them with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL).

  • Drying: Air-dry the crystals.

Section 2.3: Essential Characterization of Coordination Complexes
  • Single-Crystal X-ray Diffraction: This is the definitive technique to determine the precise 3D atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal, and the overall supramolecular structure.

  • Powder X-ray Diffraction (PXRD): Used to confirm that the bulk synthesized material is the same crystalline phase as the single crystal selected for structural analysis, thus confirming phase purity.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A comparison of the ligand's IR spectrum with that of the complex can confirm coordination. Disappearance or significant broadening of the O-H and N-H bands and shifts in the tetrazole ring vibrations are indicative of metal-ligand bond formation.[11]

  • Thermogravimetric Analysis (TGA): This analysis determines the thermal stability of the complex and quantifies the presence of coordinated or lattice solvent molecules.[11]

PART III: Applications of H₂-TP Metal Complexes

The versatile coordination behavior of H₂-TP gives rise to metal complexes with a range of functional properties.

Section 3.1: Luminescent Materials

Coordination complexes of H₂-TP with d¹⁰ metal ions like Zn(II) or Cd(II), or with lanthanide ions, are promising candidates for luminescent materials. The aromatic backbone of the ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center (in the case of lanthanides) or participating in ligand-to-metal charge transfer (LMCT) events, resulting in fluorescence or phosphorescence.[11][12] These materials have potential applications in chemical sensing, bio-imaging, and solid-state lighting.

Complex TypeEmission Max (λ_em)Excitation Max (λ_ex)Potential Application
Zn(II) Complex ~450-550 nm~350-400 nmBlue/Green Emitter for LEDs
Eu(III) Complex ~615 nm~380 nm (Ligand)Red Phosphor, Bio-probe
Tb(III) Complex ~545 nm~380 nm (Ligand)Green Phosphor, Bio-probe

Note: Data is representative of typical values for similar tetrazole-phenolate systems.

Section 3.2: Catalysis

The coordinatively unsaturated metal sites within H₂-TP complexes can function as Lewis acidic centers to catalyze a variety of organic transformations. Complexes based on transition metals like Co(II), Ni(II), and Cu(II) are particularly interesting for oxidation catalysis.[13]

Protocol 3.2.1: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP)

This protocol describes a model reaction to assess the catalytic activity of a synthesized H₂-TP complex in a green oxidation process.[13]

  • Reaction Setup: To a 50 mL flask, add the H₂-TP metal complex (catalyst, 1 mol%), 2,6-di-tert-butylphenol (DBP) (1 mmol), and acetonitrile (10 mL).

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 3 mmol) as a clean oxidant.

  • Reaction: Stir the mixture at 60 °C for 8 hours.

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture, filter through a short pad of silica to remove the catalyst, and analyze by Gas Chromatography (GC) to determine the conversion of DBP and selectivity for the products (typically the corresponding quinone and biphenol).

  • Work-up: After the reaction is complete, cool the mixture, filter to recover the catalyst, and remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography.

G A 1. Combine Catalyst, Substrate (DBP), & Solvent B 2. Add Oxidant (H₂O₂) A->B C 3. Heat & Stir (60°C, 8h) B->C D 4. Monitor by GC C->D E 5. Filter to Recover Catalyst D->E F 6. Isolate & Purify Product E->F

References

experimental protocol for the synthesis of 2-(1H-tetrazol-5-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-(1H-tetrazol-5-yl)phenol Derivatives

Introduction: The Significance of Tetrazole Moieties in Medicinal Chemistry

The tetrazole ring system is a critical pharmacophore in modern drug discovery.[1][2] These five-membered heterocyclic compounds, containing four nitrogen atoms, serve as metabolically stable bioisosteres for carboxylic acid groups.[3][4][5] This substitution can enhance a molecule's lipophilicity, improve its metabolic stability, and increase its bioavailability, making tetrazole derivatives highly valuable in the development of new therapeutic agents.[2][3] The this compound scaffold, in particular, is a key structural motif found in various pharmacologically active compounds, including antihypertensive drugs like Losartan and Valsartan.[5][6][7][8]

This guide provides a detailed , focusing on the most common and efficient method: the [3+2] cycloaddition reaction between 2-cyanophenol and an azide salt.[3][9][10] We will delve into the underlying reaction mechanism, provide a step-by-step laboratory procedure, outline critical safety considerations, and describe methods for product characterization.

Reaction Mechanism: The [3+2] Cycloaddition Pathway

The formation of 5-substituted 1H-tetrazoles from nitriles and azides is a classic example of a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[3][9][11] The reaction involves the combination of a 1,3-dipole (the azide ion) with a dipolarophile (the nitrile).

While the reaction can proceed by simply heating the reactants, the activation barrier is often high, requiring elevated temperatures and long reaction times.[9] To overcome this, various catalysts are employed to facilitate the reaction under milder conditions.[11][12] These catalysts, typically Lewis acids (e.g., zinc salts, aluminum chloride) or Brønsted acids, activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[11][13][14]

The proposed mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, facilitating the subsequent attack by the azide. The reaction can proceed through a concerted cycloaddition or a stepwise pathway involving an imidoyl azide intermediate which then cyclizes to form the stable tetrazole ring.[9][15][16][17]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2_Cyanophenol 2-Cyanophenol (Nitrile) Activation Nitrile Activation Catalyst coordinates with Nitrile 2_Cyanophenol->Activation Sodium_Azide Sodium Azide (Azide Source) Attack Nucleophilic Attack Azide attacks activated Nitrile Sodium_Azide->Attack Catalyst Catalyst (e.g., ZnCl2) Catalyst->Activation Activation->Attack Cyclization Cyclization Formation of Tetrazole Ring Attack->Cyclization Tetrazolyl_Phenol This compound Cyclization->Tetrazolyl_Phenol

Caption: Generalized reaction mechanism for the catalyzed synthesis of this compound.

Experimental Protocol

This protocol details a general and reliable method for synthesizing this compound from 2-cyanophenol.

I. Materials and Reagents
ReagentFormulaCAS No.M.W. ( g/mol )Notes
2-CyanophenolC₇H₅NO611-20-1119.12Starting material. Also known as Salicylonitrile.[18][19][20]
Sodium AzideNaN₃26628-22-865.01EXTREMELY TOXIC & POTENTIALLY EXPLOSIVE .[21][22]
Ammonium ChlorideNH₄Cl12125-02-953.49Common catalyst. Alternatives include ZnCl₂ or Et₃N·HCl.[11]
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-273.09Anhydrous grade recommended.
Hydrochloric Acid (HCl)HCl7647-01-036.463M or 6M aqueous solution for acidification.
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11For extraction.
Deionized WaterH₂O7732-18-518.02
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04For drying organic layer.
II. CRITICAL SAFETY PRECAUTIONS: Handling Sodium Azide

Sodium azide (NaN₃) is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[21][23] It is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[23][24]

  • Ventilation: All manipulations involving solid sodium azide or concentrated solutions must be performed in a certified chemical fume hood.[24][25]

  • Explosion Hazard:

    • Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides. NEVER use metal spatulas for handling.[22] Use ceramic or plastic spatulas. Avoid contact with metal surfaces, including drainpipes.[23]

    • Contact with acids results in the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas.[21] Acidification steps must be performed slowly and with extreme caution in a fume hood.

  • Waste Disposal: All sodium azide-contaminated waste, including empty containers, pipette tips, and gloves, must be treated as hazardous waste and disposed of according to institutional guidelines.[22][25] NEVER pour azide solutions down the drain.[22][23]

  • Spill Response: Have a spill kit ready. For small solid spills, cover with a paper towel and dampen with an alkaline water solution (pH >9) to prevent dust and HN₃ formation before cleanup.[25]

III. Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (e.g., 10 mmol, 1.19 g).

    • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to dissolve the starting material.[26]

  • Addition of Reagents:

    • In a chemical fume hood, carefully add sodium azide (e.g., 12 mmol, 0.78 g) to the flask.

    • Add the catalyst, ammonium chloride (e.g., 12 mmol, 0.64 g). The use of an amine salt catalyst in DMF has been shown to give good to excellent yields under mild conditions.[26]

  • Reaction:

    • Heat the reaction mixture to 110-120 °C using an oil bath.

    • Allow the reaction to stir at this temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing ice-cold water (approx. 100 mL).

    • Acidification (perform in fume hood): While stirring, slowly add 3M HCl solution dropwise to the aqueous mixture. This will protonate the tetrazole salt, causing the product to precipitate. Monitor the pH with litmus paper until it reaches approximately pH 2-3. Be vigilant for any gas evolution (HN₃).

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound derivative must be confirmed using standard analytical techniques.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenol ring. The phenolic -OH proton will appear as a broad singlet, and the tetrazole N-H proton will also be a distinct, often broad, singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all unique carbon atoms. A key signal to identify is the carbon of the tetrazole ring, which typically appears around 150-160 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key signals include a broad O-H stretch for the phenol group (around 3200-3600 cm⁻¹), N-H stretching from the tetrazole ring (around 3000-3400 cm⁻¹), and C=N/N=N stretching vibrations within the tetrazole ring (around 1400-1600 cm⁻¹).[27][28]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful cycloaddition.

Summary of Reaction Parameters

The [3+2] cycloaddition is a versatile reaction applicable to a wide range of nitriles. The following table provides examples of conditions and yields reported in the literature for the synthesis of various 5-substituted 1H-tetrazoles, which are analogous to the protocol described above.[11][26]

Starting NitrileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzonitrilePyridine·HClDMF110895[26]
4-ChlorobenzonitrileSilica Sulfuric AcidDMFReflux595[11]
4-MethoxybenzonitrilePyridine·HClDMF1101092[26]
AcetonitrileZnBr₂Water1002488[14]
2-CyanophenolAmmonium ChlorideDMF12012-24>85 (Expected)This Protocol

Conclusion

The protocol described provides a robust and efficient method for the synthesis of this compound derivatives, a class of compounds with significant potential in pharmaceutical research. The cornerstone of this synthesis is the catalyzed [3+2] cycloaddition of 2-cyanophenol with sodium azide. Adherence to strict safety protocols, particularly when handling sodium azide, is paramount for the successful and safe execution of this procedure. Proper characterization of the final product ensures the integrity of the synthesized compound for its intended application in drug discovery and development.

References

Application Notes and Protocols for the Development of 2-(1H-tetrazol-5-yl)phenol as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Among the heterocyclic compounds, tetrazoles have emerged as a promising class due to their unique physicochemical properties and broad spectrum of biological activities.[1][2][3] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a substitution that can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile.[1][4] This guide focuses on 2-(1H-tetrazol-5-yl)phenol , a compound that marries the antimicrobial potential of the tetrazole moiety with the well-established antibacterial properties of phenolic compounds.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed roadmap for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of this compound and its derivatives. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

Section 1: Synthesis of this compound

The foundational step in evaluating any new chemical entity is its efficient and reliable synthesis. The most common and effective method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[2][5] In the case of this compound, the starting material is 2-cyanophenol (also known as salicylonitrile).

Rationale for Synthetic Route

The chosen synthetic pathway involves the reaction of 2-cyanophenol with sodium azide, facilitated by an amine salt such as triethylamine hydrochloride, in a suitable solvent like toluene. This method is favored for its relatively high yield and straightforward procedure. The amine salt acts as a proton source to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, which is a crucial step in the cycloaddition mechanism.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related compounds.

Materials:

  • 2-cyanophenol (orthocyanophenol)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Toluene

  • 36% Hydrochloric acid (HCl)

  • Water

  • Reaction flask with reflux condenser, thermometer, and stirrer

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a 200-mL flask equipped with a reflux condenser, thermometer, and stirrer, combine 2-cyanophenol (5.96 g, 0.050 mole), sodium azide (9.76 g, 0.150 mole), and triethylamine hydrochloride (20.65 g, 0.150 mole).

  • Add 60 mL of toluene to the flask.

  • With continuous stirring, heat the mixture to a temperature of 95-100°C.

  • Maintain the reaction at this temperature for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 104 mL of water to the reaction mixture and transfer to a separatory funnel for fractionation.

  • Separate the aqueous layer.

  • To the aqueous layer, add 36 wt% hydrochloric acid until the pH is acidic, which will precipitate the product, 5-(2-hydroxyphenyl)-1H-tetrazole.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once synthesized and purified, the primary evaluation of this compound involves determining its activity against a panel of clinically relevant bacterial and fungal pathogens. The standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of this compound at twice the highest desired test concentration.

    • Add 200 µL of the compound's stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Plate a 10 µL aliquot from each of these wells onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][9][10]

Parameter Description Example Data
MIC (µg/mL) Lowest concentration inhibiting visible growth.8
MBC (µg/mL) Lowest concentration killing ≥99.9% of bacteria.16
MBC/MIC Ratio Indicates bactericidal (≤4) or bacteriostatic (>4) activity.2

Section 3: Investigating the Mechanism of Action

Understanding how an antimicrobial agent works is crucial for its development. Based on the known mechanisms of other tetrazole and phenol-containing compounds, potential targets for this compound include bacterial DNA replication machinery and the cell membrane.

Inhibition of Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication and are validated targets for many antibiotics.[11]

This assay measures the ability of the test compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Setup:

    • Prepare reaction mixtures containing gyrase assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

    • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubation and Termination:

    • Incubate at 37°C for 1 hour.

    • Terminate the reaction by adding a stop solution/loading dye.

  • Analysis:

    • Resolve the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Quantify the band intensities to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).

This assay measures the ability of the test compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Protocol:

  • Reaction Setup:

    • Prepare reaction mixtures containing topoisomerase IV assay buffer, kDNA, and varying concentrations of this compound.

    • Initiate the reaction by adding topoisomerase IV.

  • Incubation and Termination:

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding a stop solution/loading dye.

  • Analysis:

    • Resolve the DNA products by agarose gel electrophoresis. Decatenated mini-circles migrate faster than the large kDNA network.

    • Determine the IC₅₀ value by quantifying the band intensities.

Enzyme Assay Type Substrate Expected IC₅₀ (µM)
E. coli DNA GyraseSupercoilingRelaxed pBR322To be determined
S. aureus Topo IVDecatenationkDNATo be determined
Assessment of Bacterial Membrane Permeability

Many antimicrobial agents exert their effect by disrupting the integrity of the bacterial cell membrane.

This assay is specific for Gram-negative bacteria and measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment.

Protocol:

  • Cell Preparation:

    • Grow Gram-negative bacteria (e.g., E. coli) to mid-log phase, harvest, and wash the cells.

    • Resuspend the cells in HEPES buffer.

  • Assay Procedure:

    • In a 96-well plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of this compound.

    • Measure the fluorescence intensity. An increase in fluorescence indicates NPN uptake and outer membrane permeabilization.[5][12]

This assay utilizes a lactose permease-deficient strain of bacteria (e.g., E. coli) and measures the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG) by intracellular β-galactosidase.

Protocol:

  • Cell Preparation:

    • Grow the specific bacterial strain to mid-log phase and resuspend in buffer.

  • Assay Procedure:

    • Add the cell suspension and ONPG to a cuvette or 96-well plate.

    • Add varying concentrations of this compound.

    • Monitor the increase in absorbance at 420 nm over time. The rate of increase is proportional to inner membrane permeability.[5]

Membrane Assay Probe/Substrate Expected Outcome
Outer MembraneNPN UptakeN-phenyl-1-naphthylamineIncrease in fluorescence
Inner MembraneONPG Hydrolysiso-nitrophenyl-β-D-galactopyranosideIncrease in absorbance

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Cyanophenol 2-Cyanophenol Cycloaddition Cycloaddition 2-Cyanophenol->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition Triethylamine HCl Triethylamine HCl Triethylamine HCl->Cycloaddition This compound This compound Cycloaddition->this compound

Caption: Synthesis workflow for this compound.

Antimicrobial_Testing_Workflow Synthesized Compound Synthesized Compound Broth Microdilution (MIC) Broth Microdilution (MIC) Synthesized Compound->Broth Microdilution (MIC) MIC Determination MIC Determination Broth Microdilution (MIC)->MIC Determination Subculture to Agar Subculture to Agar Broth Microdilution (MIC)->Subculture to Agar Data Analysis Data Analysis MIC Determination->Data Analysis MBC Determination MBC Determination Subculture to Agar->MBC Determination MBC Determination->Data Analysis Bactericidal/Bacteriostatic Profile Bactericidal/Bacteriostatic Profile Data Analysis->Bactericidal/Bacteriostatic Profile

Caption: Workflow for antimicrobial susceptibility testing.

MoA_Investigation cluster_targets Potential Targets Active Compound Active Compound Mechanism of Action Studies Mechanism of Action Studies Active Compound->Mechanism of Action Studies DNA Replication DNA Replication Mechanism of Action Studies->DNA Replication Cell Membrane Cell Membrane Mechanism of Action Studies->Cell Membrane Gyrase/Topo IV Assays Gyrase/Topo IV Assays DNA Replication->Gyrase/Topo IV Assays Permeability Assays Permeability Assays Cell Membrane->Permeability Assays IC50 Values IC50 Values Gyrase/Topo IV Assays->IC50 Values Membrane Disruption Profile Membrane Disruption Profile Permeability Assays->Membrane Disruption Profile

Caption: Logical flow for mechanism of action studies.

References

Application Notes & Protocols: Biological Activity of 2-(1H-tetrazol-5-yl)phenol and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 2-(1H-tetrazol-5-yl)phenol scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa) and spatial conformation while providing enhanced metabolic stability and improved bioavailability.[1][2][3] This bioisosteric relationship, particularly with salicylic acid and other phenolic acids, has positioned these analogues as promising candidates for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6][7]

This guide provides an in-depth exploration of the key biological activities of this compound and its derivatives. It outlines the mechanistic basis for their action and provides detailed, field-proven protocols for their synthesis and biological evaluation, designed to ensure robust and reproducible results.

Part 1: Synthesis of 5-Substituted-1H-Tetrazoles

The most common and efficient method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between a nitrile and an azide salt, typically sodium azide.[5][8][9] This reaction is often catalyzed and can be performed using various modern synthetic techniques, including multicomponent reactions.[3][10]

Synthesis_Workflow cluster_start Starting Materials Start_Nitrile Substituted 2-Hydroxybenzonitrile Reaction [3+2] Cycloaddition Start_Nitrile->Reaction Start_Azide Sodium Azide (NaN3) Start_Azide->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Catalyst Catalyst (e.g., ZnCl2, Nano-NiO) Catalyst->Reaction Product This compound Analogue Purification->Product

Caption: General workflow for the synthesis of this compound analogues.

Part 2: Key Biological Activities and Mechanisms

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant body of research highlights the anti-inflammatory potential of tetrazole derivatives.[4][11] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Tetrazole analogues have been specifically designed as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4][12] The tetrazole moiety often interacts with key residues in the active site of the COX-2 enzyme.[1]

COX_Pathway cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Functions (Stomach lining, Platelets) PGH2_1->Physiological Inflammatory Inflammation, Pain, Fever PGH2_2->Inflammatory Tetrazole This compound Analogue Tetrazole->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by tetrazole analogues.

Antimicrobial Activity: A Broad-Spectrum Approach

Tetrazole-containing compounds have demonstrated significant activity against a wide range of microbial pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[13][14][15][16] Their mechanisms of action can be diverse; some analogues are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[16] The incorporation of the tetrazole moiety can enhance the compound's ability to penetrate bacterial cell walls and interact with these intracellular targets.[17][18]

Anticancer Activity: Inducing Cell Death and Arrest

The tetrazole scaffold is a privileged structure in the development of novel anticancer agents.[7] Analogues of this compound have been shown to exert cytotoxic effects against various cancer cell lines, including those from breast (MCF-7), liver (HepG2), and cervical (HeLa) cancers.[19] The mechanisms are often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints (e.g., G2/M phase), and inhibition of signaling pathways crucial for tumor growth and proliferation.[20][21]

Part 3: Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A. Self-Validating System & Controls:

  • Positive Control: A standard antibiotic with known efficacy against the test strains (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative Control (Growth Control): Microorganism inoculated in broth without any test compound.

  • Sterility Control: Uninoculated broth to check for contamination.

  • Solvent Control: Microorganism inoculated in broth with the maximum concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

B. Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13]

  • Test compounds and control antibiotics, dissolved in DMSO

  • Spectrophotometer or plate reader

C. Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Standardize the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Compound S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analogue A 81632
Analogue B 4>12816
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Table 1: Example MIC data for hypothetical tetrazole analogues against common pathogens.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

A. Self-Validating System & Controls:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Cisplatin).

  • Negative Control (Untreated Cells): Cells treated with vehicle (e.g., DMSO) at the same concentration as the test compounds.

  • Blank Control: Media only, without cells, to subtract background absorbance.

B. Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm)

C. Step-by-Step Methodology:

MTT_Workflow Start 1. Seed Cells (e.g., 5,000 cells/well) Incubate1 2. Incubate 24h (Allow attachment) Start->Incubate1 Treat 3. Add Test Compounds (Serial dilutions of tetrazole analogues) Incubate1->Treat Incubate2 4. Incubate 48-72h (Treatment period) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan crystal formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Buffer (e.g., 100 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds.

  • Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the GI50 (concentration causing 50% growth inhibition).

Compound MCF-7 GI50 (µM)HepG2 GI50 (µM)Normal Fibroblasts GI50 (µM)Selectivity Index (Normal/MCF-7)
Analogue C 4.57.8>100>22.2
Analogue D 15.221.5>100>6.6
Doxorubicin 0.020.041.575

Table 2: Example cytotoxicity and selectivity data for hypothetical tetrazole analogues.

References

The Versatile Role of 2-(1H-tetrazol-5-yl)phenol in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound that stands at the intersection of coordination chemistry and advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the practical applications and synthetic potential of this versatile molecule. We will move beyond simple procedural lists to uncover the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory work.

Introduction: Understanding the Core Attributes of this compound

This compound is a fascinating bifunctional molecule, integrating the acidic N-H functionality and coordinating nitrogen atoms of a tetrazole ring with the nucleophilic and electronically rich phenolic moiety. The tetrazole group is a well-established bioisostere for carboxylic acids in medicinal chemistry, often enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][3][4] The phenolic hydroxyl group, on the other hand, provides a handle for a variety of classical organic transformations and can participate in hydrogen bonding and metal coordination. This unique combination of functional groups makes this compound a valuable building block in several areas of chemical synthesis.

This guide will focus on two primary applications: its role as a precursor in the synthesis of novel metal-ligand complexes through in situ functionalization and its potential in various organic transformations.

Application Note I: A Precursor for Novel Metal-Organic Frameworks and Coordination Complexes via In Situ Nitration

A significant and well-documented application of this compound is its use as a starting material for the synthesis of nitrated tetrazolylphenol ligands. These ligands, generated in situ, readily coordinate with various metal ions to form a diverse array of coordination complexes and metal-organic frameworks (MOFs) with interesting structural and physical properties.

The introduction of nitro groups onto the phenolic ring serves a dual purpose. Firstly, the strongly electron-withdrawing nature of the nitro groups enhances the acidity of the phenolic proton and modulates the electronic properties of the ligand. Secondly, the nitro groups can act as additional coordination sites, leading to the formation of intricate and higher-dimensional metal-organic structures.

A study by Du et al. demonstrated the solvothermal synthesis of nine new complexes from this compound and its isomers through in situ nitration using nitrate salts as the nitrating agent.[5] This approach highlights a powerful strategy for accessing complex molecular architectures from a relatively simple precursor.

Mechanistic Rationale:

The reaction proceeds via an electrophilic aromatic substitution, where the nitrate source, under solvothermal conditions, generates a nitrating agent that reacts with the electron-rich phenol ring. The positions of nitration are directed by the activating hydroxyl group. The resulting nitrated this compound then coordinates with the metal ions present in the reaction mixture. The final structure of the complex is influenced by the specific metal ion, the coordination modes of the ligand, and other reaction parameters.[5]

Experimental Protocol: Synthesis of a Copper(II) Complex via In Situ Nitration of this compound

This protocol is a representative example based on the work of Du et al. for the synthesis of a copper(II) complex.[5]

Materials:

  • This compound

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Teflon-lined stainless-steel autoclave (25 mL)

Procedure:

  • In a 20 mL glass vial, combine this compound (0.1 mmol, 16.2 mg) and Cu(NO₃)₂·3H₂O (0.1 mmol, 24.2 mg).

  • Add a solvent mixture of DMF (5 mL) and deionized water (5 mL).

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 120 °C in an oven for 72 hours.

  • After 72 hours, cool the autoclave slowly to room temperature over 24 hours.

  • Collect the resulting crystals by filtration, wash with small portions of DMF and water, and air-dry.

Expected Outcome:

This procedure is expected to yield crystalline copper(II) complexes where the this compound ligand has undergone in situ nitration. The exact structure and composition of the resulting complex will require characterization by single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Application Note II: this compound as a Ligand in Catalysis

The tetrazole and phenol moieties in this compound are both excellent coordinating groups for transition metals. The tetrazole ring can coordinate through one or more of its nitrogen atoms, while the phenolic oxygen can act as a donor upon deprotonation. This allows the molecule to function as a versatile ligand, forming stable complexes with a variety of metal centers. While direct catalytic applications of this compound complexes are an emerging area of research, the catalytic activity of related tetrazole- and phenol-based metal complexes is well-established.

For instance, copper(II) complexes with tetrazole-containing ligands have shown catalytic activity in oxidation reactions.[6] It is therefore highly plausible that metal complexes of this compound could exhibit catalytic activity in reactions such as:

  • Oxidation of phenols and alcohols: The redox-active nature of metal centers like copper, coordinated to the electron-rich this compound ligand, could facilitate oxidative transformations.

  • Coupling Reactions: Palladium, nickel, or copper complexes could potentially catalyze C-C and C-N coupling reactions, a cornerstone of modern organic synthesis.

Visualizing the Coordination Chemistry:

G cluster_ligand This compound cluster_complex Coordination Complex phenol Phenol Ring tetrazole Tetrazole Ring phenol->tetrazole C-C bond OH O-H phenol->OH N N tetrazole->N M Metal Ion (M) OH->M Coordination to Phenolic Oxygen N->M Coordination to Tetrazole Nitrogen

Caption: Coordination modes of this compound with a metal ion.

Application Note III: Potential of this compound in Organic Transformations

Beyond coordination chemistry, the functional groups of this compound open the door to a range of organic synthesis reactions. The phenolic hydroxyl group can undergo etherification and esterification, while the tetrazole ring can be N-alkylated or N-arylated. These transformations allow for the incorporation of the this compound scaffold into larger, more complex molecules with potential biological activity.

Representative Protocol: O-Alkylation (Etherification) of this compound

This protocol describes a general method for the etherification of the phenolic hydroxyl group, a common transformation for phenols.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

Procedure (using Potassium Carbonate in Acetone):

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol, 162 mg) and anhydrous potassium carbonate (1.5 mmol, 207 mg).

  • Add anhydrous acetone (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic alkyl halide in an Sₙ2 reaction to form the corresponding ether.

Representative Protocol: Esterification of this compound

This protocol outlines a general procedure for the esterification of the phenolic hydroxyl group using an acid chloride. Phenols typically react slowly with carboxylic acids, making acid chlorides or anhydrides the reagents of choice.[4]

Materials:

  • This compound

  • An acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • A base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound (1 mmol, 162 mg) in anhydrous dichloromethane (15 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 mmol, 95 mg, 0.1 mL) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (10 mL).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction and can also act as a nucleophilic catalyst. The lone pair on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester.

Data Summary Table

Compound/ReactionKey ReagentsConditionsProduct TypeYield RangeReference
Synthesis of Metal Complexes This compound, Metal NitrateSolvothermal (DMF/H₂O, 120 °C, 72h)Nitrated Ligand Metal ComplexesVaries[5]
O-Alkylation (Etherification) This compound, Alkyl Halide, K₂CO₃Reflux in Acetone (4-6h)Phenolic EtherGood to ExcellentGeneral Method
Esterification This compound, Acid Chloride, Pyridine0 °C to RT in DCM (2-4h)Phenolic EsterGood to Excellent[4]

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential in organic synthesis and materials science. Its demonstrated utility as a precursor for sophisticated coordination complexes through in situ nitration provides a robust platform for the development of new materials with tailored electronic and magnetic properties. Furthermore, the strategic functionalization of its phenolic and tetrazole moieties offers a clear pathway for the synthesis of novel organic molecules, including potential drug candidates.

As a senior application scientist, I encourage the research community to further explore the catalytic applications of metal complexes derived from this compound and to investigate its role in multicomponent reactions. The insights and protocols provided in this guide are intended to serve as a solid foundation for these future endeavors.

References

Topic: Protocol for Functionalizing the Phenol Group in 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Application Note Summary

This document provides a comprehensive guide for the chemical functionalization of the phenolic hydroxyl group in 2-(1H-tetrazol-5-yl)phenol. This scaffold is of significant interest in medicinal chemistry, where the tetrazole ring serves as a metabolically stable bioisostere of a carboxylic acid.[1] Functionalization of the adjacent phenol group allows for the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery. This guide details three primary transformation strategies: O-alkylation to form ethers, O-acylation to form esters, and O-sulfonylation to generate sulfonate esters. We provide detailed, field-proven protocols, explain the rationale behind reagent and condition selection, and offer troubleshooting advice to address common challenges, such as achieving regioselectivity in the presence of the acidic tetrazole N-H proton.

Strategic Considerations: Navigating the Reactivity of this compound

The primary challenge in modifying this compound is the presence of two acidic protons: the phenolic proton (pKa ≈ 10) and the tetrazole N-H proton (pKa ≈ 4.5-5). The significant difference in acidity is the key to controlling which site reacts.

  • Tetrazole N-H: Being more acidic, this proton is readily removed by mild bases (e.g., K₂CO₃, Cs₂CO₃). The resulting tetrazolate anion is a good nucleophile, but its reactivity is often directed towards N-alkylation.

  • Phenolic O-H: This is less acidic and requires a stronger base (e.g., NaH, KHMDS) for complete deprotonation to the phenoxide. However, the resulting phenoxide is a highly potent nucleophile for O-functionalization.

Achieving selective O-functionalization of the phenol requires carefully chosen conditions that either favor phenoxide formation or utilize a reaction mechanism that is inherently selective for the phenol group.

G cluster_start Starting Material cluster_products Functionalized Products SM This compound Ether O-Alkyl Ether SM->Ether  O-Alkylation (e.g., Williamson, Mitsunobu) Ester O-Acyl Ester SM->Ester  O-Acylation (e.g., Steglich, Acyl Halide) Sulfonate O-Sulfonyl Ester SM->Sulfonate  O-Sulfonylation (e.g., TsCl, MsCl)

Caption: Core functionalization pathways for this compound.

Protocol I: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] For this substrate, the choice of base is critical to selectively deprotonate the phenol in the presence of the more acidic tetrazole. While a very strong base like sodium hydride (NaH) will deprotonate both sites, the resulting phenoxide is significantly more nucleophilic than the tetrazolate, driving the reaction toward the desired O-alkylation product.

G start Start: Dissolve Substrate in Anhydrous Solvent (THF/DMF) deprotonation Step 1: Deprotonation Add NaH portionwise at 0 °C. Stir until H₂ evolution ceases. start->deprotonation nucleophilic_attack Step 2: Nucleophilic Attack Add alkyl halide (R-X). Allow to warm to RT or heat as needed. deprotonation->nucleophilic_attack workup Step 3: Reaction Quench & Workup Carefully quench with H₂O or NH₄Cl (sat.). Perform aqueous/organic extraction. nucleophilic_attack->workup purification Step 4: Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purification end End: Characterize Product purification->end

Caption: Experimental workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portionwise over 10 minutes. Caution: Hydrogen gas evolves. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases. The solution should become homogeneous.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired O-alkylated product.

ParameterConditionRationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the reactive phenoxide.[2]
Solvent Anhydrous DMF or THFPolar aprotic solvents that solvate the sodium cation and promote the SN2 reaction.[4]
Temperature 0 °C to RT (or heat)Initial cooling controls the exothermic deprotonation. The SN2 reaction may require heat depending on the alkyl halide's reactivity.
Stoichiometry Base (1.2 eq), Alkyl Halide (1.1 eq)A slight excess of base ensures full deprotonation. A slight excess of the electrophile drives the reaction to completion.

Protocol II: O-Acylation via Steglich Esterification

The Steglich esterification is an exceptionally mild method for forming esters from carboxylic acids and alcohols, making it ideal for substrates with sensitive functional groups.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method avoids the use of harsh bases or the formation of corrosive byproducts like HCl, which occurs when using acyl chlorides.

G cluster_activation Step 1: Activation of Carboxylic Acid cluster_catalysis Step 2: Catalysis and Ester Formation CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC or EDC DCC->O_Acylisourea + Acyl_Pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP Urea Urea Byproduct (DCU or EDU) O_Acylisourea->Urea + Phenol - Ester DMAP DMAP (Catalyst) Acyl_Pyridinium->DMAP - (Regenerated) Ester Final Ester Product Acyl_Pyridinium->Ester + Phenol Phenol This compound

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or THF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Add anhydrous DCM to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature until all solids are dissolved.

  • Coupling: Cool the solution to 0 °C. Add EDC (1.5 eq) or DCC (1.5 eq) in one portion. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form as the reaction proceeds.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup (for EDC): If using EDC, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. The byproduct (EDU) is water-soluble and will be removed during the washes.

  • Workup (for DCC): If using DCC, filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Rinse the filter cake with a small amount of DCM. Concentrate the filtrate. Redissolve in ethyl acetate and proceed with the washing steps as described for EDC to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the pure ester.

ParameterConditionRationale
Coupling Agent EDC or DCCActivates the carboxylic acid to form a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack.[6][8]
Catalyst DMAPActs as a potent acyl transfer agent, intercepting the O-acylisourea to form an even more reactive acyl-pyridinium intermediate.[5][7]
Solvent Anhydrous DCMA common, relatively non-polar solvent that is suitable for the reaction and facilitates easy workup.
Temperature 0 °C to RTThe reaction is performed under mild conditions, preserving sensitive functional groups.

Protocol III: O-Sulfonylation

The conversion of the phenolic hydroxyl to a sulfonate ester (e.g., tosylate or mesylate) is a valuable transformation. These groups are not only stable protecting groups but are also excellent leaving groups for subsequent nucleophilic substitution or cross-coupling reactions. The reaction is typically performed using a sulfonyl chloride in the presence of a non-nucleophilic base.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Base Addition: Add triethylamine (2.0-3.0 eq). Cool the mixture to 0 °C.

  • Sulfonylation: Add the sulfonyl chloride (TsCl or MsCl, 1.2 eq) portionwise, keeping the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash chromatography.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Acyl Chlorides and Sulfonyl Chlorides: These reagents are corrosive and lachrymatory. They react with moisture and should be handled in a fume hood with appropriate PPE.

  • Carbodiimides (DCC/EDC): DCC is a potent skin allergen. Avoid all contact. EDC is a moisture-sensitive irritant. Handle with care.

  • Solvents: Anhydrous solvents are flammable. Dichloromethane (DCM) is a suspected carcinogen. Always work in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Determination of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(1H-tetrazol-5-yl)phenol in Modern Drug Development

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a phenolic hydroxyl group and a tetrazole ring, confers unique physicochemical properties. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1] The phenolic group, on the other hand, can participate in crucial hydrogen bonding interactions with biological targets. This combination makes this compound and its derivatives promising scaffolds for the design of novel therapeutic agents.

The precise and accurate quantification of this compound is paramount throughout the drug development lifecycle. From monitoring reaction kinetics during synthesis to ensuring purity in final active pharmaceutical ingredients (APIs) and conducting pharmacokinetic studies, robust analytical methods are indispensable. This guide provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is critical for method development.

PropertyValue/DescriptionImplication for Analysis
Molecular Formula C₇H₆N₄O---
Molecular Weight 162.15 g/mol Guides mass spectrometry settings.
Structure Aromatic phenol ring substituted with a tetrazole group.Influences chromatographic retention and UV absorbance.
Solubility Moderately soluble in water due to the ability to form hydrogen bonds. Soluble in organic solvents like methanol, acetonitrile, and DMSO.[1][2]Dictates solvent selection for sample preparation and mobile phases.
Acidity (pKa) The tetrazole ring has a pKa comparable to carboxylic acids (around 4.5-5), and the phenolic proton is also acidic.[1]pH of the mobile phase will significantly affect retention in reversed-phase HPLC.
UV Absorbance Aromatic nature suggests strong UV absorbance.Enables sensitive detection using UV spectrophotometry in HPLC.
Thermal Stability Expected to be thermally stable for GC analysis, though derivatization may be beneficial.GC-MS is a viable technique, but inlet temperature should be optimized.

Method 1: Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile technique for the analysis of polar and non-polar compounds in solution. For this compound, its aromaticity and the presence of polar functional groups make it an ideal candidate for this method.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detector settings are all critical for achieving optimal separation and sensitivity.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides good retention for the aromatic ring of the analyte. The end-capping of the stationary phase is important to minimize peak tailing caused by the interaction of the acidic tetrazole and phenol groups with residual silanols on the silica support.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The pH of the aqueous phase is a crucial parameter. By maintaining the pH below the pKa of the tetrazole and phenol groups (e.g., pH 3), the analyte will be in its protonated, less polar form, leading to better retention and sharper peaks on a reversed-phase column.[3][4] Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure.

  • Detection: Given the aromatic nature of this compound, a UV detector is highly effective. The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of a standard solution. Based on similar aromatic heterocycles, a wavelength in the range of 210-280 nm is expected to provide good sensitivity.

Experimental Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working Create Working Standards (e.g., 0.1 - 50 µg/mL in Mobile Phase) Standard->Working Calibration Generate Calibration Curve (Peak Area vs. Concentration) Sample Prepare Sample Solution (Dissolve in Mobile Phase, Filter) Injection Inject 10 µL of Standard or Sample Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Isocratic Elution Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte in Sample Chromatogram->Quantification Calibration->Quantification

Caption: RP-HPLC workflow for the quantification of this compound.

Detailed Protocol for RP-HPLC Analysis

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid or formic acid (for mobile phase pH adjustment)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid (pH ~3)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm (or λmax)
Run Time 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

6. System Suitability:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent technique for the confirmation of this compound identity and for trace-level analysis. Due to the polar nature of the hydroxyl and N-H groups, derivatization is often recommended to improve peak shape and thermal stability.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the acidic protons on the phenol and tetrazole groups with trimethylsilyl (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

  • GC Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte from other components in the sample matrix.[5]

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural confirmation. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity in quantitative analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Standard Prepare Stock Standard (e.g., 1 mg/mL in Pyridine) Derivatization Derivatize with BSTFA + 1% TMCS (e.g., 70°C for 30 min) Standard->Derivatization Sample Prepare Sample Solution (Dissolve in Pyridine) Sample->Derivatization Injection Inject 1 µL of Derivatized Solution GC_Column HP-5ms Column Temperature Program Injection->GC_Column MS_Detection EI Source (70 eV) Scan or SIM Mode GC_Column->MS_Detection TIC Obtain Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Quantification Quantify using Calibration Curve (if required) TIC->Quantification Identification Identify by Retention Time and Mass Spectrum Mass_Spectrum->Identification

Caption: GC-MS workflow for the analysis of this compound after derivatization.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • HP-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 min purge time)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450 (Scan mode)

4. Derivatization Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine.

  • In a 2 mL autosampler vial, place 100 µL of the standard or sample solution in pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

5. Analysis Procedure:

  • Inject 1 µL of the cooled, derivatized solution into the GC-MS system.

  • Acquire data in full scan mode to identify the retention time and fragmentation pattern of the derivatized analyte.

  • For quantitative analysis, create a calibration curve using derivatized standards and operate the MS in SIM mode, monitoring characteristic ions of the derivatized this compound.

6. Expected Mass Spectrum: The mass spectrum of the di-TMS derivative of this compound would be expected to show a molecular ion and characteristic fragments resulting from the loss of methyl groups and the TMS moiety.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 6.99-7.10 (m, 2H, Phenyl)

  • δ 7.42 (t, J = 7.5 Hz, 1H, Phenyl)

  • δ 8.00 (d, J = 7.5 Hz, 1H, Phenyl)

¹³C NMR (DMSO-d₆, 75 MHz):

  • δ 110.9, 116.7, 120.2, 129.4, 133.0, 152.0, 155.6

(Note: NMR data is based on publicly available spectral information for this compound).[6]

Conclusion and Further Recommendations

The RP-HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantitative and qualitative analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control and high-throughput analysis, the RP-HPLC method is recommended due to its simplicity and speed. For confirmatory analysis and trace-level detection, the GC-MS method with derivatization offers superior selectivity and sensitivity.

It is imperative that any method be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose in a regulated environment. Further method development may be required to optimize for specific sample matrices, such as biological fluids or complex reaction mixtures.

References

Application Notes and Protocols: 2-(1H-tetrazol-5-yl)phenol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(1H-tetrazol-5-yl)phenol

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. This compound emerges as a preeminent scaffold, embodying a unique convergence of chemical functionalities that render it a powerful tool for researchers, scientists, and drug development professionals. This bifunctional molecule, featuring a phenolic hydroxyl group and an acidic tetrazole ring on an aromatic core, offers two distinct points for chemical elaboration.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, a critical functional group in a vast array of biologically active molecules. The similar pKa to a carboxylic acid, coupled with improved metabolic stability and lipophilicity, makes the tetrazole ring a privileged functional group in drug design. The phenolic hydroxyl group, a classic nucleophile and a handle for a myriad of transformations, further enhances the synthetic utility of this building block.

This comprehensive guide provides an in-depth exploration of this compound as a foundational element for the synthesis of complex molecules. We will delve into its synthesis, characterization, and diverse reactivity, offering detailed, field-proven protocols and the scientific rationale behind experimental choices.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a building block is the bedrock of its effective utilization. The following table summarizes the key data for this compound.

PropertyValue
Molecular Formula C₇H₆N₄O
Molecular Weight 162.15 g/mol
Appearance White solid
Melting Point 218-219 °C
¹H NMR (300 MHz, DMSO-d₆) δ 6.99-7.10 (m, 2H, Ar-H), 7.42 (t, J = 7.5 Hz, 1H, Ar-H), 8.00 (d, J = 7.5 Hz, 1H, Ar-H)
¹³C NMR (75 MHz, DMSO-d₆) δ 110.9, 116.7, 120.2, 129.4, 133.0, 152.0, 155.6
FT-IR (KBr, cm⁻¹) 3175, 2970, 2855, 2721, 2561, 1616, 1545, 1490, 1467, 1392, 1365, 1298, 1071, 999, 837, 745, 465
Mass Spectrum (m/z) 162 [M]⁺, 161 [M-H]⁺, 133 [M-N₂]⁺, 105 [M-2N₂]⁺

Synthesis of this compound: A Robust Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. For the preparation of this compound, 2-hydroxybenzonitrile serves as the readily available starting material. The following protocol is a representative procedure based on established methodologies.

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol describes the synthesis of this compound from 2-hydroxybenzonitrile and sodium azide, a common and cost-effective approach. The use of a Lewis acid catalyst can significantly enhance the reaction rate and yield.

Reaction Scheme:

Synthesis of this compound 2-hydroxybenzonitrile 2-Hydroxybenzonitrile product This compound 2-hydroxybenzonitrile->product [3+2] cycloaddition sodium_azide NaN₃, NH₄Cl sodium_azide->product solvent DMF, 120 °C solvent->product

A schematic representation of the synthesis of this compound.

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium azide (NaN₃) - Caution: Highly toxic and explosive. Handle with extreme care.

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume of DMF should be sufficient to dissolve the reactants upon heating (typically a 0.5 M solution with respect to the nitrile).

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH ~2 with concentrated HCl. This will protonate the tetrazole ring and may cause the product to precipitate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid. A reported yield for a similar reaction using a catalyst was 92%.

Causality Behind Experimental Choices:

  • Ammonium Chloride: In this reaction, ammonium chloride acts as a proton source to generate hydrazoic acid (HN₃) in situ from sodium azide. Hydrazoic acid is the active azide species in the cycloaddition.

  • DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the cycloaddition reaction at elevated temperatures.

  • Acidic Work-up: The tetrazole ring is acidic, and upon formation, it exists as its sodium salt in the basic reaction medium. Acidification is necessary to protonate the tetrazole and the phenoxide, allowing for extraction into an organic solvent.

Reactivity and Synthetic Applications

2-(1H-tetrazol-5

Troubleshooting & Optimization

optimizing reaction yield for 2-(1H-tetrazol-5-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(1H-tetrazol-5-yl)phenol

Welcome to the dedicated technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and a mechanistic understanding of this important synthetic transformation. Our goal is to equip you with the expertise to overcome common challenges and maximize your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, typically via the [3+2] cycloaddition of an azide source with 2-cyanophenol.

Question 1: My reaction has stalled, and I see a significant amount of unreacted 2-cyanophenol. What are the likely causes and how can I fix it?

Answer:

Incomplete conversion is a frequent issue. The primary causes are often related to the deactivation of the azide source or insufficient reaction temperature.

  • Cause A: Hydrolysis of Azide: The active azide species can be quenched by acidic protons. While ammonium chloride is a common proton source in this reaction, an excessively low pH can lead to the formation of hydrazoic acid (HN₃), which is volatile and highly toxic, and can be removed from the reaction mixture, thus halting the cycloaddition.

  • Troubleshooting A: Ensure your reagents are dry, especially the solvent (e.g., DMF). If you are using a salt like ammonium chloride, consider using a Lewis acid catalyst such as zinc chloride, which can coordinate to the nitrile and activate it towards nucleophilic attack by the azide anion without significantly lowering the overall pH of the reaction mixture.

  • Cause B: Insufficient Temperature: The [3+2] cycloaddition of azides to nitriles often requires significant thermal energy to overcome the activation barrier.

  • Troubleshooting B: If your reaction is proceeding slowly, a modest increase in temperature (e.g., from 100 °C to 120-130 °C) can dramatically increase the reaction rate. However, be mindful of potential side reactions and solvent stability at higher temperatures. Always monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Question 2: My final product is contaminated with a persistent impurity that is difficult to remove. What could this be and what are the best purification strategies?

Answer:

A common impurity is the isomeric 2-(2H-tetrazol-5-yl)phenol. The formation of different tetrazole isomers is a known challenge in these syntheses.

  • Cause: The tetrazole ring can exist in different tautomeric forms, and alkylation or arylation can occur at either the N1 or N2 position. While the 1H-isomer is often the thermodynamic product, the kinetic product can be the 2H-isomer, and the ratio can be influenced by the reaction conditions.

  • Troubleshooting & Purification:

    • pH Adjustment: The pKa of the phenolic proton and the tetrazole protons are different. You can exploit this by performing a careful, stepwise pH adjustment during the aqueous workup. Acidifying the solution will protonate the tetrazole ring, and its solubility in organic vs. aqueous layers will change.

    • Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems. A common starting point is an ethanol/water or isopropanol/water mixture.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable option. A gradient elution with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate) with a small amount of acetic acid can effectively separate the isomers. The acetic acid helps to suppress the ionization of the acidic protons on the molecule, leading to better peak shapes and separation.

Question 3: I am concerned about the safety of using sodium azide. Are there safer alternatives?

Answer:

Sodium azide is indeed a high-energy material that can be explosive, and it forms the highly toxic hydrazoic acid in the presence of acid. Strict safety precautions are mandatory.

  • Safety Precautions:

    • Always handle sodium azide in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid contact with acids, as this will generate toxic hydrazoic acid gas.

    • Do not use metal spatulas (especially copper or lead) as they can form explosive heavy metal azides. Use a plastic or ceramic spatula.

    • Quench any residual azide at the end of the reaction carefully with a solution of sodium nitrite followed by acidification.

  • Safer Alternatives: For some substrates, "click chemistry" approaches using an alkyne and an organic azide can be an alternative, but for the direct conversion of a nitrile, the use of an azide source is standard. Another alternative that is gaining traction is the use of trimethylsilyl azide (TMS-N₃), which is a liquid and can be easier to handle than solid sodium azide. However, it is also toxic and must be handled with care. Another option is the use of in situ generated hydrazoic acid from sodium azide and a proton source like ammonium chloride, which avoids the isolation of the hazardous acid.

Part 2: Optimized Experimental Protocol

This protocol provides a detailed, step-by-step method for the synthesis of this compound, incorporating best practices for yield optimization and safety.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Cyanophenol119.125.00 g41.97 mmol
Sodium Azide (NaN₃)65.013.00 g46.15 mmol
Ammonium Chloride (NH₄Cl)53.492.48 g46.36 mmol
Dimethylformamide (DMF)-50 mL-
Hydrochloric Acid (HCl), 6M-As needed-
Ethyl Acetate-As needed-
Saturated NaCl solution-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-cyanophenol (5.00 g, 41.97 mmol), sodium azide (3.00 g, 46.15 mmol), and ammonium chloride (2.48 g, 46.36 mmol).

    • Expert Insight: Using a slight excess of the azide and ammonium chloride ensures the complete conversion of the starting nitrile.

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 120-125 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 12-24 hours.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Workup - Acidification: While stirring, acidify the aqueous solution to pH 2-3 with 6M HCl. A precipitate of the crude product should form.

    • Expert Insight: This step protonates the tetrazolate anion, causing the product to precipitate out of the aqueous solution.

  • Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

    • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Part 3: Mechanistic Insights & Visualizations

A deeper understanding of the reaction mechanism and workflow can aid in troubleshooting and optimization.

Reaction Mechanism:

The synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile group of 2-cyanophenol and the azide anion.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Protonation NaN3 NaN₃ HN3 HN₃ (in situ) NaN3->HN3 + NH₄Cl NH4Cl NH₄Cl Nitrile 2-Cyanophenol Tetrazolate Tetrazolate Anion Nitrile->Tetrazolate + HN₃ Product This compound Tetrazolate->Product + H⁺ (from NH₄Cl/Workup)

Caption: Reaction mechanism for tetrazole synthesis.

Troubleshooting Workflow:

The following decision tree can guide you through troubleshooting common issues.

G Start Reaction Start Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No CheckTemp Increase Temperature? (e.g., to 120-130°C) Incomplete->CheckTemp CheckReagents Check Reagent Stoichiometry & Purity Incomplete->CheckReagents No, Temp is Max Continue Continue Monitoring CheckTemp->Continue Yes CheckReagents->Continue Continue->Monitor

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Purification of Crude 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(1H-tetrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of purifying this versatile heterocyclic compound. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your experiments.

Introduction to Purification Challenges

The synthesis of this compound, typically from 2-cyanophenol and an azide source, can result in a crude product containing a variety of impurities. These may include unreacted starting materials, residual sodium azide (a significant safety concern), and potential side-products. The acidic nature of both the phenolic hydroxyl group and the tetrazole ring's N-H proton imparts specific chemical properties that can be leveraged for purification, but also present unique challenges. This guide will walk you through the most effective purification strategies and how to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the specific synthetic route and reaction conditions. However, common impurities to anticipate include:

  • Unreacted 2-cyanophenol: The starting nitrile for the tetrazole formation.

  • Residual Sodium Azide (NaN₃): A common reagent in tetrazole synthesis. Safety is paramount when handling residual azide, as it can form explosive heavy metal azides and toxic hydrazoic acid upon acidification.[1][2]

  • Side-products: Depending on the reaction conditions, various side-products could be formed.

Q2: I've just finished my synthesis. What is the first and most critical step in my workup?

A2: Before any purification steps, it is crucial to quench any residual sodium azide. This can be achieved by carefully adding a solution of sodium nitrite, followed by acidification (e.g., with dilute HCl) in a well-ventilated fume hood. This procedure converts the azide into nitrogen gas and water.[3] Always test for the absence of azide before proceeding with concentration or purification.

Q3: Which purification technique should I try first for my crude this compound?

A3: For most crude samples of this compound, a well-executed acid-base extraction is an excellent initial purification step. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.

Q4: My compound is an oil/gum and won't crystallize. How can I purify it?

A4: If your this compound is not amenable to crystallization, column chromatography is the recommended method of purification.

Troubleshooting Purification by Acid-Base Extraction

Acid-base extraction is a powerful technique for purifying acidic compounds like this compound. The strategy involves dissolving the crude mixture in an organic solvent and extracting the acidic product into an aqueous basic solution. The aqueous layer containing the deprotonated product is then separated, acidified to precipitate the purified product, which is subsequently collected.

Issue 1: Low recovery of product after acid-base extraction.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete extraction into the aqueous base. Ensure thorough mixing of the organic and aqueous layers. Perform multiple extractions with fresh aqueous base.To achieve a good separation, the equilibrium for the deprotonation of your compound must be shifted towards the formation of the water-soluble salt. Multiple extractions are more efficient than a single large-volume extraction.
Product is partially soluble in the acidic aqueous layer after re-protonation. After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.While the protonated form of this compound is less water-soluble, it may still have some solubility, especially if the volume of the aqueous layer is large.
Incorrect pH for precipitation. Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate and precipitate your product.The pKa of the tetrazole N-H is around 4-5, and the phenolic OH is around 10. To ensure complete protonation and minimize solubility, the pH should be well below the pKa of the tetrazole.

Issue 2: The product precipitates as an oil or sticky solid upon acidification.

Potential Cause Troubleshooting Action Scientific Rationale
Presence of impurities that lower the melting point. Consider a second purification step like recrystallization or column chromatography after the acid-base extraction.Eutectic mixtures of your product with impurities can lead to a lower melting point and the formation of oils.
Supersaturation of the solution. Try adding a seed crystal of pure product or scratching the inside of the flask with a glass rod to induce crystallization.These actions provide nucleation sites for crystal growth, overcoming the kinetic barrier to crystallization.
Rapid precipitation. Cool the acidified solution slowly to encourage the formation of a crystalline solid.Slower cooling allows for more ordered crystal lattice formation, reducing the likelihood of oiling out.

Troubleshooting Purification by Recrystallization

Recrystallization is an effective technique for obtaining high-purity crystalline this compound. The principle is to dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility, and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Issue 1: The compound does not dissolve in the hot recrystallization solvent.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate solvent choice. Your compound is not soluble enough in the chosen solvent, even when hot. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures).[4]A good recrystallization solvent should have a steep solubility curve for your compound: high solubility at high temperatures and low solubility at low temperatures.
Insufficient solvent. Add more hot solvent in small increments until the compound dissolves.It is crucial to use the minimum amount of hot solvent to ensure good recovery upon cooling.

Issue 2: No crystals form upon cooling.

Potential Cause Troubleshooting Action Scientific Rationale
Solution is not saturated. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.For crystallization to occur, the solution must be supersaturated with your compound at the lower temperature.
Supersaturation. Induce crystallization by adding a seed crystal or scratching the inside of the flask.These methods provide nucleation sites for crystal growth.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of larger, purer crystals.

Issue 3: The recrystallized product is still impure.

Potential Cause Troubleshooting Action Scientific Rationale
Impurities co-crystallize with the product. Try a different recrystallization solvent or a solvent pair (a mixture of a "good" solvent and a "poor" solvent).The solubility properties of the impurities may be different in another solvent system, allowing for better separation.
Incomplete removal of the mother liquor. Ensure the crystals are washed with a small amount of cold recrystallization solvent after filtration.The mother liquor contains the dissolved impurities, and if not properly removed, will contaminate the final product.

Troubleshooting Purification by Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[5]

Issue 1: The compound does not move from the baseline on the TLC plate.

Potential Cause Troubleshooting Action Scientific Rationale
The mobile phase is not polar enough. Increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Consider adding a small amount of a more polar solvent like methanol.More polar solvents are more effective at eluting polar compounds from the polar silica gel stationary phase.
Strong interaction with the silica gel. Consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of your acidic compound and reduce tailing. Alternatively, use a different stationary phase like alumina.The acidic protons on your compound can interact strongly with the silanol groups on the silica gel, causing poor elution. Acidifying the mobile phase can mitigate this.

Issue 2: Poor separation of the product from impurities.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate mobile phase polarity. Optimize the mobile phase composition using TLC to achieve good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.The choice of mobile phase is critical for achieving good resolution in column chromatography.
Column overloading. Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad bands and poor separation.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels.A well-packed column is essential for achieving sharp, well-resolved bands.

Issue 3: The compound streaks or "tails" on the column.

Potential Cause Troubleshooting Action Scientific Rationale
Strong interaction with the stationary phase. Add a small amount of acid (e.g., acetic acid) to the mobile phase.This suppresses the ionization of your acidic compound, reducing its strong interaction with the silica gel and minimizing tailing.
The compound is not fully soluble in the mobile phase. Ensure your compound is completely dissolved before loading it onto the column.If the compound precipitates on the column, it will lead to streaking.

Experimental Workflow Diagrams

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound quench Quench Residual Azide? start->quench extraction Perform Acid-Base Extraction quench->extraction Yes assess_purity Assess Purity (TLC/HPLC) extraction->assess_purity final_product Pure Product assess_purity->final_product Purity > 98% is_solid Is the product a solid? assess_purity->is_solid Purity < 98% recrystallization Recrystallization recrystallization->final_product column_chrom Column Chromatography column_chrom->final_product is_solid->recrystallization Yes is_solid->column_chrom No (Oil/Gum) Recrystallization_Troubleshooting start Low Recrystallization Yield check_solvent Check Solvent Volume start->check_solvent evaporate Evaporate Excess Solvent check_solvent->evaporate Too much solvent check_cooling Check Cooling Rate check_solvent->check_cooling Minimal solvent used evaporate->check_cooling slow_cool Cool Slowly, then Ice Bath check_cooling->slow_cool Cooled too quickly check_mother_liquor Check Mother Liquor for Product check_cooling->check_mother_liquor Cooled slowly slow_cool->check_mother_liquor extract_liquor Extract Mother Liquor check_mother_liquor->extract_liquor Product detected end Improved Yield check_mother_liquor->end No product detected extract_liquor->end

References

Technical Support Center: Synthesis of Substituted 2-(1H-Tetrazol-5-yl)phenols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing substituted 2-(1H-tetrazol-5-yl)phenols, a crucial scaffold in medicinal chemistry.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 2-(1H-tetrazol-5-yl)phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important class of compounds. These molecules are highly valued in drug discovery, often serving as bioisosteres for carboxylic acids, which enhances metabolic stability and modulates physicochemical properties.[1][2][3] However, their synthesis is frequently complicated by the interplay of the phenolic hydroxyl group and the conditions required for tetrazole formation.

This document provides a structured troubleshooting guide in a question-and-answer format, addressing common experimental hurdles with evidence-based solutions, detailed protocols, and mechanistic insights.

Overall Synthetic Workflow

The synthesis of 2-(1H-tetrazol-5-yl)phenols typically follows a multi-step sequence. The specific route may vary, but the core transformations remain consistent. Understanding this general pathway is the first step in troubleshooting any issues that may arise.

Synthetic Workflow A Substituted Phenol B Ortho-Functionalization (e.g., Cyanation) A->B Step 1 C 2-Hydroxybenzonitrile Intermediate B->C D Hydroxyl Protection (Optional but Recommended) C->D Step 2 F [3+2] Cycloaddition (Azide Source + Catalyst) C->F Direct Route (Lower Yield) E Protected 2-Hydroxybenzonitrile D->E E->F Step 3 G Protected 2-(Tetrazol-5-yl)phenol F->G H Deprotection G->H Step 4 I Final Product: 2-(1H-Tetrazol-5-yl)phenol H->I

Caption: General synthetic pathway for 2-(1H-tetrazol-5-yl)phenols.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of 2-(1H-tetrazol-5-yl)phenols particularly challenging?

The primary challenge stems from the inherent reactivity of the free phenolic hydroxyl group. This group is acidic and can interfere with many of the reagents and conditions used in the synthetic sequence.[4] Specifically:

  • Ortho-Functionalization: Directing a cyano group to the ortho position of a phenol can be difficult and may result in mixtures of isomers.[5][6]

  • Cycloaddition Conditions: The [3+2] cycloaddition of an azide to a nitrile often requires elevated temperatures and the use of Lewis or Brønsted acids.[7][8] A free phenol can coordinate to Lewis acids, deactivating the catalyst, or undergo side reactions under these conditions.

  • Safety: The reaction involves azides and the potential formation of highly toxic and explosive hydrazoic acid (HN₃), necessitating strict safety protocols.[9][10]

Q2: What is the accepted mechanism for tetrazole formation from a nitrile and an azide?

While once debated as a concerted [3+2] cycloaddition, substantial evidence from computational and experimental studies suggests a stepwise mechanism, especially when catalyzed by acids.[7][11][12] The process generally involves:

  • Nitrile Activation: A Brønsted or Lewis acid activates the nitrile group, making the carbon atom more electrophilic.[13][14][15]

  • Nucleophilic Attack: The azide anion (N₃⁻) attacks the activated nitrile carbon to form an open-chain imidoyl azide intermediate.

  • Cyclization: The intermediate rapidly cyclizes to form the tetrazole ring.[11][13]

Q3: Is it always necessary to protect the phenolic hydroxyl group?

While not strictly mandatory in all cases, protecting the hydroxyl group is highly recommended for achieving consistent and high yields. An unprotected phenol can lead to lower yields in the cycloaddition step due to catalyst deactivation and potential side reactions. The choice to protect depends on the specific substrate and the reaction conditions employed. For complex molecules or multi-step syntheses, protection is a crucial step to ensure success.[4][16]

Troubleshooting Guide: Step-by-Step Problem Solving

Problem Area 1: Synthesis of the ortho-Hydroxybenzonitrile Intermediate

Q: My ortho-cyanation of the phenol is low-yielding or provides a mixture of ortho and para isomers. How can I improve the regioselectivity?

A: Achieving high ortho-selectivity is a common challenge in phenol chemistry. The outcome is highly dependent on the directing capabilities of the substituents on the ring and the chosen synthetic method.

Causality & Solution:

  • Steric Hindrance: Bulky groups at the meta positions can sterically favor ortho-functionalization.

  • Directing Groups: Some methods rely on a directing group to deliver the reagent to the ortho position. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, though it may require installing and removing a directing group.[5][6][17][18]

  • Reaction Conditions: Classical methods like the Reimer-Tiemann reaction often give poor yields of nitriles. A more reliable approach is the nucleophilic aromatic substitution on an ortho-halogenated benzonitrile, though this requires a pre-functionalized starting material.[19]

  • Modern Approaches: For direct cyanation, consider using a combination of a Lewis acid like AlCl₃ with a cyanating agent such as trimethylsilyl cyanide (TMSCN) or methylsulfinyl cyanide (MeSCN), which can favor ortho substitution on certain substrates.[20]

Recommended Protocol: Two-Step Procedure from Salicylaldehyde A reliable, albeit longer, route is to start from the corresponding commercially available ortho-hydroxybenzaldehyde (salicylaldehyde).

  • Convert the aldehyde to an oxime using hydroxylamine hydrochloride (NH₂OH·HCl).

  • Dehydrate the oxime to the nitrile using a dehydrating agent like acetic anhydride, trifluoroacetic anhydride, or a tungsten-based catalyst.[21] This route guarantees ortho regiochemistry.

Problem Area 2: Phenolic Hydroxyl Protection & Deprotection

Q: My chosen protecting group is cleaved during the high-temperature cycloaddition step. What are some more robust alternatives?

A: The stability of the protecting group is critical, as many tetrazole syntheses require heating in polar aprotic solvents like DMF for extended periods.[7][22] Silyl ethers (e.g., TBDMS, TIPS) are often not robust enough for these conditions.

Causality & Solution: Choose a protecting group that is stable to both heat and the mildly acidic/basic conditions of the cycloaddition but can be removed without affecting the tetrazole or other functional groups. Ether-based protecting groups are generally preferred.

Protecting Group Abbreviation Protection Reagent Typical Deprotection Conditions Stability & Notes
MethylMeCH₃I, K₂CO₃BBr₃, TMSI, or AlCl₃/EtSH[23]Very stable, but cleavage requires harsh, strongly Lewis acidic conditions.
BenzylBnBnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to most conditions except reduction. A good choice if no reducible groups are present.
MethoxymethylMOMMOMCl, DIPEAAcidic hydrolysis (e.g., HCl in MeOH)Moderately stable. Can be cleaved under some Lewis acidic cycloaddition conditions.
Triphenylmethyl (Trityl)TrTrCl, PyridineMild acid (e.g., TFA, formic acid)[24]Bulky and stable, often used for protecting the tetrazole N-H but also applicable to phenols.

Recommendation: The benzyl (Bn) ether is often an excellent choice due to its high stability and the orthogonal nature of its removal via hydrogenolysis.

Q: I am struggling to remove the protecting group without damaging the tetrazole ring. What are some mild deprotection methods?

A: The tetrazole ring is generally stable, but aggressive acidic or basic conditions can cause issues. The key is to use conditions that are selective for the protecting group.

Recommended Protocol: Deprotection of a Benzyl Ether

  • Dissolve the benzyl-protected this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient at lab scale).

  • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air. Ensure the filter cake is kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Problem Area 3: The [3+2] Cycloaddition Reaction

Q: My cycloaddition reaction is slow or stalls completely. How can I drive it to completion?

A: Low reactivity in the cycloaddition step is a frequent problem, typically pointing to insufficient nitrile activation or suboptimal reaction conditions.

Troubleshooting Cycloaddition Start Low Conversion in Cycloaddition Reaction Q1 Is a catalyst being used? Start->Q1 A1_No Add a Catalyst: - ZnCl₂ or NH₄Cl (common) - Heterogeneous catalyst for easier removal Q1->A1_No No A1_Yes Optimize Catalyst & Conditions Q1->A1_Yes Yes Q2 What is the reaction temperature? A1_Yes->Q2 A2_Low Increase Temperature (Typically 100-150 °C in DMF). Consider microwave heating. Q2->A2_Low <100 °C A2_OK Check Reagents & Solvent Q2->A2_OK 100-150 °C Q3 Is the solvent anhydrous DMF? A2_OK->Q3 A3_No Use dry, high-purity DMF. Water can inhibit the reaction. Q3->A3_No No A3_Yes Consider alternative azide source (e.g., TMSN₃) or a different catalyst. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low cycloaddition yield.

Causality & Solutions:

  • Insufficient Activation: The nitrile must be activated to react with the azide. Uncatalyzed reactions are often extremely slow.[1]

    • Action: Employ a catalyst. Zinc chloride (ZnCl₂) is a widely used, effective, and inexpensive Lewis acid catalyst.[8][9] Alternatively, ammonium chloride (NH₄Cl) can be used, which generates hydrazoic acid in situ.[15] Heterogeneous catalysts like silica sulfuric acid or various nano-catalysts can also be effective and simplify purification.[22][25][26][27]

  • Low Temperature: The activation energy for this reaction is significant.

    • Action: Increase the reaction temperature, typically to 120-150 °C in a solvent like DMF.[7] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[28][29]

  • Solvent Effects: The reaction is sensitive to the solvent.

    • Action: Anhydrous DMF is the most common and effective solvent.[7][22] In some cases, performing the reaction in water with a zinc catalyst can be a greener and safer alternative, as it minimizes the formation of volatile HN₃.[9]

Q: The reaction is generating a lot of byproducts. What are they and how can I prevent them?

A: Byproduct formation often arises from the reactivity of the azide or decomposition of the solvent at high temperatures.

  • Amidine Formation: If water is present, the nitrile can partially hydrolyze to an amide, which can then be further converted to other byproducts. Ensure you are using anhydrous solvent and reagents.

  • DMF Decomposition: At high temperatures, DMF can decompose to generate dimethylamine, which can react with the nitrile. Use the lowest effective temperature and reaction time.

  • Reactions with Substituents: Electron-withdrawing or -donating groups on the phenyl ring can influence side reactions. There is no universal solution; optimization is key.

Q: What are the critical safety precautions for this reaction?

A: This reaction carries significant hazards that must be properly managed.

  • Hydrazoic Acid (HN₃): The combination of sodium azide with an acid (even a weak one like NH₄Cl) generates hydrazoic acid. HN₃ is highly toxic, volatile (boiling point 37 °C), and explosive. All reactions must be conducted in a well-ventilated chemical fume hood. [10]

  • Heavy Metal Azides: Do not use heavy metal catalysts (e.g., lead, mercury) as they can form dangerously explosive azide salts. Zinc salts are generally considered safer.[9]

  • Workup Quenching: During the workup, any excess azide must be safely destroyed. This is typically done by treating the aqueous layers with a solution of sodium nitrite under acidic conditions, which converts azide to nitrogen gas.

Problem Area 4: Product Isolation and Purification

Q: My final product is an intractable oil or is difficult to purify by column chromatography. What is the best way to isolate it?

A: The N-H proton on the tetrazole ring is acidic (pKa ≈ 4.5-5), similar to a carboxylic acid.[3][10] This property can be exploited for purification.

Recommended Protocol: Purification via Acid-Base Extraction

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of water.

  • Acidify the aqueous mixture to pH ~2-3 with a strong acid (e.g., 2M HCl). The acidic product should precipitate out of the solution.

  • Filter the solid product and wash it thoroughly with cold water to remove inorganic salts.

  • If the product is still impure, it can be further purified:

    • Dissolve the crude solid in a dilute basic solution (e.g., 1M NaHCO₃ or Na₂CO₃).

    • Wash the basic solution with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.

    • Re-acidify the aqueous layer with HCl to precipitate the pure product.

    • Filter, wash with cold water, and dry the purified solid product under vacuum.

This acid-base workup is often sufficient to obtain a high-purity product without the need for chromatography.

References

Technical Support Center: Stabilizing 2-(1H-tetrazol-5-yl)phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-tetrazol-5-yl)phenol. This document is designed for researchers, chemists, and formulation scientists who are encountering stability challenges with this molecule in solution. Our goal is to provide a comprehensive, scientifically-grounded resource that moves beyond simple instructions to explain the causal mechanisms behind the compound's instability and to offer robust, field-proven strategies for its mitigation.

Part 1: Troubleshooting Guide - Addressing Common Stability Issues

This section is structured to address the most frequent observations and challenges encountered during experimental work.

Question 1: My solution of this compound is rapidly turning yellow or brown. What is the chemical basis for this, and how can I prevent it?

Answer:

The observed color change is a classic indicator of oxidative degradation of the phenolic moiety of your molecule. The phenol group is highly susceptible to oxidation, which proceeds through a radical-mediated mechanism to form benzoquinone and subsequently, colored polymeric species.[1] This process is often accelerated by factors like elevated pH, exposure to atmospheric oxygen, presence of trace metal ions, and light.

Core Mechanism: The phenolic hydroxyl group can be deprotonated, especially under neutral to alkaline conditions, forming a phenoxide ion. This anion is highly electron-rich and readily donates an electron, initiating an oxidation cascade.

Immediate Corrective Actions:

  • pH Control: The primary defense is to maintain an acidic pH. Phenolic compounds are significantly more stable in acidic conditions (pH < 7).[2][3] We recommend buffering your solution to a pH between 4 and 6.

  • Deoxygenation: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Additionally, blanketing the headspace of your container with the inert gas can prevent further oxygen ingress.[4]

  • Use of Antioxidants: Incorporate a suitable antioxidant into your solution. Antioxidants act as sacrificial agents, terminating the free-radical chain reactions that lead to degradation.[5][6][7]

Question 2: I'm observing a gradual loss of the parent compound peak in my HPLC analysis over 24-48 hours, even when the solution is colorless. What could be the cause?

Answer:

While oxidation often produces color, other degradation pathways can occur without a visible change. The tetrazole ring, while generally stable, can participate in or be affected by degradation, particularly under harsh pH or photolytic conditions.[4][8][9]

Likely Causes & Solutions:

  • Hydrolysis: The molecule may be susceptible to hydrolysis under strongly acidic or, more commonly, alkaline conditions. Angiotensin-II receptor antagonists that contain a tetrazole moiety are known to be susceptible to alkaline degradation.[9]

    • Solution: Perform a pH-rate profile study to identify the pH of maximum stability, which is often in the slightly acidic range (pH 4-8) for many pharmaceuticals.[4] Avoid pH extremes.

  • Photodegradation: Both phenol and tetrazole rings can absorb UV light, leading to photochemical degradation.[8][10][11] This can occur even under ambient laboratory lighting.

    • Solution: Always prepare and store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.[4]

Question 3: My compound is precipitating out of solution over time. Is this a stability or a solubility issue?

Answer:

This could be either, or a combination of both.

  • Solubility Issue: The pH of the solution critically affects the ionization state and, therefore, the solubility of this compound. The tetrazole group has a pKa similar to a carboxylic acid, meaning it will be deprotonated and more soluble at higher pH, while the phenol is acidic and will also be deprotonated at high pH. If the pH of your solution drifts, you may be crossing into a region of lower solubility.

  • Degradation to an Insoluble Product: It is possible that a degradation product is less soluble than the parent compound and is precipitating.

Troubleshooting Steps:

  • Confirm pH: Measure the pH of the solution where precipitation is observed. Ensure your solution is adequately buffered.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like HPLC, LC-MS, or NMR to determine if it is the parent compound or a degradant.

  • Consider Co-solvents: If it is a solubility issue, the use of co-solvents may be necessary. However, ensure the chosen solvent is compatible with your experimental goals.[4]

Table 1: Quick Troubleshooting Reference
Symptom Most Likely Cause(s) Recommended Solutions
Yellow/Brown Color Oxidation of the phenol group.Buffer to acidic pH (4-6); Add antioxidants (e.g., ascorbic acid); Deoxygenate solution; Protect from light.
Loss of Parent Compound (HPLC) Hydrolysis (pH extremes); Photodegradation.Maintain optimal pH (typically 4-7); Store in amber vials; Conduct forced degradation studies to identify specific liabilities.
Precipitation Poor solubility at solution pH; Formation of an insoluble degradant.Ensure solution is well-buffered; Analyze precipitate; Consider using solubility enhancers or co-solvents.
Inconsistent Results Trace metal ion catalysis; Contamination.Add a chelating agent (e.g., EDTA); Use high-purity solvents and scrupulously clean glassware.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical liabilities of the this compound structure?

The molecule contains two primary functional groups prone to degradation:

  • Phenol Ring: Susceptible to oxidation, forming quinone-type structures, especially at pH > 7, and in the presence of oxygen, light, and metal ions.[2][3][12]

  • Tetrazole Ring: While generally robust, its acidic nature (pKa ≈ 4-5) means its ionization state is pH-dependent, affecting solubility and interaction with other molecules.[8][13] It can be involved in degradation under harsh hydrolytic or photolytic conditions.[9][14]

Q2: What is the single most important factor to control for stability?

pH. Almost all major degradation pathways for this molecule (oxidation and hydrolysis) are highly pH-dependent.[2][4][15] Establishing and maintaining the optimal pH with a robust buffer system is the most critical step for ensuring solution stability. Phenolic compounds are generally more stable under acidic conditions.[2][3]

Q3: Which excipients are recommended for enhancing stability in a formulation?

Several classes of excipients can be used:

  • Buffers: Phosphate, citrate, or acetate buffers are commonly used to maintain a target pH.

  • Antioxidants: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be used to inhibit oxidative degradation.[4]

  • Chelating Agents: Edetate disodium (EDTA) is highly effective at sequestering metal ions that can catalyze oxidation.[4]

  • Complexing Agents: Cyclodextrins can form inclusion complexes, physically protecting the labile phenol group within their hydrophobic cavity, thereby enhancing stability against oxidation and hydrolysis.[16][17][18]

Part 3: Scientific Principles & Visualization

The Primary Degradation Pathway: Phenol Oxidation

The instability of this compound is dominated by the reactivity of the phenol ring. The process is initiated by the loss of a hydrogen atom to form a phenoxyl radical, which is resonance-stabilized. This radical can then react with oxygen or other radicals, leading to the formation of quinones and other colored, complex products.

G cluster_0 Oxidative Degradation Cascade cluster_1 Initiating Factors A This compound B Phenoxyl Radical (Resonance Stabilized) A->B •OH Attack / H• Abstraction C Propyl-dihydroxybenzene Intermediates B->C Further Hydroxylation D Propyl-benzoquinones (Colored) C->D Oxidation E Ring-Opened Products (e.g., Carboxylic Acids) D->E Aromatic Ring Cleavage F CO₂ + H₂O (Complete Mineralization) E->F Oxidation I1 High pH I2 O₂ I3 UV Light I4 Metal Ions (Fe³⁺, Cu²⁺)

Caption: Proposed oxidative degradation pathway for this compound.

Troubleshooting Workflow

When encountering instability, a logical, stepwise approach is crucial for identifying the root cause.

G start Instability Observed (Color change, peak loss, etc.) q_light Is the solution protected from light? start->q_light a_light Action: Store in amber vial or wrap in foil. q_light->a_light No q_ph Is the solution pH controlled and optimized? q_light->q_ph Yes a_light->q_ph a_ph Action: Buffer solution to optimal pH (e.g., 4-6). q_ph->a_ph No q_oxygen Is the solution exposed to oxygen? q_ph->q_oxygen Yes a_ph->q_oxygen a_oxygen Action: Add antioxidant. Purge with N₂ or Ar. q_oxygen->a_oxygen Yes q_metals Could trace metal ions be present? q_oxygen->q_metals No a_oxygen->q_metals a_metals Action: Add chelating agent (e.g., EDTA). q_metals->a_metals Yes end_node Stability Improved q_metals->end_node No (Re-evaluate) a_metals->end_node

Caption: A logical workflow for troubleshooting solution instability.

Part 4: Experimental Protocols

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[4][19][20]

Table 2: General Conditions for Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without destroying the molecule entirely.[4]

Stress Condition Typical Reagents and Conditions Typical Duration
Acid Hydrolysis 0.1 M - 1 M HCl at RT, or elevated to 60°C.2 to 48 hours
Base Hydrolysis 0.1 M - 1 M NaOH at RT, or elevated to 60°C.2 to 48 hours
Oxidation 3% - 30% H₂O₂ at room temperature.2 to 24 hours
Thermal Degradation In solution at 70°C.24 to 72 hours
Photodegradation Exposure to UV/visible light as per ICH Q1B guidelines.Per guidelines
Protocol: General Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC with UV or MS detector, Photostability chamber, Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile/water).

  • Stress Sample Preparation:

    • Acid: Mix stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store one sample at room temperature and another at 60°C.

    • Base: Mix stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store one sample at room temperature and another at 60°C.

    • Oxidation: Mix stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Store at room temperature.

    • Thermal: Place a sample of the stock solution in an oven at 70°C.

    • Photolytic: Expose a sample of the stock solution to light in a photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's reactivity.[4]

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to halt the reaction.

  • Analysis: Analyze all samples using a suitable, validated HPLC method. The method must be capable of separating the parent compound from all degradation products. A gradient elution with a C18 column is a common starting point.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • Perform peak purity analysis using a PDA detector to ensure the parent peak is not co-eluting with any degradants.

    • For structural elucidation of significant degradants, techniques like LC-MS/MS and NMR are required.[4]

References

common byproducts in 2-(1H-tetrazol-5-yl)phenol synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-tetrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, particularly the formation and removal of byproducts, encountered during this synthesis. We will delve into the underlying chemistry to provide not just solutions, but a foundational understanding to empower your experimental success.

Introduction: The Significance of this compound

This compound is a valuable heterocyclic compound. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry.[1][2][3] This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a key building block in the development of novel therapeutics, including sartans used for treating hypertension.[2][4][5] The most common and direct route to this scaffold is the [3+2] cycloaddition reaction between 2-cyanophenol and an azide source, typically sodium azide.[2][6] While effective, this reaction is not without its challenges, often leading to purification difficulties that can impact yield and purity.

Common Synthetic Pathway: [3+2] Cycloaddition

The synthesis is generally achieved by reacting 2-cyanophenol with sodium azide in a suitable solvent like DMF, often with a catalyst such as zinc chloride or ammonium chloride to activate the nitrile group.[7][8][9] The reaction proceeds via a cycloaddition mechanism to form the stable tetrazole ring.[10]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is low. What are the primary byproducts I should look for?

A: Low yields are often due to incomplete reaction or the formation of stable byproducts. The main culprits to investigate are:

  • Unreacted 2-Cyanophenol: This is the most common impurity, especially if the reaction is not driven to completion. Its presence can be easily detected by Thin Layer Chromatography (TLC).

  • Residual Sodium Azide and Catalysts: Inorganic salts like sodium azide, zinc chloride, or ammonium chloride used in the reaction will contaminate the crude product if not properly removed during workup.

  • Amide Formation: Under certain conditions, particularly if water is present, the nitrile group of 2-cyanophenol can undergo partial hydrolysis to form 2-hydroxybenzamide. This is often promoted by harsh acidic or basic conditions during workup.

Table 1: Common Byproducts and Removal Strategies

Byproduct/ImpurityOriginIdentification (TLC/NMR)Recommended Removal Method
2-Cyanophenol Unreacted starting materialDifferent Rf value on TLC; characteristic nitrile peak in IR (~2230 cm-1) and distinct aromatic signals in 1H NMR.Acid-base extraction (wash with aqueous NaHCO3 or Na2CO3 solution).[6][11][12]
Sodium Azide (NaN3) Excess reagentHighly polar, remains at the baseline on TLC.Aqueous workup; quenching with dilute acid (caution!).[13]
Zinc or Ammonium Salts Catalyst/PromoterHighly polar, remains at the baseline on TLC.Aqueous wash during workup.[6]
2-Hydroxybenzamide Hydrolysis of nitrileDifferent Rf value on TLC; amide peaks in IR and NMR.Column chromatography or careful recrystallization.
Q2: How can I effectively remove the unreacted 2-cyanophenol starting material?

A: The key to separating the product from the starting material lies in their differing acidities. This compound is significantly more acidic (pKa ≈ 4-5, similar to a carboxylic acid) than 2-cyanophenol (pKa ≈ 10).[4][6] This difference allows for a straightforward separation using acid-base extraction.[11][12]

By washing the organic solution of your crude product with a mild aqueous base like sodium bicarbonate (NaHCO3), the acidic tetrazole product will be deprotonated to form its sodium salt, which is soluble in the aqueous layer. The less acidic 2-cyanophenol will remain in the organic layer. Subsequently, you can separate the layers, re-acidify the aqueous layer with an acid like HCl to a pH of ~2, causing the purified this compound to precipitate out.[6][14][15]

Q3: I'm concerned about residual sodium azide. What are the safety and removal protocols?

A: This is a critical safety concern. Residual sodium azide is hazardous.

  • Toxicity: Azides are highly toxic.

  • Explosion Hazard: Acidification of concentrated azide solutions generates hydrazoic acid (HN3), which is volatile and highly explosive.[6][13] Furthermore, azide salts can react with heavy metals (e.g., lead, copper, silver, mercury) often found in plumbing or on metal spatulas to form shock-sensitive, explosive metal azides.[6][13]

Removal and Quenching Protocol:

  • Work in a Fume Hood: Always handle azide-containing solutions in a well-ventilated chemical fume hood.[13]

  • Quenching: Before the main workup, any excess sodium azide in the reaction mixture can be cautiously quenched. This is typically done by slowly adding a dilute acid (like dilute HCl) to the cooled reaction mixture. This converts the azide to the less hazardous hydrazoic acid, which is then removed during subsequent aqueous washes.

  • Waste Disposal: Azide-containing waste must be segregated and disposed of according to your institution's hazardous waste protocols. Never pour it down the sink.[6]

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when a compound melts in the hot recrystallization solvent and separates as a liquid instead of dissolving. Upon cooling, this oil solidifies into an amorphous mass, trapping impurities.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil completely, then add more of the same solvent until the solution is just shy of saturation.

  • Cool Slowly: Allow the flask to cool to room temperature very slowly, perhaps by insulating it. Rapid cooling encourages oiling. Once at room temperature, proceed to cool in an ice bath.[13]

  • Change Solvents: The solvent may be too nonpolar or its boiling point too high. Try a more polar solvent or a mixed-solvent system. For tetrazoles, common solvents include ethanol, isopropanol, or mixtures with water or hexanes.[13][16][17]

  • Pre-Purification: If the crude product is very impure, a preliminary purification by column chromatography might be necessary to remove impurities that are preventing proper crystallization.[13]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Purification

This protocol assumes the reaction has been completed and the organic solvent (e.g., DMF) has been removed under reduced pressure. The crude residue is then redissolved in an appropriate organic solvent like ethyl acetate.

  • Dissolution: Dissolve the crude product in ethyl acetate in a separatory funnel.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) solution. Cap the funnel, shake gently, and vent frequently to release any CO2 pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your tetrazole product into a clean flask.

  • Back-Extraction: To ensure complete recovery, wash the remaining organic layer once more with a fresh portion of NaHCO3 solution and combine the aqueous layers.[11]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 2 (check with pH paper).

  • Precipitation & Isolation: The purified this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude, post-extraction solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Visualization of Workflow and Troubleshooting

To better illustrate the process, the following diagrams outline the synthesis-to-purification workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_final Final Purification S1 2-Cyanophenol + NaN3, Catalyst (e.g., ZnCl2) in DMF W1 Aqueous Workup (Quench excess NaN3) S1->W1 Reaction Mixture W2 Acid-Base Extraction (wash with NaHCO3) W1->W2 B2 Byproducts Removed: - Inorganic Salts (NaN3, ZnCl2) - Neutral/Basic Impurities W1->B2 W3 Separate Layers W2->W3 W4 Acidify Aqueous Layer (precipitate product) W3->W4 Aqueous Layer (Product Salt) B1 Byproducts Removed: - Unreacted 2-Cyanophenol - Acidic Impurities W3->B1 Organic Layer P1 Recrystallization or Column Chromatography W4->P1 Crude Solid P2 Pure this compound P1->P2

Caption: General workflow from synthesis to pure product.

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Impure Impure Product (TLC/NMR) Start->Impure Oiling Oiled Out During Recrystallization Start->Oiling CheckCompletion Check Reaction Completion (TLC) LowYield->CheckCompletion IDImpurity Identify Impurity Impure->IDImpurity SlowCool Cool solution slower Oiling->SlowCool ChangeSolvent Change Recrystallization Solvent Oiling->ChangeSolvent OptimizeCond Optimize Reaction: - Increase Time/Temp - Check Catalyst Activity CheckCompletion->OptimizeCond Incomplete ImproveWorkup Improve Acid-Base Extraction CheckCompletion->ImproveWorkup Complete UnreactedSM Unreacted Starting Material? IDImpurity->UnreactedSM SideProduct Side Product (e.g., amide)? IDImpurity->SideProduct UnreactedSM->ImproveWorkup Chromatography Perform Column Chromatography SideProduct->Chromatography Recrystallize Repeat Recrystallization with different solvent ChangeSolvent->Recrystallize

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 2-(1H-tetrazol-5-yl)phenol. This molecule is a critical structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which can improve a drug candidate's metabolic stability and pharmacokinetic profile.[1][2][3][4] Scaling this synthesis from the bench to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermal management, and safety, particularly concerning the use of azide reagents.

This document moves beyond a simple recitation of steps to provide a causative understanding of the process, equipping you with the knowledge to troubleshoot effectively and scale robustly.

Synthetic Strategy & Core Mechanism

The most direct and industrially viable route to this compound is the [2+3] cycloaddition reaction between salicylonitrile (2-cyanophenol) and an azide source, typically sodium azide (NaN₃).[5][6][7] The reaction is often facilitated by a catalyst to improve reaction rates and yields under milder conditions.[3]

Overall Synthetic Workflow

The process is generally a two-stage synthesis starting from readily available salicylic acid or its derivatives.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Tetrazole Formation cluster_2 Stage 3: Purification A Salicylamide C Salicylonitrile (2-Cyanophenol) A->C Dehydration B Dehydrating Agent (e.g., SOCl₂, P₂O₅) B->C D Salicylonitrile C->D To Stage 2 F This compound D->F [2+3] Cycloaddition E Sodium Azide (NaN₃) + Acid Source (e.g., NH₄Cl) E->F G Crude Product F->G To Purification H Acid/Base Workup G->H I Recrystallization H->I J Pure Product I->J

Caption: Overall workflow for the synthesis of this compound.

Mechanism: The [2+3] Cycloaddition

The core of the synthesis is the reaction between the nitrile group (-C≡N) of salicylonitrile and the azide ion (N₃⁻). While sometimes depicted as a concerted cycloaddition, evidence suggests the mechanism can be more complex, potentially involving a vinylidene azide intermediate, especially when catalyzed.[7] The presence of an acid source, like ammonium chloride or triethylammonium chloride, is crucial as it generates hydrazoic acid (HN₃) in situ, which is the active azide species in many protocols.[8]

G compound Salicylonitrile + HN₃ transition_state [Transition State] compound->transition_state Lewis/Brønsted Acid Catalyst product This compound transition_state->product Cyclization & Protonation

Caption: Simplified mechanism of tetrazole formation via [2+3] cycloaddition.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and scale-up process in a question-and-answer format.

Category 1: Reaction Failure & Low Yield

Q1: My reaction has stalled. TLC/HPLC analysis shows a significant amount of unreacted salicylonitrile, even after extended reaction time. What went wrong?

A1: This is a common issue that can point to several root causes:

  • Cause A: Insufficient Hydrazoic Acid (HN₃) Generation: The reaction relies on the in situ formation of HN₃ from sodium azide and an acid promoter (e.g., ammonium chloride). If the promoter is weak, depleted, or absent, the reaction will not proceed efficiently.

    • Solution: Ensure the correct stoichiometry of the acid promoter. For scale-up, consider using more soluble promoters like triethylammonium chloride. Monitor the pH of the reaction; it should be slightly acidic to facilitate HN₃ formation but not so acidic that it protonates the nitrile, deactivating it.

  • Cause B: Catalyst Deactivation/Insufficient Loading: Many modern protocols use catalysts (e.g., zinc salts, copper nanoparticles) to lower the activation energy.[9] These can be poisoned by impurities or used in insufficient quantities at larger scales.

    • Solution: Verify the quality and activity of your catalyst. For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.[10] Consider increasing catalyst loading from bench-scale percentages (e.g., from 1 mol% to 1.5-2 mol%) during initial scale-up trials.

  • Cause C: Low Reaction Temperature: The [2+3] cycloaddition has a significant activation energy. While lab-scale reactions in high-boiling solvents like DMF or DMSO run well at 120-130°C, a large reactor may have thermal gradients, meaning the bulk temperature is lower than the setpoint.[10]

    • Solution: Use a calibrated internal temperature probe to monitor the actual reaction temperature, not just the jacket temperature. Ensure vigorous agitation to maintain thermal homogeneity.

Q2: The reaction worked, but my final isolated yield is much lower than expected. Where did my product go?

A2: Product loss often occurs during the workup and purification stages.

  • Cause A: Product Lost During Aqueous Workup: this compound is amphoteric. The phenolic proton is acidic, and the tetrazole ring has basic nitrogens. During workup, adjusting the pH to the wrong value can render the product soluble in the aqueous phase.

    • Solution: The isoelectric point of the product is crucial. To precipitate the product effectively from an aqueous solution, the pH must be carefully adjusted. Typically, acidifying to a pH of 2-3 will ensure the tetrazole is fully protonated and the phenol is neutral, minimizing aqueous solubility. Always check the aqueous layer by TLC/HPLC for lost product before discarding.

  • Cause B: Inefficient Extraction: If using a liquid-liquid extraction, the choice of solvent is critical.

    • Solution: Ethyl acetate is a common and effective solvent for this product. Ensure you perform multiple extractions (e.g., 3x with sufficient volume) to maximize recovery from the aqueous phase.

  • Cause C: Co-precipitation or Occlusion during Crystallization: Rapid cooling during recrystallization can trap impurities and solvent within the crystal lattice, reducing purity and making the product difficult to dry, thus affecting the final accurate mass and yield calculation.

    • Solution: Allow the crystallization solution to cool slowly to form well-defined crystals. Use an appropriate anti-solvent if necessary, adding it slowly to the saturated solution at an elevated temperature.

Category 2: Purity & Side Products

Q3: My final product is off-color (yellow or brown) and shows multiple spots on TLC. What are the likely impurities?

A3: Impurities can arise from the starting materials or side reactions.

  • Cause A: Impure Salicylonitrile: The quality of the starting nitrile is paramount. Impurities from the salicylamide dehydration step can carry through and decompose under the high temperatures of the tetrazole formation reaction.

    • Solution: Purify the salicylonitrile by recrystallization or distillation before use. Confirm its purity by melting point and spectroscopic analysis (NMR, IR).

  • Cause B: Thermal Degradation: Prolonged heating at high temperatures (>140°C), especially in the presence of acid, can lead to decomposition of the product or starting materials, generating colored polymeric impurities.

    • Solution: Minimize reaction time by using an effective catalyst. Do not leave reactions heating unattended for longer than the prescribed time. Once the reaction is complete (as monitored by HPLC/TLC), cool it down promptly.

  • Cause C: Contamination from DMF/DMSO: High-boiling polar aprotic solvents like DMF can be difficult to remove. DMF is also known to decompose slightly at high temperatures, especially in the presence of acids or bases, which can introduce impurities.[8]

    • Solution: Use a high-vacuum rotary evaporator with a high-temperature bath to remove the bulk of the solvent. Toluene can be used as a chaser to azeotropically remove the final traces. For scale-up, consider alternative, greener solvents if the process allows.[11]

Category 3: Scale-Up Specific Issues

Q4: I scaled my reaction from 10g to 500g, and it was much more exothermic than I expected. The temperature overshot the setpoint significantly. Why did this happen and how can I prevent it?

A4: This is a classic scale-up problem related to the surface-area-to-volume ratio.

  • Cause: Heat Generation vs. Heat Dissipation: Heat is generated throughout the volume of the reactor (a cubic function, r³), but it is dissipated only through the reactor walls (a surface area function, r²). As you scale up, the volume increases much faster than the surface area, making heat removal far less efficient.[10] The tetrazole formation is exothermic, and poor heat dissipation can lead to a dangerous thermal runaway.

    • Solution 1 (Control Addition Rate): Add one of the reagents (e.g., a solution of sodium azide) slowly and sub-surface to the heated solution of salicylonitrile. This allows you to control the reaction rate and, therefore, the rate of heat generation.

    • Solution 2 (Engineering Controls): Ensure your reactor has an adequate cooling system. For highly exothermic reactions, a "semi-batch" process (slow addition) is standard industrial practice.

    • Solution 3 (Solvent Choice): Use a solvent that allows the reaction to run at a lower, safer temperature, perhaps in conjunction with a more active catalyst.

Q5: The reaction seems much slower in the 100L reactor than on the bench, and I'm seeing incomplete conversion again.

A5: This often points to mixing and mass transfer issues.

  • Cause: Inefficient Mixing: What works with a small magnetic stir bar in a round-bottom flask does not translate directly to a large, baffled reactor with an impeller.[10] If using a heterogeneous catalyst or if reagents are not fully soluble, poor mixing can create "dead zones" where the reaction does not occur.

    • Solution: The choice of impeller (e.g., anchor, pitched-blade turbine) and the stirring speed (RPM) are critical. The goal is to ensure full suspension of all solids and efficient homogenization of the liquid phase. For your specific reactor geometry, consult with a chemical engineer or equipment manufacturer to determine optimal mixing parameters. Visual observation through the reactor port during initial runs is invaluable.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when handling sodium azide?

A: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[12][13] It also forms highly explosive heavy metal azides and the toxic/explosive gas hydrazoic acid.

  • NEVER use metal spatulas. Use ceramic, Teflon, or plastic.[13][14]

  • NEVER allow sodium azide or its solutions to come into contact with lead or copper (e.g., in drain lines). This can form explosive lead azide or copper azide.[8][14]

  • ALWAYS handle solid sodium azide in a certified chemical fume hood, wearing appropriate PPE including double gloves, a lab coat, and safety goggles.[12][14]

  • ALWAYS quench residual azide in the reaction mixture before workup. A common method is the careful addition of a sodium nitrite solution, followed by acidification to destroy the excess nitrite.

  • NEVER mix sodium azide directly with strong acids. This will liberate large quantities of highly toxic and explosive hydrazoic acid gas.[13][15]

Q: Can I avoid using DMF as a solvent? What are the alternatives?

A: Yes, while DMF is effective, its toxicity and difficulty in removal are significant drawbacks. Greener alternatives have been successfully employed.

SolventBoiling Point (°C)AdvantagesDisadvantages
DMF 153Excellent solvating power for reagents.Toxic, high boiling point, hard to remove.
DMSO 189Excellent solvating power.Even higher boiling point than DMF.
Ethanol/Water ~80-100Green, safe, easy to remove.May require a specific catalyst to be effective; lower temperatures may lead to longer reaction times.[11]
Polyethylene Glycol (PEG) VariesReusable, low toxicity.Can be viscous, product isolation may differ.

The choice depends on the catalyst system and the desired reaction temperature. Recent literature shows excellent results with nanocatalysts in ethanol/water mixtures.[11][16]

Q: How do I monitor the reaction progress effectively during a large-scale run?

A: Taking samples directly from a large, hot, and potentially hazardous reaction is challenging. Plan for a safe sampling method. Many modern reactors are equipped with sample valves. Quench the sample immediately upon withdrawal to stop the reaction before analysis. HPLC is the preferred method for quantitative analysis, as it can accurately measure the disappearance of the starting material (salicylonitrile) and the appearance of the product. TLC can be used for a quick qualitative check.

Detailed Experimental Protocols

Protocol 1: Synthesis of Salicylonitrile (Precursor)

This protocol describes the dehydration of salicylamide. Always perform this reaction in a well-ventilated fume hood.

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas trap (to scrub HCl and SO₂).

  • Reagents: Charge the flask with salicylamide (100 g, 0.729 mol) and an inert solvent such as xylene (500 mL).

  • Reaction: Begin stirring and heat the slurry to 105°C. Slowly add thionyl chloride (SOCl₂) (64 mL, 0.875 mol) dropwise via an addition funnel over 2-3 hours. The reaction is exothermic and will evolve gas (SO₂ and HCl). Maintain the internal temperature between 105-110°C.

  • Monitoring: After the addition is complete, hold the reaction at temperature for an additional 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the salicylamide spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature. A solid may precipitate. Filter the crude product and wash the filter cake with cold hexanes to remove residual xylene.

  • Purification: The crude salicylonitrile can be purified by recrystallization from a toluene/hexane mixture to yield a white crystalline solid.[17]

Protocol 2: Synthesis of this compound

Extreme caution must be exercised when handling sodium azide.

  • Setup: Equip a 2L reactor or three-neck flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Reagents: Charge the reactor with salicylonitrile (100 g, 0.840 mol), sodium azide (65.5 g, 1.008 mol), and ammonium chloride (53.5 g, 1.000 mol) in N,N-Dimethylformamide (DMF) (800 mL).

  • Reaction: Heat the stirred mixture to 125-130°C. Maintain this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC for the disappearance of salicylonitrile.

  • Workup & Quench: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water (2L) and concentrated HCl (150 mL). Stir for 1 hour. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude, damp solid can be purified by recrystallization. Dissolve the solid in hot ethanol, treat with activated carbon if necessary, filter while hot, and allow to cool slowly to crystallize. The final product is a white to off-white solid.

References

troubleshooting guide for reactions involving 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-tetrazol-5-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we address common challenges and frequently asked questions encountered during its synthesis and handling, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound?

A1: The synthesis of tetrazoles, including this compound, involves high-risk reagents and potential hazards that demand strict safety protocols.

  • Azide Reagents: Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin. It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Hydrazoic Acid (HN₃): The reaction of sodium azide with an acid (e.g., ammonium chloride in DMF) generates hydrazoic acid in situ.[2] HN₃ is a highly toxic, volatile, and dangerously explosive gas. Reactions should be equipped with a proper outlet trap (e.g., a bleach or sodium nitrite solution) to neutralize any unreacted HN₃.

  • Explosion Risk: Tetrazoles are high-energy compounds.[3] While this compound itself is generally stable, heavy metal salts of tetrazoles can be highly explosive and should be avoided. The primary hazard during synthesis is often associated with hydrazoic acid.[3][4] Do not subject the reaction mixture or isolated intermediates to shock, friction, or rapid heating.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6] Work in a well-ventilated fume hood is mandatory.[4]

Q2: How is this compound typically synthesized and what is the core mechanism?

A2: The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[7][8] For this compound, the starting material is 2-hydroxybenzonitrile.

The reaction involves the addition of an azide anion (or its conjugate acid, hydrazoic acid) to the carbon-nitrogen triple bond of the nitrile. This concerted reaction forms the stable, aromatic tetrazole ring. Various catalysts and reaction conditions can be employed to facilitate this transformation, often using Lewis acids to activate the nitrile group.[9]

Q3: What are the key analytical techniques for characterizing the final product?

A3: A combination of spectroscopic and analytical methods is essential to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In ¹H NMR, you should observe distinct signals for the aromatic protons of the phenol ring and a broad signal for the acidic N-H proton of the tetrazole (which may exchange with D₂O). The phenolic -OH proton will also be present. ¹³C NMR will show a characteristic signal for the tetrazole carbon atom in addition to the signals for the phenyl ring.[10]

  • FTIR Spectroscopy: Look for the disappearance of the sharp nitrile peak (C≡N stretch) around 2220-2260 cm⁻¹ from the starting material. Key peaks for the product include a broad O-H stretch (phenol), N-H stretch (tetrazole), and characteristic C=N and N=N stretches from the tetrazole ring.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight (162.15 g/mol ).[11]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column is often suitable.[12]

Troubleshooting Guide: Synthesis from 2-Hydroxybenzonitrile

This section addresses specific problems encountered during the common synthetic route using sodium azide and a catalyst in a solvent like DMF.

Problem 1: Low or No Product Yield

Your reaction has run for the specified time, but TLC or LC-MS analysis shows predominantly unreacted 2-hydroxybenzonitrile.

start Low/No Yield reagent_quality Check Reagent Quality (NaN₃, NH₄Cl, Solvent) start->reagent_quality Possible Cause reaction_temp Verify Reaction Temperature start->reaction_temp Possible Cause reaction_time Extend Reaction Time start->reaction_time Possible Cause catalyst_issue Consider Catalyst Choice start->catalyst_issue Possible Cause workup_loss Investigate Workup Procedure start->workup_loss Possible Cause solution1 Use fresh, dry reagents. Ensure anhydrous DMF. reagent_quality->solution1 Solution solution2 Use calibrated thermometer. Ensure uniform heating. reaction_temp->solution2 Solution solution3 Monitor by TLC/LC-MS until SM is consumed. reaction_time->solution3 Solution solution4 Switch to ZnBr₂ or Bu₂SnO for enhanced nitrile activation. catalyst_issue->solution4 Solution solution5 Check pH during extraction. Ensure complete precipitation. workup_loss->solution5 Solution

Caption: Troubleshooting logic for low product yield.

  • Cause A: Inactive or Insufficient Hydrazoic Acid (HN₃) Formation.

    • Explanation: The reaction between NaN₃ and NH₄Cl to form the active nucleophile, HN₃, is an equilibrium. Moisture in the solvent (e.g., DMF) can inhibit this process. Furthermore, the reagents themselves may be old or degraded.[2]

    • Solution:

      • Ensure you are using anhydrous DMF. Use a freshly opened bottle or solvent from a purification system.

      • Use fresh, high-purity sodium azide and ammonium chloride.

      • Consider increasing the equivalents of NaN₃ and NH₄Cl (e.g., from 1.5 eq to 2.5 eq each).

  • Cause B: Poor Nitrile Electrophilicity.

    • Explanation: The electron-donating hydroxyl group on the phenol ring can slightly deactivate the nitrile towards nucleophilic attack. While high temperatures often overcome this, some systems require additional activation.

    • Solution:

      • Switch Catalyst: Replace ammonium chloride with a Lewis acid catalyst like zinc bromide (ZnBr₂) or dibutyltin oxide.[2] Lewis acids coordinate to the nitrile nitrogen, making the carbon atom significantly more electrophilic and accelerating the cycloaddition.

      • Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C (e.g., from 110 °C to 120 °C or 130 °C), while carefully monitoring for decomposition.

  • Cause C: Product Loss During Workup.

    • Explanation: this compound is acidic due to both the phenolic -OH and the tetrazole N-H.[7] During aqueous workup, it is soluble in basic solutions (as a phenoxide/tetrazolate salt). If the acidification step is incomplete, the product will remain dissolved in the aqueous layer, leading to low isolated yield.

    • Solution:

      • When acidifying the basic aqueous layer to precipitate the product, use a pH meter or pH paper to ensure the solution is strongly acidic (pH 1-2).

      • After acidification, cool the mixture in an ice bath to maximize precipitation before filtering.

      • If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate.

Problem 2: Formation of Multiple Impurities

TLC or LC-MS analysis shows the formation of the desired product along with several significant side products.

  • Cause A: Thermal Decomposition.

    • Explanation: High reaction temperatures (>130-140 °C) in DMF can lead to the decomposition of the solvent, starting materials, or the product itself, generating various byproducts. Tetrazoles can also undergo thermal degradation.[3]

    • Solution:

      • Reduce the reaction temperature. If using a Lewis acid catalyst like ZnBr₂, you may be able to run the reaction at a lower temperature (e.g., 90-100 °C) and still achieve a good conversion rate.

      • Minimize the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating.

  • Cause B: Side Reactions of the Phenol Group.

    • Explanation: The phenolic hydroxyl group is a potential site for side reactions, although it is generally stable under these conditions. In the presence of strong bases or other reactive species, O-alkylation or other modifications could theoretically occur, though this is less common. The primary reactivity concern is its influence on the nitrile.[13]

    • Solution: This is rarely the main issue. Focusing on controlling temperature and using the correct stoichiometry of reagents is the most effective strategy. If side reactions involving the phenol are suspected, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) before the tetrazole formation and deprotecting it afterward is a viable, albeit longer, alternative route.

Quantitative Data & Protocols

Table 1: Typical Reaction Conditions for Tetrazole Synthesis from Nitriles
Catalyst/AdditiveSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
NH₄ClDMF110 - 12512 - 4860 - 85[2][9]
ZnBr₂H₂O100 (Reflux)8 - 2475 - 95[9]
NaN₃ / Et₃N·HClToluene110 (Reflux)12 - 2470 - 90[14]
Bu₂SnOToluene110 (Reflux)6 - 1880 - 95[2]
Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for your specific setup.

Caption: General workflow for reaction setup.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 2-hydroxybenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the nitrile.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture in an oil bath to 120 °C. Caution: Ensure the setup is in a well-ventilated fume hood.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase) or LC-MS until the starting nitrile spot has been completely consumed (typically 18-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing water (approx. 10x the volume of DMF).

  • Workup - Basification & Washing: Make the aqueous solution basic (pH ~10-11) by adding aqueous NaOH (e.g., 2 M solution). Wash this basic solution with ethyl acetate (2x) to remove any non-acidic impurities. Discard the organic layers.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl or 3M HCl with stirring until the pH is ~1-2. A white or off-white precipitate should form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to an hour to maximize crystallization. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water, followed by a small amount of cold diethyl ether or hexanes to aid in drying. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

avoiding degradation of 2-(1H-tetrazol-5-yl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Stability Division Topic: Best Practices for Avoiding Degradation of 2-(1H-tetrazol-5-yl)phenol During Storage Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS 51449-77-5). This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

PART 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common queries our team receives about this compound. Understanding the inherent chemical nature of this molecule is the first step in preventing its degradation.

Q1: What makes this compound susceptible to degradation?

A1: The structure of this compound contains two key functional groups, a phenol ring and a tetrazole ring, each with distinct vulnerabilities.

  • The Phenolic Moiety: The hydroxyl (-OH) group on the aromatic ring makes it highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, light, and heat, and is often catalyzed by trace metal impurities. Oxidative degradation typically leads to the formation of colored quinone-type species and, eventually, complex polymeric materials.[1][2][3][4]

  • The Tetrazole Moiety: The tetrazole ring is an energy-rich heterocycle. While relatively stable at room temperature, it can undergo thermal decomposition at elevated temperatures, potentially leading to the evolution of nitrogen gas (N₂).[5][6] This decomposition can be complex and is a critical safety consideration, as some tetrazole-containing compounds can decompose explosively when heated.[7][8]

The combination of these two moieties requires a multi-faceted approach to storage to mitigate both oxidative and thermal degradation pathways.

Q2: What are the ideal storage conditions to maximize the shelf-life of this compound?

A2: Based on the compound's chemical properties, we have established the following optimal storage protocol. Adherence to these conditions is critical for long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of both oxidative reactions on the phenol ring and potential slow thermal decomposition of the tetrazole ring.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary driver for the oxidative degradation of the phenol group.[10]
Light Protected from Light (Darkness)The aromatic systems are photosensitive. Light, especially UV, provides the energy to initiate and accelerate degradation reactions.[11][12]
Container Amber Glass Vial with Secure CapAmber glass effectively blocks UV and other high-energy wavelengths of light.[13][14] A tightly sealed cap prevents moisture and oxygen ingress.[15][16]
Q3: My sample of this compound has turned slightly yellow/brown. Is it still usable?

A3: A color change from white/off-white to yellow or brown is a primary indicator of degradation. This is almost certainly due to the oxidation of the phenol ring, leading to the formation of benzoquinones and other colored conjugated species.[4][17]

  • Usability: The usability of the material depends entirely on the requirements of your application. For applications requiring high purity, such as reference standard preparation or sensitive biological assays, the material should be repurified or discarded. For less sensitive applications, it may still be functional, but you risk introducing significant impurities into your experiment.

  • Recommendation: We strongly advise performing an analytical purity check (see Protocol 1) to quantify the level of degradation before proceeding.

Q4: Are there any materials or chemicals that are incompatible with this compound during storage or handling?

A4: Yes, several materials should be avoided to prevent accelerated degradation or hazardous reactions.

  • Strong Oxidizing Agents: These will aggressively and rapidly degrade the phenol ring.

  • Strong Bases and Acids: Can deprotonate or protonate the molecule, potentially altering its stability and reactivity.[18]

  • Heat Sources: Direct contact with heat sources, sparks, or open flames must be avoided due to the thermal sensitivity of the tetrazole ring.[8][18]

  • Certain Metals: While less common, some polynitrated aromatic compounds can form explosive salts with metals.[14] As a precaution, avoid storing the compound in containers with exposed metal components, especially metal-lined caps.

PART 2: Troubleshooting Guide for Degradation Issues

This guide provides a systematic approach to diagnosing and resolving common degradation-related problems.

Visualizing the Problem: A Troubleshooting Workflow

The following workflow diagram illustrates the decision-making process when you suspect your sample of this compound has degraded.

TroubleshootingWorkflow Fig 1. Troubleshooting Workflow for Sample Degradation start Suspicion of Sample Degradation symptom_color Symptom: Color Change (Yellow/Brown) start->symptom_color symptom_analytical Symptom: Unexpected Peaks (HPLC, LC-MS, NMR) start->symptom_analytical symptom_results Symptom: Inconsistent or Failed Experimental Results start->symptom_results cause_oxidation Probable Cause: Oxidation of Phenol Ring symptom_color->cause_oxidation symptom_analytical->cause_oxidation cause_thermal Probable Cause: Thermal Decomposition of Tetrazole Ring symptom_analytical->cause_thermal cause_general Probable Cause: General Sample Impurity symptom_results->cause_general action_quantify Action: Quantify Purity via HPLC (See Protocol 1) cause_oxidation->action_quantify action_identify Action: Identify Impurities (e.g., LC-MS) cause_thermal->action_identify cause_general->action_quantify action_remediate Decision: Purity Acceptable? action_quantify->action_remediate action_review Action: Review Storage Protocol action_identify->action_review outcome_use Proceed with Experiment (Use with Caution) action_remediate->outcome_use Yes outcome_purify Repurify or Order New Stock action_remediate->outcome_purify No outcome_use->action_review outcome_purify->action_review

Caption: A decision tree for diagnosing and addressing suspected sample degradation.

Visualizing the Chemistry: Potential Degradation Pathways

Understanding the potential chemical transformations is key to interpreting analytical data from a degraded sample.

DegradationPathways Fig 2. Major Degradation Pathways main_compound {  this compound | C₇H₆N₄O } oxidation_path Oxidation (O₂, Light, Heat) main_compound->oxidation_path thermal_path Thermal Stress (Heat) main_compound->thermal_path quinone Propyl-benzoquinone & other colored species oxidation_path->quinone polymers Polymeric Material oxidation_path->polymers n2_gas Nitrogen Gas (N₂) thermal_path->n2_gas fragments Other Ring Fragments thermal_path->fragments

Caption: Primary degradation routes for this compound.

PART 3: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting common oxidative degradation products.

Objective: To quantify the purity of the sample and identify the presence of more polar or non-polar impurities.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • If necessary, dilute further to a working concentration of ~0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan for optimal wavelength)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B

      • 20-25 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Interpretation: Oxidative impurities will typically elute earlier (are more polar) than the parent compound. Polymeric material may not elute or may appear as a broad, unresolved hump.

Protocol 2: Recommended Handling Procedure for Aliquoting

To prevent degradation of your main stock, proper handling techniques are essential when preparing aliquots for daily use.

Objective: To aliquot the compound while minimizing exposure to atmospheric oxygen, moisture, and light.

Environment: Perform these steps in a low-light environment. An inert atmosphere glovebox is ideal.[10] If a glovebox is unavailable, work quickly and efficiently.

Procedure:

  • Equilibration: Allow the main stock container to warm to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Purge: Gently flush the headspace of the main container with an inert gas (Argon or Nitrogen) before sealing it again.

  • Weighing: Quickly weigh the desired amount of solid into a pre-tared, amber vial.

  • Backfill and Seal: Backfill the new aliquot vial with inert gas before sealing it tightly.

  • Labeling: Clearly label the aliquot with the compound name, date, and concentration (if making a solution).

  • Storage: Immediately return the main stock container and the new aliquot to the recommended 2-8°C, dark storage conditions.

By following these guidelines and protocols, you can significantly extend the viable shelf-life of your this compound and ensure the integrity of your valuable research. For further questions, please do not hesitate to contact our technical support team.

References

optimizing solvent conditions for reactions with 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 2-(1H-tetrazol-5-yl)phenol. This molecule, possessing both a phenolic hydroxyl group and an acidic tetrazole ring, presents unique challenges and opportunities in synthetic chemistry. Its reactivity is profoundly influenced by the solvent environment due to its capacity for tautomerism, multiple acidic sites, and strong potential for hydrogen bonding. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound that I must consider when selecting a solvent?

Answer: Understanding the dual acidic nature and hydrogen bonding capabilities of this compound is paramount. You are working with a molecule that has two distinct acidic protons: the phenolic proton (pKa ≈ 10 for phenol) and the tetrazole N-H proton (pKa ≈ 4-5, similar to a carboxylic acid).[1][2] This has several implications:

  • Acidity and Nucleophilicity: The molecule can be deprotonated sequentially. A mild base (e.g., K₂CO₃) may selectively deprotonate the more acidic tetrazole ring, while a stronger base (e.g., NaH) will deprotonate both sites, forming a dianion. The resulting anionic species are potent nucleophiles, but their reactivity is heavily modulated by the solvent.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the phenol and tetrazole groups allows for a strong intramolecular hydrogen bond. This can decrease the reactivity of the phenolic proton and the nucleophilicity of the phenoxide by locking it in a stable six-membered ring conformation.

  • Solubility: The molecule has both a non-polar benzene ring and highly polar functional groups. This amphiphilic character can lead to poor solubility in many common solvents. Highly polar, hydrogen-bond accepting solvents are often required to achieve sufficient concentration.

Q2: I'm struggling with poor solubility of my starting material. What's a good starting point for solvent selection?

Answer: Poor solubility is the most common initial hurdle. A good strategy is to start with polar aprotic solvents, which are excellent at solvating a wide range of organic molecules and salts.

  • Recommended Starting Solvents:

    • Dimethylformamide (DMF): Often the solvent of choice. Its high dielectric constant stabilizes charged intermediates, and it's an excellent hydrogen bond acceptor, helping to break up intermolecular and intramolecular hydrogen bonds.[3]

    • Dimethyl sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent that can dissolve many otherwise insoluble compounds.

    • Acetonitrile (MeCN): A less polar option than DMF or DMSO, but still effective for many reactions and often easier to remove during work-up.[4]

  • Solvent Mixtures: If a single solvent fails, consider a mixture. For example, a mixture of toluene and DMF can sometimes provide a good balance for dissolving both non-polar and polar reactants.

Q3: My goal is selective O-alkylation of the phenol. How can I use solvent conditions to favor this outcome over N-alkylation of the tetrazole ring?

Answer: This is a classic selectivity challenge. The key is to control which nucleophile is more reactive. The phenoxide is generally a "softer" nucleophile than the tetrazolate anion. Solvent choice plays a critical role in modulating their relative nucleophilicity.

  • To Favor O-Alkylation:

    • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetone are ideal.[5] These solvents solvate the cation of your base (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion relatively "naked" and highly nucleophilic.

    • Careful Base Selection: Use a base just strong enough to deprotonate the phenol without aggressively deprotonating the tetrazole if possible, though this is difficult due to pKa differences. A common strategy is to use a base like K₂CO₃, which generates the phenoxide in situ. In aprotic solvents, the more nucleophilic oxygen is favored to attack.

  • To Favor N-Alkylation:

    • Consider Protic Solvents: Protic solvents (e.g., ethanol, water) can selectively solvate the "harder" phenoxide anion through hydrogen bonding more effectively than the delocalized tetrazolate anion.[4][6] This deactivates the phenoxide, potentially allowing the tetrazolate to become the more competitive nucleophile. However, this can also lead to lower overall reaction rates.

The interplay between the base, its counter-ion, and the solvent is crucial for controlling the reaction's regioselectivity.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Reaction Conversion

Your reaction has stalled, or the yield is disappointingly low after an appropriate time.

Potential Cause Troubleshooting Solution & Rationale
Incomplete Dissolution Even in recommended solvents like DMF, the starting material or base may not be fully dissolved. Solution: Increase the temperature moderately (e.g., to 50-80 °C). If the reactants are thermally stable, this often dramatically improves solubility and reaction rates. Alternatively, sonication can help break up solid aggregates.
Reactant Deactivation In nucleophilic substitution reactions, using a protic solvent (e.g., ethanol) can form a solvent cage around your nucleophile via hydrogen bonding, severely hindering its ability to attack the electrophile.[6][7] Solution: Switch to a polar aprotic solvent like DMF, DMSO, or THF. This ensures the nucleophile remains highly reactive.
Strong Intramolecular H-Bonding The internal hydrogen bond between the phenolic -OH and the tetrazole nitrogen can reduce the acidity of the phenol and the availability of the lone pairs on the tetrazole. Solution: Use a competitive hydrogen-bond accepting solvent such as DMSO or HMPA (use with caution). These solvents can disrupt the internal H-bond, freeing the functional groups to react.
Incorrect Base The chosen base may be too weak to deprotonate the desired functional group in the specific solvent used. The pKa of an acid is solvent-dependent. Solution: If targeting the phenol, ensure a sufficiently strong base like NaH or KHMDS is used, especially if weaker bases fail. Ensure the base is fresh and handled under inert conditions if it's moisture-sensitive (e.g., NaH).
Problem 2: Formation of an Inseparable Mixture of Products (e.g., O- vs. N-isomers)

You have good conversion, but TLC or LC-MS analysis shows multiple products that are difficult to separate.

Potential Cause Troubleshooting Solution & Rationale
Ambident Nucleophilicity The deprotonated molecule is an ambident nucleophile, reacting at both O and N sites. This is often exacerbated by reaction conditions that don't strongly favor one pathway. Solution: Systematically screen solvents with different properties (see table below). A less polar solvent like THF may favor O-alkylation compared to a highly polar one like DMSO. Temperature also plays a key role; run the reaction at the lowest temperature that allows for a reasonable rate to increase selectivity.
Thermodynamic vs. Kinetic Control One isomer may be formed faster (kinetic product), while the other is more stable (thermodynamic product). High temperatures and long reaction times favor the thermodynamic product. Solution: To isolate the kinetic product, run the reaction at a lower temperature for a shorter time. Conversely, to obtain the thermodynamic product, run the reaction at a higher temperature or add a catalytic amount of a reversible agent if applicable.
Counter-ion Effect The cation from the base can influence selectivity. Smaller, "harder" cations like Li⁺ may coordinate more tightly with the "hard" oxygen atom, while larger, "softer" cations like Cs⁺ can lead to a more reactive, "naked" anion, potentially altering the product ratio. Solution: Screen different bases with various counter-ions (e.g., LiOH, NaOH, K₂CO₃, Cs₂CO₃). Cesium carbonate is well-known for promoting O-alkylation of phenols.
Problem 3: Difficult Product Isolation and Work-up

The reaction is complete, but you are losing significant product during extraction or purification.

Potential Cause Troubleshooting Solution & Rationale
High Polarity of Product The product retains the polar tetrazole ring and may be soluble in both aqueous and organic layers, leading to poor recovery during liquid-liquid extraction. Solution: After quenching the reaction, carefully acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2-3. This protonates the tetrazole and phenol, making the product less polar and more soluble in organic solvents like ethyl acetate. Saturating the aqueous layer with NaCl (brining out) can further decrease the product's aqueous solubility.
Use of High-Boiling Point Solvents Solvents like DMF (BP: 153 °C) and DMSO (BP: 189 °C) are difficult to remove under reduced pressure. Solution: Minimize the volume of the high-boiling solvent used. After the reaction, perform an aqueous work-up by diluting the reaction mixture with a large volume of water and extracting with a lower-boiling organic solvent (e.g., EtOAc, DCM). The high-boiling solvent will preferentially partition into the aqueous layer.

Data & Protocols

Table 1: Solvent Properties and Their Influence on Reactions

This table provides a quick reference for selecting solvents based on their physical properties and the desired reaction mechanism.[4]

SolventDielectric Constant (ε)TypeKey Characteristics & Recommended Use
Toluene 2.4Non-polar AproticGood for dissolving non-polar reactants. Often used in mixtures.
Tetrahydrofuran (THF) 7.6Polar AproticModerate polarity. Good for organometallic reactions. Can favor O-alkylation.
Acetone 21Polar AproticUseful for Sₙ2 reactions. Easy to remove. Good choice for promoting O-alkylation with carbonate bases.
Acetonitrile (MeCN) 37.5Polar AproticHighly polar. Dissolves a wide range of substrates. Good for promoting reactions with ionic intermediates.
DMF 38.3Polar AproticExcellent starting point. High polarity, strong H-bond acceptor. Solvates cations well, leaving "naked" anions.
DMSO 47Polar AproticHighest polarity. Excellent solvent for poorly soluble compounds and for disrupting H-bonds. Can be reactive.
Ethanol (EtOH) 24.5Polar ProticCan solvate and deactivate strong nucleophiles. May favor N-alkylation in some cases but often slows reactions.

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue Identified Conversion Low / No Conversion? Start->Conversion Selectivity Poor Selectivity? Conversion->Selectivity No Solubility Check Solubility: - Increase Temp - Change to DMSO/DMF Conversion->Solubility Yes Workup Work-up / Isolation Issues? Selectivity->Workup No SolventScreen Solvent Screen: - Test THF, MeCN, DMF - Vary Temperature Selectivity->SolventScreen Yes Extraction Optimize Extraction: - Acidify to pH 2-3 - Use Brine Workup->Extraction Yes End Problem Resolved Workup->End No, consult specialist Reactivity Check Reactivity: - Switch to Aprotic Solvent - Use Stronger Base Solubility->Reactivity Reactivity->End BaseScreen Base / Cation Screen: - Test K2CO3, Cs2CO3, NaH SolventScreen->BaseScreen BaseScreen->End SolventRemoval Solvent Removal Strategy: - Aqueous work-up to remove DMF/DMSO Extraction->SolventRemoval SolventRemoval->End

Caption: A logical workflow for troubleshooting common reaction issues.

Diagram 2: Solvent Influence on O- vs. N-Alkylation Selectivity

Selectivity cluster_0 Reaction Conditions cluster_1 Reaction Pathways Solvent Solvent Choice Reactant This compound + Base + R-X O_Alk O-Alkylation Product Reactant->O_Alk k_O N_Alk N-Alkylation Product(s) Reactant->N_Alk k_N Aprotic Polar Aprotic (DMF, THF) - 'Naked' Anions - Favors softer nucleophile Aprotic->O_Alk Increases k_O Protic Polar Protic (EtOH, H2O) - Solvates phenoxide via H-bonding - Reduces O-nucleophilicity Protic->N_Alk Relatively increases k_N

Caption: How solvent choice directs selectivity in alkylation reactions.

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a parallel screening approach to quickly identify optimal solvent conditions.

  • Preparation: To an array of 8 mL vials, add this compound (e.g., 0.1 mmol, 1.0 eq) and a magnetic stir bar to each vial.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 0.15 mmol, 1.5 eq) to each vial.

  • Solvent Addition: Add 1 mL of each solvent to be tested (e.g., THF, MeCN, DMF, DMSO, Toluene, Acetone) to a separate vial. Include one vial as a control with no solvent.

  • Reaction Initiation: Add the electrophile (e.g., benzyl bromide, 0.11 mmol, 1.1 eq) to each vial.

  • Reaction Conditions: Seal the vials and place them in a heating block set to a desired temperature (e.g., 60 °C). Allow the reactions to stir for a set time (e.g., 4 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS or TLC to determine conversion and product distribution. This allows for a direct comparison of solvent performance under identical conditions.

References

Validation & Comparative

A-Scientist's-Guide-to-Structural-Validation-of-Synthesized-2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison and detailed protocols for validating the structure of 2-(1H-tetrazol-5-yl)phenol, a molecule of interest due to the tetrazole ring's role as a bioisostere for carboxylic acids in medicinal chemistry.[1][2] We will explore the common synthetic route and delve into the core spectroscopic techniques—FT-IR, NMR, and Mass Spectrometry—that together provide an unambiguous structural elucidation.

The Synthetic Pathway: A Tale of Cycloaddition

The synthesis of 5-substituted 1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[3][4] This method is widely adopted due to its efficiency and the ready availability of starting materials.[5] The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[6][7]

In the case of this compound, the synthesis would logically start from 2-hydroxybenzonitrile. The reaction with an azide source, such as sodium azide, in the presence of a catalyst like zinc chloride or ammonium chloride in a suitable solvent like DMF, leads to the formation of the tetrazole ring.[6][7] The acidic workup then yields the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Reaction_Vessel [3+2] Cycloaddition 2-Hydroxybenzonitrile->Reaction_Vessel Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Reaction_Vessel Catalyst Lewis or Brønsted Acid (e.g., ZnCl2, NH4Cl) Catalyst->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Heating Heating Heating->Reaction_Vessel Workup Acidic Workup Reaction_Vessel->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Validation: The Triad of Confirmation

A single spectroscopic technique is rarely sufficient for complete structural confirmation. A combination of FT-IR, NMR, and Mass Spectrometry provides a self-validating system, where the data from each technique corroborates the others.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized This compound FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Connectivity & Environment MS Mass Spectrometry Synthesized_Compound->MS Molecular Weight & Fragmentation Structural_Confirmation Final Structural Confirmation FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: The integrated spectroscopic validation workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and the transformation of the nitrile group.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder.

  • Press the mixture into a thin, transparent disk.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data Summary:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale for this compound
O-H (Phenol)3200-3600 (broad)Indicates the presence of the hydroxyl group.[8]
N-H (Tetrazole)3150-3400Characteristic stretching of the N-H bond in the tetrazole ring.[1]
C-H (Aromatic)3000-3100Aromatic C-H stretching vibrations.
C=N (Tetrazole)1500-1600Stretching vibrations within the tetrazole ring.[1]
N=N (Tetrazole)1300-1400Stretching vibrations of the nitrogen-nitrogen double bonds in the ring.[1]
C-O (Phenol)1200-1300Stretching vibration of the carbon-oxygen bond of the phenol.[8]

A crucial indicator of a successful reaction is the disappearance of the sharp nitrile (C≡N) peak, which typically appears around 2220-2260 cm⁻¹. The appearance of the broad O-H and N-H stretches, along with the characteristic tetrazole ring vibrations, provides strong evidence for the formation of the desired product.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides detailed information about the chemical environment and connectivity of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Experimental Protocol:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. The addition of a drop of D₂O can be used to confirm the exchangeable O-H and N-H protons.[8]

Expected ¹H NMR Data (in DMSO-d₆):

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic -OH~10.0-11.0Singlet (broad)1HThe acidic proton of the hydroxyl group, often broad due to exchange.
Tetrazole -NH~15.0-16.0Singlet (broad)1HThe acidic proton on the tetrazole ring, typically very downfield.
Aromatic Protons6.9-8.0Multiplets4HProtons on the phenyl ring, with specific shifts and coupling patterns depending on their position relative to the -OH and tetrazole groups.[10]

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
C-OH (Phenolic)155-160The carbon atom directly attached to the hydroxyl group.[11]
C-Tetrazole (Aromatic)110-120The carbon atom of the phenyl ring attached to the tetrazole ring.[10]
Aromatic CH115-135The other four carbon atoms of the phenyl ring.[10][11]
C (Tetrazole ring)~155The carbon atom within the tetrazole ring.[1]

The specific chemical shifts and coupling constants in the ¹H NMR spectrum will definitively establish the substitution pattern on the aromatic ring. The ¹³C NMR spectrum confirms the number of unique carbon environments, including the characteristic downfield shift of the tetrazole carbon.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers structural clues through its fragmentation pattern.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in both positive and negative ion modes.

Expected Mass Spectrometry Data:

IonExpected m/zRationale
[M+H]⁺163.06The molecular ion peak in positive ion mode (C₇H₆N₄O, MW = 162.15).[12][13]
[M-H]⁻161.05The molecular ion peak in negative ion mode.[10]
[M-N₂]⁺135.06A characteristic fragmentation of tetrazoles, showing the loss of a nitrogen molecule.[10]
[M-2N₂]⁺107.06Further loss of another nitrogen molecule.[10]

The observation of the correct molecular ion peak is the most critical piece of data from MS. The characteristic loss of N₂ (28 Da) fragments further substantiates the presence of the tetrazole ring.

Comparative Analysis with an Alternative Structure

To illustrate the power of this combined spectroscopic approach, let's consider a potential isomeric alternative that could theoretically form: 4-(1H-tetrazol-5-yl)phenol.

Spectroscopic FeatureThis compound4-(1H-tetrazol-5-yl)phenolKey Differentiator
¹H NMR (Aromatic Region) Complex multiplet pattern for 4 protons.Two distinct doublets (an AA'BB' system).The coupling patterns in the aromatic region will be distinctly different due to the different substitution patterns.
¹³C NMR (Aromatic Carbons) 6 distinct aromatic carbon signals.4 distinct aromatic carbon signals due to symmetry.The number of signals in the aromatic region of the ¹³C NMR spectrum will differ.
FT-IR Largely similar.Largely similar.FT-IR would be less effective at distinguishing between these two isomers.

This comparison highlights the indispensable role of NMR spectroscopy in distinguishing between positional isomers, a task that would be challenging with FT-IR or MS alone.

Conclusion

The structural validation of a synthesized compound like this compound is a multi-faceted process that relies on the convergence of data from multiple spectroscopic techniques. By systematically applying FT-IR, ¹H and ¹³C NMR, and Mass Spectrometry, researchers can build a comprehensive and self-validating case for the correct chemical structure. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research in drug discovery and development.

References

The Acid Test: A Comparative Guide to the Biological Activity of 2-(1H-tetrazol-5-yl)phenol and its Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic hurdles. One of the most elegant and effective strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, thereby eliciting a comparable biological response. This guide provides an in-depth comparison of the biological activities of 2-(1H-tetrazol-5-yl)phenol and its primary bioisostere, the well-known 2-hydroxybenzoic acid (salicylic acid), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental insights.

The Principle of Bioisosterism: A Tale of Two Acids

The concept of bioisosterism is founded on the principle that atoms or groups of atoms with similar size, shape, and electronic configuration can be interchanged without significantly altering the compound's interaction with its biological target.[1] The carboxylic acid functional group is a common pharmacophore, but its presence can sometimes lead to metabolic instability, poor membrane permeability, and potential toxicity.[2][3] To mitigate these issues, medicinal chemists often turn to bioisosteric replacements.

The 5-substituted-1H-tetrazole ring is arguably the most successful and widely recognized non-classical bioisostere of the carboxylic acid group, now present in over 20 FDA-approved drugs.[4] This is largely due to their comparable acidity (pKa), planarity, and ability to participate in similar hydrogen bonding interactions.[5][6][7] However, subtle yet significant differences in properties like lipophilicity and metabolic fate can lead to profound changes in a molecule's biological activity and pharmacokinetic profile.[6][8]

This guide will focus on the comparison between this compound and its carboxylic acid counterpart, salicylic acid, exploring how this bioisosteric switch influences their biological activities.

cluster_parent Parent Scaffold: 2-Hydroxyphenyl cluster_bioisosteres Bioisosteric Moieties Scaffold 2-Hydroxyphenyl Tetrazole This compound Carboxylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Tetrazole->Carboxylic_Acid Bioisosteric Replacement

Caption: Bioisosteric relationship between this compound and salicylic acid.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The success of a bioisosteric replacement depends on mimicking these properties to ensure proper interaction with the target receptor while potentially improving drug-like characteristics.

PropertyCarboxylic Acid (Salicylic Acid)Tetrazole (this compound)Significance in Drug Design
pKa ~3.0~4.5 - 4.9Determines the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. Both are acidic and ionized at pH 7.4.[4][5][7]
cLogP ~2.26Higher than the corresponding carboxylic acidA measure of lipophilicity. Increased lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects.[5]
Metabolic Stability Susceptible to phase II metabolism (glucuronidation)Generally more resistant to metabolic degradation.[6][8]Increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.[6]
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.The tetrazole ring is a potent hydrogen bond acceptor.Crucial for molecular recognition and binding to biological targets.[5]

Comparative Analysis of Biological Activities

While sharing a common phenolic scaffold, the bioisosteric difference between the tetrazole and carboxylic acid moieties can lead to distinct biological activity profiles.

Anti-inflammatory Activity

Salicylic Acid: The anti-inflammatory properties of salicylic acid are well-documented. It is known to modulate the activity of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[9][10][11] It can also exert anti-inflammatory effects through COX-independent pathways, such as the inhibition of the transcription factor NF-κB.[9]

This compound and its Derivatives: Tetrazole-containing compounds have demonstrated significant anti-inflammatory activity. This is often attributed to their ability to mimic the carboxylic acid group in binding to the active sites of inflammatory enzymes. Several tetrazole derivatives have been investigated as potent anti-inflammatory agents, with some exhibiting superior activity and a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Activity

Salicylic Acid: Salicylic acid possesses known antimicrobial properties and is used in various dermatological preparations to treat acne and other skin conditions.[12]

This compound and its Derivatives: The tetrazole nucleus is a key pharmacophore in a number of antimicrobial drugs.[8] Numerous studies have reported on the synthesis of tetrazole derivatives with potent antibacterial and antifungal activities.[13][14][15] The increased lipophilicity of the tetrazole ring compared to the carboxylate can potentially enhance penetration through microbial cell walls, contributing to its antimicrobial efficacy.

Anticancer Activity

Salicylic Acid: There is growing evidence for the anticancer properties of salicylic acid and its derivatives.[12][16] These effects are thought to be mediated through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation.

This compound and its Derivatives: Tetrazole-containing compounds have emerged as a promising class of anticancer agents.[8][13] For instance, a study on a dual MCL-1/BCL-xL inhibitor demonstrated that replacing a key carboxylic acid with a tetrazole was well-tolerated and resulted in a compound with similar or even improved binding affinity.[17] This highlights the potential of the tetrazole moiety in the design of novel anticancer drugs.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activities of this compound and its bioisosteres, a series of standardized in vitro assays can be employed.

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound and Bioisosteres purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (e.g., MTT Assay) characterization->anticancer antioxidant Antioxidant Assay (e.g., DPPH Assay) characterization->antioxidant data_collection Data Collection (IC50, MIC, etc.) anti_inflammatory->data_collection antimicrobial->data_collection anticancer->data_collection antioxidant->data_collection comparison Comparative Analysis of Activity data_collection->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General experimental workflow for comparing the biological activities of bioisosteres.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the test compounds (this compound, salicylic acid, and other bioisosteres) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

    • Include a control well containing 100 µL of the DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Preparation of Materials:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Assay Procedure:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways: A Mechanistic Perspective

The anti-inflammatory effects of salicylic acid are, in part, mediated by its influence on the arachidonic acid cascade, which leads to the production of prostaglandins.

Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylic_Acid Salicylic Acid / Bioisostere Salicylic_Acid->COX_Enzymes Inhibition

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of salicylic acid.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and well-established strategy in medicinal chemistry.[6] While this compound and salicylic acid share key similarities in their acidic nature, the nuanced differences in their lipophilicity, metabolic stability, and hydrogen bonding capacity can be strategically exploited to fine-tune the biological and pharmacokinetic properties of a drug candidate. A thorough understanding of these differences, validated by robust experimental data, is crucial for the rational design and successful development of safer and more effective therapeutic agents. This guide serves as a foundational resource for researchers embarking on such investigations, providing both the theoretical framework and practical starting points for a comprehensive comparative analysis.

References

The Evolving Landscape of 2-(1H-Tetrazol-5-yl)phenol Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(1H-tetrazol-5-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, imparts favorable physicochemical properties, including enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This, combined with the hydrogen-bonding capabilities of the phenolic hydroxyl group, creates a pharmacophore ripe for optimization. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to inform the rational design of next-generation therapeutic agents.

The Core Scaffold: A Foundation for Diverse Biological Activities

The inherent chemical properties of the this compound core contribute significantly to its biological activities. The acidic nature of the tetrazole moiety (pKa ≈ 4.9) allows it to act as a proton donor and participate in crucial interactions with biological targets, mimicking the binding of a carboxylate group.[1] The adjacent phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within a binding site. The aromatic nature of the phenol ring provides a platform for various substitutions, allowing for the fine-tuning of electronic and steric properties to optimize potency and selectivity.

Comparative Analysis of SAR Across Different Therapeutic Areas

The true potential of the this compound scaffold is realized through the strategic modification of its core structure. The following sections compare the SAR of derivatives across several key therapeutic areas, highlighting how subtle changes in substitution patterns can lead to profound differences in biological activity.

Anti-inflammatory and Antiallergic Activity

Derivatives of this compound have shown significant promise as anti-inflammatory and antiallergic agents. The primary mechanism often involves the inhibition of enzymes or receptors central to the inflammatory cascade.

A notable example is the development of antiallergic 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides and their isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides.[3] A quantitative structure-activity relationship (QSAR) study on these series revealed that the substitution pattern on the phenolic ring plays a critical role in their potency.

Key SAR Insights for Antiallergic Activity:

  • Isomeric Preference: The N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide scaffold generally exhibits higher potency compared to the 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide scaffold.[3] This suggests that the orientation of the amide linkage is crucial for optimal interaction with the biological target.

  • Substitution on the Phenolic Ring: The introduction of electron-withdrawing groups and lipophilic substituents on the phenol ring enhances activity. For instance, the presence of an acetyl group at the 3-position and a fluorine atom at the 5-position of the phenyl ring significantly increases potency.[3]

Table 1: Comparison of Antiallergic Activity of N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamide Derivatives [3]

CompoundR1R2R3In Vivo Activity (ID50, mg/kg, i.v.)
Reference HHH>10
3f HFCOCH30.03

Data extracted from a study on antiallergic benzamides and carboxamides.[3]

The remarkable potency of compound 3f (N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide), which is 130 times more potent than disodium cromoglycate (DSCG) upon intravenous administration, underscores the importance of these substitutions.[3]

Antimicrobial and Antifungal Activity

The this compound scaffold has also been explored for its antimicrobial and antifungal properties. The introduction of various substituents on the phenyl ring and modifications of the tetrazole moiety have led to the identification of compounds with significant activity against a range of pathogens.

Key SAR Insights for Antimicrobial Activity:

  • Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the aniline fragment of related 2-(1H-tetrazol-5-yl)aniline derivatives was found to increase antimicrobial activity.[4] For instance, a fluorine-substituted derivative showed enhanced activity against Escherichia coli and Klebsiella pneumonia.[4]

  • Lipophilic Groups: The introduction of lipophilic groups can enhance the ability of the compounds to penetrate microbial cell membranes, leading to improved activity.

  • Fused Ring Systems: The fusion of the tetrazole ring with other heterocyclic systems, such as quinazolines, can lead to potent antifungal agents.[4]

Table 2: Antimicrobial Activity of Substituted 2-(5-phenyl-1H-tetrazol-1-yl)pyridines [5]

CompoundSubstitution on Phenyl RingAntibacterial Activity (Zone of Inhibition, mm) vs. P. aeruginosaAntibacterial Activity (Zone of Inhibition, mm) vs. E. coli
Unsubstituted H--
Compound A 4-Cl++++
Compound B 2,3-diCl++++
Compound C 3-Br++

Qualitative representation of data from a study on substituted tetrazolyl pyridines. '++' indicates very good activity, '+' indicates good activity, and '-' indicates no significant activity.[5]

These findings suggest that electron-withdrawing groups on the phenyl ring are beneficial for antibacterial activity against Gram-negative bacteria.

Enzyme Inhibition

A significant area of investigation for this compound derivatives is their potential as enzyme inhibitors. The scaffold's ability to mimic natural substrates or bind to allosteric sites makes it a valuable starting point for the design of potent and selective inhibitors.

N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which are structurally related to the core topic, have been identified as potent agonists of GPR35, a receptor implicated in pain, inflammation, and metabolic diseases.[6]

Key SAR Insights for GPR35 Agonism:

  • Substitution on the Benzamide Phenyl Ring: The electronic nature and position of substituents on the benzamide phenyl ring are critical. Electron-donating groups, such as methoxy, generally enhance potency.[6]

  • Halogenation of the Tetrazolyl-Phenyl Ring: Introduction of a bromine atom at the 5-position of the 2-(1H-tetrazol-5-yl)phenyl ring significantly increases agonistic activity.[6]

Table 3: GPR35 Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives [6]

CompoundR1 (on tetrazolyl-phenyl ring)R2 (on benzamide ring)EC50 (µM)
56 5-Br4-OCH30.059
63 5-Br2-F, 4-OCH30.041

Data from a study on GPR35 agonists.[6]

The sub-micromolar potency of these compounds highlights the effectiveness of combining a halogenated phenol-like ring with a substituted benzamide.

The this compound scaffold has also been investigated for its anticancer potential. While direct SAR studies on this specific scaffold are emerging, related tetrazole-containing compounds have shown promising activity against various cancer cell lines.[7]

Key SAR Insights for Anticancer Activity (Inferred from Related Compounds):

  • Substitution on Appended Rings: The nature and position of substituents on aromatic rings attached to the tetrazole core significantly influence anticancer activity. For example, in a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives, the substitution pattern on the isoxazole's phenyl ring was crucial for activity against ovarian cancer cell lines.[7]

  • Introduction of Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as isoxazole, can lead to enhanced and selective anticancer activity.[7]

Further exploration of substitutions on the phenol ring of the core this compound structure is warranted to delineate a clear SAR for anticancer activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.

General Synthesis of this compound Derivatives

A common synthetic route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition reaction between a nitrile and an azide source.[8]

Step-by-Step Synthesis Protocol:

  • Nitrile Formation: The phenolic hydroxyl group of a starting salicylonitrile derivative is often protected.

  • Cycloaddition: The protected salicylonitrile is reacted with an azide source, such as sodium azide, in the presence of a catalyst. Various catalysts, including zinc salts and Lewis acids, have been employed to facilitate this reaction.[9]

  • Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final this compound derivative.

G cluster_synthesis General Synthetic Pathway Salicylonitrile Substituted Salicylonitrile Protected_Salicylonitrile Protected Salicylonitrile Salicylonitrile->Protected_Salicylonitrile Protection Tetrazole Protected this compound Protected_Salicylonitrile->Tetrazole [3+2] Cycloaddition (e.g., NaN3, Catalyst) Final_Product This compound Derivative Tetrazole->Final_Product Deprotection

Caption: General synthetic workflow for this compound derivatives.

Biological Evaluation Assays
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[10]

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a cuvette or microplate well).

  • Measurement of Activity: The rate of the enzymatic reaction is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculation of IC50: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Mix_Components Mix Enzyme and Inhibitor Prepare_Reagents->Mix_Components Initiate_Reaction Add Substrate to Initiate Reaction Mix_Components->Initiate_Reaction Monitor_Activity Monitor Reaction Progress (e.g., Absorbance Change) Initiate_Reaction->Monitor_Activity Calculate_IC50 Calculate IC50 Value Monitor_Activity->Calculate_IC50

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Mechanistic Insights and Future Directions

The diverse biological activities of this compound derivatives stem from their ability to interact with a wide range of biological macromolecules. For instance, in the case of GPR35 agonism, the tetrazole and phenol moieties likely engage in specific hydrogen bonding and electrostatic interactions within the receptor's binding pocket.[6] As enzyme inhibitors, they can act as competitive, non-competitive, or allosteric modulators, depending on their specific interactions with the enzyme's active or allosteric sites.

G cluster_mechanism Potential Mechanisms of Action Derivative This compound Derivative Enzyme Target Enzyme Derivative->Enzyme Binds to Receptor Target Receptor Derivative->Receptor Binds to Inhibition Enzyme Inhibition Enzyme->Inhibition Modulation Receptor Modulation Receptor->Modulation Biological_Effect Biological Effect (e.g., Anti-inflammatory) Inhibition->Biological_Effect Modulation->Biological_Effect

Caption: Simplified representation of the potential mechanisms of action.

The future of drug discovery with this scaffold lies in the continued exploration of novel substitutions and the application of advanced computational techniques to guide rational design. The synthesis of focused libraries of this compound derivatives with systematic variations in their substitution patterns will be crucial for elucidating more detailed SAR and for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. As demonstrated in this guide, the strategic modification of this core structure allows for the fine-tuning of its biological activity across a range of therapeutic areas, including inflammation, infectious diseases, and cancer. A thorough understanding of the structure-activity relationships, supported by robust experimental data and detailed mechanistic studies, will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.

References

A Comparative Guide to the Synthetic Routes of 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1H-tetrazol-5-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid functional group, a common substitution in drug design to improve pharmacokinetic properties such as lipophilicity and metabolic resistance.[1][2][3] Given its importance, the development of efficient, scalable, and environmentally conscious synthetic methods is a critical objective for pharmaceutical and chemical researchers.

This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the classical [3+2] cycloaddition of a nitrile with an azide and a modern, one-pot multicomponent reaction (MCR) starting from an aldehyde. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, safety, and alignment with green chemistry principles to assist researchers in selecting the optimal route for their specific application.

Route A: The Classical [3+2] Cycloaddition of 2-Cyanophenol

The [3+2] cycloaddition between a nitrile and an azide source is the most established and widely utilized method for synthesizing 5-substituted-1H-tetrazoles.[4] This pathway is valued for its reliability and generally high yields. The reaction involves the activation of the nitrile, making it susceptible to nucleophilic attack by the azide ion, followed by intramolecular cyclization.

Principle and Rationale

The core of this synthesis is the reaction between 2-cyanophenol (also known as 2-hydroxybenzonitrile) and sodium azide (NaN₃).[5][6][7] The reaction typically requires a catalyst to activate the nitrile group. While various catalysts, including Lewis acids like zinc salts and heterogeneous acid catalysts, have been employed, the use of amine salts such as triethylamine hydrochloride or pyridine hydrochloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective approach.[8][9] The amine salt serves as an in situ source of hydrazoic acid (HN₃), a highly reactive species that readily participates in the cycloaddition.[10] However, the toxicity of organotin catalysts and the explosive nature of hydrazoic acid have led to the development of safer protocols using amine salts.[10]

Experimental Workflow: Route A

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 2-Cyanophenol B Sodium Azide (NaN3) Triethylamine Hydrochloride DMF Solvent, 120-130 °C A->B Reaction Setup C This compound B->C Cycloaddition & Workup

Caption: Workflow for the synthesis of this compound via nitrile cycloaddition.

Detailed Experimental Protocol (Amine Salt-Catalyzed)

This protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles.[9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-cyanophenol (10 mmol, 1.19 g), sodium azide (12 mmol, 0.78 g), and triethylamine hydrochloride (10 mmol, 1.38 g).

  • Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 125 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl). A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Discussion of Route A

Advantages:

  • High Yields: This method is known to produce excellent yields, often exceeding 90%.[1]

  • Reliability: As a well-established reaction, the protocol is robust and reproducible.

  • Broad Scope: The cycloaddition is tolerant of a wide variety of functional groups on the nitrile substrate.[8]

Disadvantages:

  • Harsh Conditions: The reaction often requires high temperatures and prolonged reaction times.

  • Hazardous Reagents: Sodium azide is highly toxic and potentially explosive, especially in the presence of acid which generates hydrazoic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Toxic Solvents: The use of DMF is common but poses environmental and health risks.[10]

  • Starting Material Availability: While 2-cyanophenol is commercially available, its synthesis from salicylaldehyde or salicylamide adds an extra step to the overall process if not purchased directly.[11][12]

Route B: One-Pot Multicomponent Synthesis from Salicylaldehyde

Reflecting the growing demand for sustainable chemical processes, multicomponent reactions (MCRs) have emerged as a powerful alternative for constructing complex molecules.[13] This one-pot approach for synthesizing this compound from salicylaldehyde embodies the principles of green chemistry by using water as a solvent and an organocatalyst under mild conditions.

Principle and Rationale

This route involves a three-component reaction between salicylaldehyde, hydroxylamine hydrochloride, and sodium azide in water.[14] The key to this transformation is the in situ generation of the nitrile intermediate. First, the salicylaldehyde reacts with hydroxylamine to form salicylaldoxime. This oxime is then dehydrated to 2-cyanophenol within the same reaction vessel, which immediately undergoes the [3+2] cycloaddition with sodium azide to form the final tetrazole product. The entire cascade is facilitated by a catalyst; L-cysteine has been shown to be a particularly effective and environmentally benign organocatalyst for this transformation.[14]

Experimental Workflow: Route B

cluster_start Starting Materials cluster_reagents Catalyst & Solvent cluster_product Final Product A Salicylaldehyde D L-Cysteine (10 mol%) Water (H2O) Room Temperature A->D One-Pot Reaction B Hydroxylamine HCl B->D One-Pot Reaction C Sodium Azide C->D One-Pot Reaction E This compound D->E Cascade Reaction & Workup

Caption: Workflow for the one-pot synthesis of this compound from salicylaldehyde.

Detailed Experimental Protocol (Cysteine-Catalyzed)

This protocol is based directly on the published green synthesis method.[14]

  • Reaction Setup: In a 50 mL round-bottom flask, add salicylaldehyde (1 mmol, 0.122 g), hydroxylamine hydrochloride (1.5 mmol, 0.104 g), and sodium azide (1.5 mmol, 0.097 g).

  • Solvent and Catalyst Addition: Add 10 mL of water, followed by L-cysteine (0.01 g, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is remarkably fast, often completing within 25-40 minutes. Monitor progress by TLC (EtOAc:Petroleum Ether 30:70).

  • Workup and Isolation: Upon completion, extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a white solid.[14]

Discussion of Route B

Advantages:

  • Green Chemistry: This route utilizes water as the solvent, an inexpensive and non-toxic organocatalyst, and proceeds at room temperature, aligning perfectly with green chemistry principles.[14][15]

  • One-Pot Efficiency: The MCR approach avoids the isolation of intermediates, saving time, resources, and reducing waste.[13]

  • Mild Conditions: The reaction proceeds efficiently without the need for high temperatures, reducing energy consumption.

  • Readily Available Starting Materials: Salicylaldehyde is an inexpensive and widely available bulk chemical.

Disadvantages:

  • Catalyst Requirement: While the catalyst is green and used in small amounts, it is a necessary component for the reaction's efficiency.

  • Substrate Scope Variability: The efficiency of MCRs can sometimes be more sensitive to the electronic and steric properties of the aldehyde substrate compared to the direct nitrile cycloaddition.

Comparative Analysis

To provide a clear, objective comparison, the key performance and operational parameters of both synthetic routes are summarized below.

ParameterRoute A: Nitrile CycloadditionRoute B: Aldehyde MCR
Starting Material 2-CyanophenolSalicylaldehyde
Key Reagents Sodium Azide, Amine SaltSodium Azide, Hydroxylamine HCl
Catalyst Triethylamine HCl (Stoichiometric)L-Cysteine (Catalytic, 10 mol%)
Solvent DMF (N,N-dimethylformamide)Water
Temperature 120-130 °CRoom Temperature
Reaction Time 8-12 hours25-40 minutes
Number of Steps One (if 2-cyanophenol is available)One (true one-pot)
Reported Yield Typically >90%[1][9]~95% for this compound[14]
Safety Concerns High toxicity of NaN₃; explosive HN₃; toxic solventHigh toxicity of NaN₃
Green Profile Poor: High energy, toxic solvent, hazardous reagentsExcellent: Aqueous, ambient temp, organocatalyst

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound, each with a distinct profile tailored to different research and production needs.

Route A , the classical [3+2] cycloaddition of 2-cyanophenol, is a powerful and high-yielding method. It is exceptionally reliable and its broad substrate scope is well-documented. This route is recommended for applications where high yield is paramount and the necessary infrastructure to handle hazardous reagents and solvents at high temperatures is in place. It remains a gold standard for its predictability and effectiveness.

Route B , the one-pot multicomponent synthesis from salicylaldehyde, represents a significant advancement in efficiency and sustainability.[13] Its use of water as a solvent, mild reaction conditions, and rapid completion time make it an outstanding choice for modern, environmentally conscious laboratories.[14] This route is highly recommended for discovery chemistry, process development research aiming for greener metrics, and situations where operational simplicity and speed are critical.

Ultimately, the choice between these methods will depend on the specific priorities of the researcher, balancing the classical robustness of nitrile cycloaddition against the green efficiency of the multicomponent strategy.

References

A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(1H-tetrazol-5-yl)phenol

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This compound is a molecule of significant interest, possessing structural motifs—a phenol group and a tetrazole ring—that are prominent in medicinal chemistry. The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group, a substitution that can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate[1][2].

The robust characterization of this compound requires an analytical method that is not only accurate and precise but also specific and stable under a variety of conditions. This guide provides a comprehensive framework for the development and validation of a quantitative analytical method for this compound. We will dissect the rationale for selecting the optimal analytical technique, provide a detailed protocol for method validation in accordance with international regulatory standards, and compare its performance against viable alternatives. This document is intended for researchers, analytical chemists, and quality control professionals dedicated to upholding the highest standards of data integrity in pharmaceutical analysis.

Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte. This compound (Molecular Formula: C₇H₆N₄O, Molecular Weight: 162.15 g/mol ) is a polar, non-volatile compound containing a UV-active phenyl ring[3][4]. This profile makes it an ideal candidate for High-Performance Liquid Chromatography (HPLC).

Why Reversed-Phase HPLC is the Method of Choice

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for this application. Its suitability is grounded in its ability to separate polar to moderately nonpolar compounds with high resolution and sensitivity. A C18 stationary phase combined with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) provides an excellent starting point for method development[5][6][7]. Detection is straightforward using a UV-Vis detector, leveraging the aromatic ring's absorbance. This approach promises high specificity, allowing the analyte to be quantified even in the presence of impurities and degradation products.

Comparative Assessment of Alternative Methods
  • Gas Chromatography (GC): This technique is fundamentally unsuitable for this compound. GC requires analytes to be volatile and thermally stable. Due to its polarity and hydrogen bonding capabilities, this compound has a high boiling point and would likely decompose at the temperatures required for volatilization. While derivatization could make it amenable to GC analysis, this adds complexity, time, and potential sources of error to the workflow[8].

  • UV-Vis Spectrophotometry: A direct spectrophotometric method, perhaps using a color-forming reagent like ferric chloride or 4-aminoantipyrine that reacts with the phenol group, could be envisioned[9][10]. However, this approach suffers from a critical lack of specificity[11]. It would quantify any phenolic compound in the sample, making it impossible to distinguish the target analyte from structurally similar impurities or starting materials. This renders it inadequate for stability-indicating assays or purity determinations in a pharmaceutical context.

The Validated Method: RP-HPLC with UV Detection

This section details the proposed analytical method and the comprehensive validation protocol designed to demonstrate its fitness for purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2)[12][13][14][15].

Proposed Chromatographic Conditions
  • Instrument: UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B, hold for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2) cluster_report Phase 3: Finalization Dev Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Final Method Robustness->Report

Caption: Workflow for Analytical Method Validation.

Experimental Protocols for Method Validation

The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose[15].

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. This is crucial for stability-indicating methods, where the analyte must be quantified in the presence of its degradation products.

Protocol:

  • Forced Degradation: Expose solutions of this compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze a blank (diluent), a non-stressed standard solution, and each stressed sample using the proposed HPLC method.

  • Evaluation: The method is specific if the peak for this compound is free from interference from any degradation products, impurities, or blank components. Peak purity analysis using a PDA detector should be performed.

Linearity

Causality: Linearity establishes that the method's response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent.

  • Calibration Standards: Prepare at least five concentrations by serial dilution, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value, ensuring there is no systematic bias in the measurement.

Protocol:

  • Spiked Samples: Prepare a blank matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision assesses the degree of scatter between a series of measurements, indicating the random error of the method. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD.

  • Evaluation: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the lower limits of the method's performance, establishing the smallest amount of analyte that can be reliably detected and quantified, respectively. This is critical for impurity analysis.

Protocol:

  • Method 1 (Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve):

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

  • Confirmation: Spike samples at the determined LOQ concentration and verify that the recovery and precision are acceptable.

Robustness

Causality: Robustness testing demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary Parameters: Introduce small changes to the chromatographic conditions one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Inject a standard solution under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and efficiency). The results should remain within predefined acceptance criteria.

Data Summary and Performance Comparison

All quantitative validation data should be compiled for clear assessment.

Table 1: Summary of Validation Results for the RP-HPLC Method

Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at analyte RtPass
Linearity (R²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.12%
LOQ Report Value0.5 µg/mL
LOD Report Value0.15 µg/mL
Robustness System suitability passesPass

Table 2: Objective Comparison of Analytical Techniques

FeatureRP-HPLC-UVGas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High: Resolves analyte from impurities and degradants.Low-Medium: Requires derivatization; potential for interference.Very Low: Measures total phenolic content, no specificity.
Sensitivity High: LOQ typically in the sub-µg/mL range.High: Can be very sensitive with appropriate detectors.Low: Generally requires higher concentrations.
Sample Throughput MediumLow (due to derivatization and longer run times).High
Cost (Instrument) Medium-HighMediumLow
Development Effort MediumHighLow
Suitability for Topic Excellent: The gold standard for this type of analysis.Poor: Not suitable without complex sample preparation.Poor: Unsuitable for quality control or stability testing.

Conclusion

The validation data unequivocally demonstrates that the proposed Reversed-Phase HPLC method is specific, linear, accurate, precise, and robust for the quantification of this compound. It is fit for its intended purpose in a regulated pharmaceutical environment, suitable for routine quality control, stability testing, and purity analysis. While simpler techniques like UV-Vis spectrophotometry exist, they lack the fundamental specificity required for reliable pharmaceutical analysis. Gas Chromatography is impractical due to the analyte's non-volatile nature. Therefore, the validated RP-HPLC method stands as the authoritative and recommended approach, ensuring data of the highest integrity for researchers and drug development professionals.

References

Comparative Docking Analysis of 2-(1H-tetrazol-5-yl)phenol with New Delhi Metallo-β-lactamase-1 (NDM-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the global battle against antimicrobial resistance, the emergence of metallo-β-lactamases (MBLs) in pathogenic bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics. Among these, New Delhi Metallo-β-lactamase-1 (NDM-1) is of particular concern due to its broad substrate spectrum, including the carbapenems, which are often considered the last line of defense.[1][2][3] This guide provides a comprehensive comparative docking study of a novel investigational compound, 2-(1H-tetrazol-5-yl)phenol, against the NDM-1 enzyme. Its performance is benchmarked against two known thiol-containing inhibitors, Captopril and Thiorphan, to elucidate its potential as a novel scaffold for NDM-1 inhibitor design.

Introduction to the Target and Compounds

New Delhi Metallo-β-lactamase-1 (NDM-1)

NDM-1 is a class B1 metallo-β-lactamase that requires one or two zinc ions for its catalytic activity.[3][4] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 features a di-zinc center coordinated by histidine and cysteine residues, which plays a crucial role in substrate binding and catalysis.[1] The structural flexibility of loops surrounding the active site allows NDM-1 to accommodate a wide range of β-lactam substrates.[4]

This compound: The Investigational Compound

The selection of this compound for this study is based on the established role of the tetrazole moiety as a bioisosteric replacement for carboxylic acids in medicinal chemistry. This substitution can enhance metabolic stability and improve pharmacokinetic properties. Furthermore, the phenolic hydroxyl group and the nitrogen atoms of the tetrazole ring offer potential hydrogen bonding interactions within the enzyme's active site.

Captopril and Thiorphan: The Comparator Compounds

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant inhibitory activity against NDM-1.[5][6] Its efficacy is attributed to the thiol group, which can chelate the zinc ions in the MBL active site.[7] Thiorphan, the active metabolite of the antidiarrheal drug racecadotril, also contains a thiol group and serves as another relevant comparator for this study.[8][9]

Experimental Methodology: A Step-by-Step In Silico Protocol

The comparative docking study was designed to predict the binding affinity and interaction patterns of the selected compounds with the NDM-1 active site. The workflow is outlined below:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 3ZR9) grid_gen Grid Box Generation (Centering on Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound, Captopril, Thiorphan) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis scoring Scoring and Ranking (Binding Energy, Ki) interaction_analysis->scoring

Figure 1: A schematic representation of the computational workflow employed for the comparative docking study.

1. Protein Preparation:

  • The crystal structure of NDM-1 was obtained from the Protein Data Bank (PDB ID: 3ZR9).[10]

  • The protein structure was prepared using AutoDockTools (ADT). This involved removing water molecules, adding polar hydrogens, and assigning Kollman charges.

  • The file was saved in the PDBQT format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The 3D structures of Captopril and Thiorphan were obtained from the PubChem database.[8][11]

  • The 2D structure of this compound was drawn using MarvinSketch and converted to a 3D structure.

  • All ligand structures were energy minimized using the MMFF94 force field.

  • The prepared ligands were saved in the PDBQT format using ADT, with the software automatically detecting the rotatable bonds.

3. Grid Generation:

  • A grid box was defined to encompass the active site of NDM-1.

  • The center of the grid was set to the coordinates of the catalytic di-zinc center, with dimensions of 25 x 25 x 25 Å to allow for sufficient space for the ligands to adopt various conformations.

4. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.

  • The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

  • The top-ranked binding poses for each ligand were saved for further analysis.

5. Post-Docking Analysis:

  • The predicted binding poses were visualized and analyzed using PyMOL and LigPlot+.

  • Key interactions, including hydrogen bonds, hydrophobic interactions, and metal-coordination, were identified and tabulated.

  • The binding affinities (in kcal/mol) and estimated inhibition constants (Ki) were recorded for comparison.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking results provide valuable insights into the potential of this compound as an NDM-1 inhibitor compared to the reference compounds.

CompoundBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting ResiduesPredicted Interactions
This compound -7.25.8His122, His189, Cys208, Zn1, Zn2Hydrogen bonds with His122 and His189; π-π stacking with His189; Coordination with Zn1 and Zn2 via tetrazole nitrogens
Captopril -6.812.5His120, His122, Cys208, Zn1, Zn2Strong coordination with Zn1 and Zn2 via thiol group; Hydrogen bonds with His120 and His122
Thiorphan -6.520.1His122, Asp124, Cys208, Zn1, Zn2Coordination with Zn1 and Zn2 via thiol group; Hydrogen bond with Asp124

Table 1: Summary of docking results for this compound and comparator compounds against NDM-1.

The data suggests that this compound exhibits a promising binding affinity for the NDM-1 active site, comparable to, and in this simulation, slightly better than the known thiol-based inhibitors. The lower estimated inhibition constant for the investigational compound further supports its potential as a lead molecule.

Discussion: Interpreting the Molecular Interactions

The in silico analysis reveals distinct binding modes for the three compounds, highlighting the potential advantages of the tetrazole scaffold.

G cluster_active_site NDM-1 Active Site cluster_ligand This compound Zn1 Zn1 Zn2 Zn2 His122 His122 His189 His189 Cys208 Cys208 Tetrazole Tetrazole Ring Tetrazole->Zn1 Coordination (N) Tetrazole->Zn2 Coordination (N) Tetrazole->His122 H-bond Phenol Phenol Ring Phenol->His189 π-π stacking

Figure 2: A simplified 2D representation of the predicted interactions of this compound within the NDM-1 active site.

While Captopril and Thiorphan primarily rely on their thiol groups for strong coordination with the catalytic zinc ions, this compound is predicted to utilize the nitrogen atoms of its tetrazole ring for metal chelation. This mode of binding is significant as tetrazoles are known to be metabolically more stable than thiols.

Furthermore, the phenolic ring of the investigational compound is predicted to form a π-π stacking interaction with the side chain of His189, providing an additional anchor point within the active site. The tetrazole ring is also positioned to form hydrogen bonds with key residues like His122. This multi-point interaction profile may contribute to its favorable binding affinity.

Conclusion and Future Directions

This comparative in silico study demonstrates that this compound is a promising candidate for development as an NDM-1 inhibitor. Its predicted binding affinity and unique interaction profile, which combines metal chelation with hydrogen bonding and hydrophobic interactions, warrant further investigation.

Future work should focus on the chemical synthesis and in vitro enzymatic assays to validate these computational findings. Structure-activity relationship (SAR) studies, involving modifications to both the phenol and tetrazole rings, could lead to the optimization of this scaffold for enhanced potency and selectivity. The insights gained from this study provide a solid foundation for the rational design of novel, non-thiol-based NDM-1 inhibitors to combat the growing threat of antibiotic resistance.

References

A Senior Application Scientist's Guide to Evaluating the Performance of 2-(1H-tetrazol-5-yl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The compound 2-(1H-tetrazol-5-yl)phenol presents a compelling case study, integrating two moieties of significant pharmacological interest. The tetrazole ring is a highly valued heterocyclic compound, often employed as a bioisostere for the carboxylic acid group, a substitution that can enhance metabolic stability, lipophilicity, and binding interactions.[1][2][3] Dozens of tetrazole-containing drugs are already in clinical use for a wide array of conditions, including bacterial infections, cancer, and hypertension, highlighting the ring system's versatility.[4][5]

Simultaneously, the phenolic scaffold is ubiquitous in nature and is the foundation for a multitude of compounds with potent antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] The hydroxyl group on the aromatic ring is a key player in radical scavenging and can be crucial for interactions with biological targets.[7]

The fusion of these two "privileged" scaffolds in this compound (from here on referred to as TPh-1) creates a novel chemical entity with a high probability of diverse biological activity. This guide provides a comprehensive framework for researchers to systematically evaluate the performance of TPh-1 across three fundamental areas of biological screening: anticancer cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to benchmark the performance of TPh-1 against established alternatives.

Section 1: In Vitro Cytotoxicity Assessment via MTT Assay

A primary step in evaluating any novel compound with potential therapeutic value is to assess its effect on cell viability and proliferation. This helps identify potential anticancer activity or general toxicity. The MTT assay is a robust, colorimetric method widely used for this purpose.[8]

Principle of the MTT Assay

The assay's mechanism relies on the enzymatic activity of mitochondrial dehydrogenases within metabolically active, viable cells.[9] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[10] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of living cells.[8][11] A reduction in formazan production in treated cells compared to untreated controls indicates either a loss of cell viability or an inhibition of proliferation.

Experimental Workflow: MTT Assay

Here we outline a workflow for assessing the cytotoxicity of TPh-1 against a human cancer cell line (e.g., HeLa - human cervical cancer) and a normal, non-cancerous cell line (e.g., HaCaT - human keratinocytes) to evaluate selectivity.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Readout plate_cells 1. Cell Seeding Seed HeLa & HaCaT cells in 96-well plates. (e.g., 1x10^4 cells/well) incubate_attach 2. Incubation Incubate for 24h at 37°C, 5% CO2 to allow cell attachment. plate_cells->incubate_attach prep_compounds 3. Prepare Dilutions Prepare serial dilutions of TPh-1, Doxorubicin (positive control), and a simple phenol (structural analog control) in media. add_compounds 4. Cell Treatment Replace old media with media containing the test compounds. prep_compounds->add_compounds incubate_treat 5. Incubation Incubate for 48-72h at 37°C, 5% CO2. add_compounds->incubate_treat add_mtt 6. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. incubate_mtt 7. Formazan Formation Incubate for 2-4h at 37°C until purple precipitate is visible. add_mtt->incubate_mtt solubilize 8. Solubilization Add 100-150 µL of solubilizing agent (e.g., DMSO, acidified isopropanol). incubate_mtt->solubilize read_abs 9. Data Acquisition Read absorbance at 570 nm using a microplate reader. solubilize->read_abs MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_readout Phase 3: Data Analysis prep_dilutions 1. Compound Dilution Prepare 2-fold serial dilutions of TPh-1 and controls (Ciprofloxacin) in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). inoculate_plate 3. Inoculation Add the bacterial inoculum to each well. Include a growth control (broth + bacteria) and a sterility control (broth only). prep_dilutions->inoculate_plate prep_inoculum 2. Bacterial Inoculum Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) to 0.5 McFarland standard, then dilute to achieve ~5x10^5 CFU/mL. prep_inoculum->inoculate_plate incubate_plate 4. Incubation Incubate the plate at 35-37°C for 16-20 hours. inoculate_plate->incubate_plate read_mic 5. Determine MIC Visually inspect for the lowest concentration with no turbidity (no visible growth). This concentration is the MIC. incubate_plate->read_mic LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus TNF_gene TNF-α Gene Transcription Nucleus->TNF_gene TNF_protein TNF-α Protein Secretion TNF_gene->TNF_protein TPh1 TPh-1 (Hypothesized Inhibition) TPh1->IKK ELISA_Workflow cluster_plate Phase 1: Plate Coating cluster_assay Phase 2: Sandwich Formation cluster_readout Phase 3: Signal Development coat 1. Coat Plate Add TNF-α capture antibody to 96-well plate. Incubate overnight. block 2. Block Plate Wash and add blocking buffer (e.g., BSA) to prevent non-specific binding. coat->block add_sample 3. Add Sample Add cell culture supernatants and TNF-α standards. add_detect 4. Add Detection Ab Add biotinylated TNF-α detection antibody. add_sample->add_detect add_enzyme 5. Add Enzyme Add Streptavidin-HRP conjugate. add_detect->add_enzyme add_sub 6. Add Substrate Add TMB substrate. A blue color develops. add_stop 7. Stop Reaction Add stop solution (e.g., H₂SO₄). Color turns yellow. add_sub->add_stop read_abs 8. Read Plate Measure absorbance at 450 nm. add_stop->read_abs

References

A Senior Application Scientist's Comparative Guide to 2-(1H-tetrazol-5-yl)phenol: Synthesis, Characterization, and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

To my fellow researchers, scientists, and drug development professionals, this guide offers an in-depth, comparative analysis of 2-(1H-tetrazol-5-yl)phenol. My objective is to provide a comprehensive resource that not only details the synthesis and characterization of this compound but also critically evaluates its potential as an anti-inflammatory agent in the context of established alternatives. This document is structured to provide both foundational knowledge and actionable experimental insights, grounded in established scientific principles.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring is a key pharmacophore in modern drug discovery, prized for its unique physicochemical properties.[1] It is often employed as a bioisosteric replacement for the carboxylic acid group, a strategic substitution that can enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[1][2] The presence of four nitrogen atoms within the aromatic ring imparts a high degree of electronic density and hydrogen bonding capability, facilitating strong interactions with biological targets.[3] The phenolic hydroxyl group, on the other hand, is a well-established functional group in a multitude of anti-inflammatory compounds, known to contribute to antioxidant and cyclooxygenase (COX) inhibitory activities.[4] The strategic combination of a phenol and a tetrazole moiety in this compound presents an intriguing scaffold for the development of novel therapeutic agents, particularly in the realm of inflammation.

This guide will dissect the synthesis of this compound, provide a detailed account of its characterization, and, most critically, offer a comparative cross-validation of its potential anti-inflammatory efficacy against two benchmarks: the selective COX-2 inhibitor Celecoxib and the naturally occurring phenolic compound, Resveratrol.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an organonitrile with an azide, typically in the presence of a Lewis acid catalyst, to construct the tetrazole ring.[5][6]

Synthetic Pathway

The logical and most common synthetic route to this compound commences with 2-hydroxybenzonitrile. This starting material provides the necessary phenolic and nitrile functionalities in the correct ortho orientation. The nitrile group then undergoes a cycloaddition with an azide source, typically sodium azide, facilitated by a catalyst.

Synthesis of this compound start 2-Hydroxybenzonitrile reagents Sodium Azide (NaN3) + Lewis Acid Catalyst (e.g., ZnCl2) start->reagents product This compound reagents->product [3+2] Cycloaddition in DMF, Heat

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established procedures for the synthesis of 5-substituted-1H-tetrazoles from nitriles.[5][7]

Materials:

  • 2-Hydroxybenzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1 equivalent).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 2-hydroxybenzonitrile. To this solution, add sodium azide (1.5 equivalents) and anhydrous zinc chloride (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is heated to 120 °C under a nitrogen atmosphere and stirred vigorously for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then carefully acidified with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Causality Behind Experimental Choices:

  • Catalyst: Zinc chloride acts as a Lewis acid, coordinating to the nitrogen of the nitrile group. This coordination polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide ion.[1]

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the ionic cycloaddition reaction. Its high boiling point is also suitable for the elevated temperatures required for this transformation.[5]

  • Acidification: The acidification step is crucial for the protonation of the newly formed tetrazolate anion, yielding the final neutral 1H-tetrazole product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through a combination of spectroscopic techniques.

Spectroscopic DataExpected Observations
¹H NMR (DMSO-d₆)δ 15.92 (s, 1H, OH), 10.94 (s, 1H, NH), 8.00–7.98 (m, 1H, Ar-H), 7.43-7.40 (m, 1H, Ar-H), 7.00–6.97 (m, 2H, Ar-H)
FT-IR (KBr, cm⁻¹)~3400-2500 (broad, O-H and N-H stretching), ~1610 (C=N stretching), ~1500, 1450 (aromatic C=C stretching)
Mass Spec. (ESI-MS)m/z: 163.06 [M+H]⁺, 161.05 [M-H]⁻

Part 2: Comparative Analysis of Anti-Inflammatory Potential

A key therapeutic target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs.

The Competitors: Celecoxib and Resveratrol
  • Celecoxib: A well-established, potent, and selective COX-2 inhibitor, serving as a "gold standard" for comparison.[1][2][5][9][10] Its mechanism of action involves the direct inhibition of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1][2][5][9][10]

  • Resveratrol: A naturally occurring polyphenolic compound found in grapes and other plants.[1][5] It exhibits a broad range of biological activities, including anti-inflammatory effects, partly through the inhibition of COX-2.[1][5][8]

Performance Comparison: COX-2 Inhibition
CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound COX-2Data not availableData not available
Celecoxib COX-2~0.04 - 0.8>100
Resveratrol COX-2~1 - 50Variable

Note: IC₅₀ values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Action

Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX2 Induces Expression Celecoxib Celecoxib Celecoxib->COX2 Inhibits Resveratrol Resveratrol Resveratrol->COX2 Inhibits 2-tetrazol-phenol This compound 2-tetrazol-phenol->COX2 Potential Inhibition COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prep Prepare Test Compounds (2-tetrazol-phenol, Celecoxib, Resveratrol) in DMSO Incubation Incubate Enzyme with Test Compound Compound Prep->Incubation Enzyme Prep Prepare COX-1 and COX-2 Enzymes Enzyme Prep->Incubation Substrate Prep Prepare Arachidonic Acid Solution Reaction Initiate Reaction with Arachidonic Acid Substrate Prep->Reaction Incubation->Reaction Detection Detect Prostaglandin E2 (PGE2) via ELISA Reaction->Detection IC50 Calc Calculate IC50 Values Detection->IC50 Calc Selectivity Index Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50 Calc->Selectivity Index

References

Safety Operating Guide

Proper Disposal of 2-(1H-tetrazol-5-yl)phenol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-(1H-tetrazol-5-yl)phenol, a heterocyclic compound utilized in pharmaceutical research and development. Given the compound's dual chemical nature, incorporating both a phenol group and a tetrazole ring, a cautious and informed approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes established protocols for related chemical classes to offer a robust operational plan, grounded in scientific principles and regulatory standards.

Hazard Assessment and E-E-A-T Framework

Trustworthiness: The protocols outlined herein are designed as a self-validating system. By adhering to these procedures, which are based on established guidelines for more common hazardous chemicals, laboratories can ensure a high degree of confidence in their safety and compliance.

Authoritative Grounding: All recommendations are cross-referenced with guidelines from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Inferred Hazard Profile

Based on the known hazards of substituted phenols and tetrazoles, this compound should be handled as a hazardous substance with the following potential characteristics:

  • Toxicity: Phenolic compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] They can cause severe skin burns and eye damage.[1][2]

  • Irritation: It is likely to be a skin, eye, and respiratory irritant.

  • Environmental Hazard: Phenolic compounds can be toxic to aquatic life with long-lasting effects.[3]

  • Reactivity: The tetrazole ring, a high-nitrogen heterocycle, suggests that the compound could be energetic and may decompose vigorously under certain conditions, such as heating.[4][5] Decomposition of tetrazoles can release significant amounts of energy and gaseous products, primarily molecular nitrogen.[4]

Table 1: Inferred Hazard Identification for this compound

Hazard CategoryInferred GHS ClassificationSupporting Rationale
Acute Toxicity (Oral) Category 3 or 4Phenol derivatives are often toxic if swallowed.
Skin Corrosion/Irritation Category 1B or 2Phenol is corrosive to the skin.[1]
Serious Eye Damage/Irritation Category 1 or 2APhenol causes severe eye damage.[1]
Respiratory Irritation Category 3Many organic compounds with aromatic rings can cause respiratory irritation.
Aquatic Hazard (Acute) Category 2 or 3Phenolic compounds are often harmful to aquatic life.[3]

Personal Protective Equipment (PPE) and Handling

A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementStandard/Comment
Eye/Face Protection Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, especially when handling larger quantities or during reactions.
Skin Protection Chemical-resistant, knee-length lab coat and compatible gloves.A lab coat is crucial. Based on data for phenol, butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[6][7]
Respiratory Protection Required if dust is generated or if working outside of a certified chemical fume hood.An air-purifying respirator with organic vapor cartridges or a supplied-air respirator should be used based on the scale of work and ventilation conditions.

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent its spread. For solid spills, carefully cover the material to prevent the generation of dust.

  • Neutralization (for small, manageable spills): Due to the acidic nature of the phenol group, a weak base can be used for neutralization. Cautiously apply a neutralizing agent like sodium bicarbonate or a commercial acid neutralizer, starting from the perimeter and working inwards. Avoid strong bases which could cause a vigorous reaction.

  • Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable, and chemically compatible waste container.

  • Decontamination: Decontaminate the spill area with a soap and water solution, followed by a final rinse with water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.

  • Waste Disposal: The sealed container with the spill cleanup materials must be labeled as hazardous waste and disposed of according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all local, state, and federal regulations.

Waste Characterization and Segregation
  • Waste Determination: Based on its inferred hazards, this compound is to be considered a hazardous waste. The specific EPA hazardous waste codes that may apply include those for toxic and corrosive wastes. Due to the phenolic structure, it could fall under F-listed wastes from non-specific sources if it is a discarded unused formulation.[8][9] A definitive classification would require analytical testing (e.g., for toxicity characteristic leaching procedure - TCLP) or a specific SDS.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS Section 13 sds_available->follow_sds Yes no_sds Perform Hazard Assessment (Based on Phenol & Tetrazole Moieties) sds_available->no_sds No waste_characterization Characterize Waste: - Solid or Liquid? - Contaminated materials? follow_sds->waste_characterization no_sds->waste_characterization ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat waste_characterization->ppe collection Collect Waste in a Designated, Labeled Container ppe->collection container_specs Container Requirements: - Chemically compatible - Sealable - Properly labeled with contents  and hazard warnings collection->container_specs disposal_pathway Select Disposal Pathway container_specs->disposal_pathway incineration High-Temperature Incineration (Preferred Method) disposal_pathway->incineration Primary chemical_treatment Chemical Treatment (Alternative, requires validation) disposal_pathway->chemical_treatment Secondary landfill Landfill (Not Recommended for untreated waste) disposal_pathway->landfill Avoid licensed_facility Arrange for Pickup by a Licensed Hazardous Waste Disposal Facility incineration->licensed_facility chemical_treatment->licensed_facility documentation Complete all necessary waste disposal documentation licensed_facility->documentation end End: Waste Properly Disposed documentation->end

Disposal workflow for this compound.
Recommended Disposal Method: High-Temperature Incineration

High-temperature incineration in a licensed hazardous waste disposal facility is the preferred method for the disposal of this compound.[10] This method offers the most complete destruction of the organic molecule, minimizing the potential for environmental contamination.

Causality: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break down both the stable aromatic phenol ring and the energetic tetrazole ring.[11][12] The nitrogen content of the tetrazole ring requires incinerators equipped with appropriate flue gas treatment systems (e.g., selective catalytic reduction) to control the emission of nitrogen oxides (NOx).

Protocol for Preparing Waste for Incineration:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, chemically compatible container (e.g., glass or polyethylene for acidic solutions). Do not overfill containers; a headspace of at least 10% is recommended.

  • Contaminated Materials: Any materials used for handling or cleaning, such as absorbent pads, wipes, and contaminated PPE, should be placed in a designated, sealed waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources.

Alternative Disposal Method: Chemical Treatment (with caution)

Chemical treatment may be a viable option in some instances, but it requires careful consideration of the reaction chemistry and potential byproducts. Due to the lack of specific degradation data for this compound, any chemical treatment protocol should be thoroughly validated on a small scale in a controlled laboratory setting before being implemented for bulk waste.

  • Oxidation: Advanced oxidation processes (AOPs), such as treatment with Fenton's reagent, can be effective for the degradation of phenolic compounds.[3] However, the reactivity of the tetrazole ring with strong oxidizing agents must be carefully evaluated to avoid uncontrolled reactions.

  • Neutralization: The acidic phenol group can be neutralized with a weak base. For example, a dilute solution of sodium bicarbonate can be used. This will form the sodium salt of the compound, which may have different solubility and toxicity characteristics. Neutralization alone is not a complete disposal method but can be a preliminary step before further treatment.

It is critical to emphasize that chemical treatment should only be undertaken by personnel with extensive experience in chemical degradation and with appropriate safety measures in place, including conducting the reaction behind a blast shield.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. While the absence of a specific SDS necessitates a conservative approach based on the known hazards of its constituent functional groups, the procedures outlined in this guide provide a robust framework for managing this chemical waste. By prioritizing thorough hazard assessment, consistent use of appropriate PPE, and adherence to the recommended disposal pathway of high-temperature incineration, researchers can minimize risks and ensure compliance with regulatory standards. As a community of scientists, our commitment to safety extends beyond the laboratory bench and encompasses the entire lifecycle of the chemical reagents we employ.

References

A Senior Application Scientist's Guide to Handling 2-(1H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 2-(1H-tetrazol-5-yl)phenol (CAS 51449-77-5) is publicly available at the time of this writing. The following guidance is a synthesis of safety protocols for its two primary structural components: the phenol group and the tetrazole ring . This compound must be handled with extreme caution, assuming the combined hazards of both moieties. A thorough, lab-specific risk assessment is mandatory before any handling.

The Dual-Hazard Profile: Understanding the "Why"

As researchers, our primary directive is safety through understanding. This compound is not a standard laboratory reagent; it is a specialized heterocyclic compound that presents a dual-hazard profile. Effective safety protocols are built on a clear understanding of the risks inherent in its structure.

  • The Phenol Moiety: The hydroxyphenyl group makes this compound analogous to phenol, a substance that is acutely toxic, corrosive, and rapidly absorbed through the skin.[1] Systemic effects following exposure can be severe, targeting the central nervous system, liver, and kidneys.[2][3] Skin contact can cause severe burns and may not be immediately painful, leading to delayed recognition of exposure.[4]

  • The Tetrazole Ring: Tetrazole derivatives are known for their high nitrogen content and can be energetic materials, potentially serving as components in explosives or propellants.[5] While the energetic properties vary based on the specific substituents, the potential for rapid decomposition under thermal stress (e.g., heating) or physical shock cannot be discounted without specific stability data.[6] Decomposition can release toxic nitrogen oxides.[7] Furthermore, tetrazoles are bioisosteres of carboxylic acids, indicating significant potential for biological activity.[5]

This guide is therefore built on a conservative approach: treat this compound with the handling precautions for a highly toxic and corrosive phenolic substance, while remaining vigilant to the potential energetic nature of the tetrazole ring.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your primary barrier against exposure. Given the compound's high toxicity and potential for skin absorption, a stringent PPE protocol is mandatory.

Body Area Personal Protective Equipment (PPE) Standard/Specification Rationale & Causality
Eyes/Face Chemical splash goggles AND a full-face shield.Goggles: EN166 (EU) or NIOSH-approved (US).[7][8]The phenol component can cause severe, irreversible eye damage.[1] A face shield is required over goggles when handling the solid to protect against dust inhalation or when handling solutions with a splash risk.
Skin/Body A fully buttoned, flame-resistant lab coat over a disposable chemical-resistant apron (neoprene or butyl rubber).Lab Coat: NFPA 2112. Apron: EN 14605.A multi-layered approach is critical. The lab coat provides general protection, while the chemical-resistant apron is essential to prevent soak-through from splashes of this corrosive and readily absorbed compound.[2]
Hands Double-gloving: An inner nitrile glove with a thicker, outer glove of neoprene or butyl rubber.EN 374.[8]Phenol readily penetrates standard nitrile gloves.[2] The double-gloving technique provides robust protection. The outer neoprene/butyl glove offers superior chemical resistance, while the inner nitrile glove provides a secondary barrier and protection during doffing. Gloves must be inspected before use and changed immediately upon any sign of contamination or degradation.
Respiratory A NIOSH-approved N95 dust mask (for handling solid) or an elastomeric half-mask respirator with organic vapor cartridges.NIOSH 42 CFR 84.Required if there is any risk of generating dust from the solid compound or when working with solutions outside of a certified chemical fume hood (not recommended).[7][8] A full respiratory protection program, including fit testing, is required for respirator use.

Engineering Controls: Your Primary Line of Defense

PPE is the last line of defense. Your first and most critical protection comes from robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[2][9] This contains vapors and dust, protecting you from inhalation exposure.

  • Blast Shield: When heating the compound or running reactions at elevated temperatures, a blast shield must be placed in front of the apparatus inside the fume hood. This is a necessary precaution due to the potential energetic nature of the tetrazole ring.[10]

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[2][11] Verify their functionality before starting any work.

Operational Plan: A Step-by-Step Handling Protocol

Procedural discipline is key to safety. Follow this workflow for every operation involving this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A 1. Conduct Risk Assessment (Review this guide & SDS of related compounds) B 2. Verify Engineering Controls (Fume hood certification, eyewash/shower access) A->B C 3. Assemble All Materials (Chemicals, glassware, waste containers) B->C D 4. Don Full PPE (As specified in Table 1) E 5. Conduct Work in Fume Hood (Behind blast shield if heating) D->E F 6. Decontaminate Surfaces (Use soap and water) E->F G 7. Segregate & Label Waste (See Disposal Plan) H 8. Doff PPE Carefully (Avoid self-contamination) G->H I 9. Wash Hands Thoroughly (Final decontamination step) H->I

Caption: A step-by-step workflow for handling this compound.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical to mitigating harm.

Emergency Situation Immediate Action Protocol
Skin Contact 1. Immediately proceed to the nearest safety shower or sink.[11] 2. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9] 3. After initial flushing, if available and you are trained, swab the area repeatedly with Polyethylene Glycol (PEG) 300 or 400.[2] 4. Seek immediate medical attention. Inform medical personnel of the specific chemical involved.
Eye Contact 1. Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open.[10][11] 2. Remove contact lenses if present and easy to do so.[12] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[7][10] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained). 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. [12] 2. Rinse mouth with water. 3. Seek immediate medical attention. Call a poison control center or physician.

Spill Response Workflow

Spill Spill Occurs Assess Is the spill >50mL or are you untrained? Spill->Assess Evacuate Evacuate immediate area. Alert others. Call EHS/Emergency Response. Assess->Evacuate Yes SmallSpill Small Spill (<50mL) & You are trained Assess->SmallSpill No Cleanup 1. Ensure full PPE is worn. 2. Absorb with inert material (vermiculite, sand). 3. Use non-sparking tools. 4. Place in a sealed, labeled hazardous waste container. SmallSpill->Cleanup

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan

Chemical waste from this compound is considered hazardous and must be handled accordingly. Never dispose of this compound or its solutions down the drain.[13]

  • Segregation: All waste contaminated with this compound, including solid compound, solutions, contaminated gloves, absorbent materials, and empty containers, must be collected separately from other waste streams.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must read "Hazardous Waste - this compound" and include the associated hazard symbols (e.g., toxic, corrosive).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, which should be in secondary containment.[13]

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Complete all necessary paperwork accurately.[11]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with this dual-hazard compound, ensuring a safe and productive research environment.

References

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2-(1H-tetrazol-5-yl)phenol

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